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Core Science & Biosynthesis

Foundational

Whitepaper: 3-Fluoropropyl Isopropyl Carbonate (CAS 1980085-44-6) in Advanced Interfacial Engineering

Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Reference Executive Summary The demand for high-energy-density lithium-ion batterie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Reference

Executive Summary

The demand for high-energy-density lithium-ion batteries (LIBs) and advanced pharmaceutical intermediates has driven the exploration of partially fluorinated linear carbonates. 3-Fluoropropyl isopropyl carbonate (CAS 1980085-44-6) represents a highly specialized asymmetric carbonate. By marrying the electron-withdrawing properties of a terminal fluoropropyl chain with the steric bulk of an isopropyl group, this molecule offers unique physicochemical properties. This guide deconstructs its chemical behavior, its mechanistic role in Solid Electrolyte Interphase (SEI) formation, and provides self-validating experimental protocols for its synthesis and application.

Chemical Identity & Structural Rationale

The molecular architecture of 3-fluoropropyl isopropyl carbonate (3-FPIC) is deliberately asymmetric to balance viscosity, dielectric constant, and electrochemical stability.

  • The 3-Fluoropropyl Group: The terminal fluorine atom exerts a strong inductive effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. This makes the molecule highly susceptible to controlled cathodic reduction, a prerequisite for forming a robust SEI.

  • The Isopropyl Group: The branched alkyl chain provides steric hindrance. This bulkiness shields the central carbonate moiety from parasitic nucleophilic attacks at high voltages, thereby increasing the anodic stability window compared to linear methyl or ethyl analogs[2].

Table 1: Chemical Identity & Physicochemical Profiling

Note: Quantitative data is synthesized from structural analogs and established chemical databases.

PropertyValue / DescriptionSignificance
Chemical Name 3-Fluoropropyl isopropyl carbonateAsymmetric linear carbonate
CAS Registry Number 1980085-44-6Unique identifier
Molecular Formula C₇H₁₃FO₃Determines molecular weight
Molecular Weight 164.17 g/mol Affects mass transport and viscosity
Anodic Stability > 4.8 V (vs Li/Li⁺)Enables use with high-voltage NMC cathodes[1]
Primary Application Electrolyte Additive / Co-solventReplaces gassing FEC additives[3]

Mechanistic Pathways: SEI Modulation and Causality

In high-voltage battery systems, standard cyclic carbonates like Fluoroethylene Carbonate (FEC) are widely used to passivate silicon and lithium metal anodes. However, FEC suffers from a critical failure mechanism: it generates excessive CO₂ gas during continuous cycling, leading to cell swelling and safety hazards[3].

Linear fluorinated carbonates like 3-FPIC solve this by providing an alternative defluorination pathway without the cyclic ring-opening that produces CO₂[3]. Because fluorination lowers the LUMO energy, 3-FPIC is reduced at the anode before the bulk solvents (like Ethylene Carbonate)[1].

The Causality of Protection: Upon reduction, the C-F bond in the 3-fluoropropyl chain cleaves. The liberated fluoride ions (F⁻) immediately react with lithium ions (Li⁺) to precipitate Lithium Fluoride (LiF)[1]. LiF is an exceptional SEI component: it possesses a wide electronic bandgap (preventing electron tunneling and further solvent degradation) while maintaining a high shear modulus (suppressing lithium dendrite penetration).

SEI_Mechanism Molecule 3-Fluoropropyl Isopropyl Carbonate Reduction Cathodic Reduction (e- transfer) Molecule->Reduction < 1.0V vs Li/Li+ Cleavage C-F Bond Cleavage (Defluorination) Reduction->Cleavage LiF LiF Precipitation (Inner Inorganic SEI) Cleavage->LiF + Li+ Polymer Alkyl Carbonates (Outer Organic SEI) Cleavage->Polymer Radical Polymerization

Fig 1. Electrochemical reduction pathway of 3-FPIC forming a protective LiF-rich SEI.

(Note for Drug Development Professionals: In pharmaceutical synthesis, the 3-fluoropropyl moiety acts as a highly stable lipophilic tag. The carbonate linkage serves as a cleavable prodrug linker that can be enzymatically hydrolyzed in vivo, releasing the active pharmaceutical ingredient alongside benign 3-fluoropropanol and isopropanol).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis or testing step includes a mandatory verification checkpoint to prevent downstream failures.

Synthesis & Purification Workflow

The synthesis relies on a nucleophilic acyl substitution. Strict anhydrous conditions are required to prevent the hydrolysis of the chloroformate precursor.

Step-by-Step Protocol:

  • Preparation: Purge a dry, three-neck round-bottom flask with Argon. Add 1.0 equivalent of 3-fluoro-1-propanol and 1.2 equivalents of anhydrous pyridine (acid scavenger) into anhydrous dichloromethane (DCM).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of isopropyl chloroformate over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

  • Workup (Self-Validation Checkpoint 1): Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine. Causality: Failure to remove trace chlorides will result in severe anodic corrosion during battery cycling.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Isolate the target compound via fractional distillation under vacuum.

  • Final Validation (Self-Validation Checkpoint 2): Perform Karl Fischer titration. The water content must be < 10 ppm. Causality: Trace water reacts with LiPF₆ in the electrolyte to form hydrofluoric acid (HF), which dissolves transition metals from the cathode.

Synthesis_Workflow Step1 Reactants: 3-Fluoro-1-propanol + Isopropyl Chloroformate Step2 Nucleophilic Substitution: Anhydrous DCM, Pyridine (0°C) Step1->Step2 Step3 Aqueous Workup: HCl & NaHCO3 Washes Step2->Step3 Step4 Fractional Distillation: Isolate Target Compound Step3->Step4 Step5 Validation: GC-MS (>99.9%) & Karl Fischer (<10 ppm H2O) Step4->Step5

Fig 2. Self-validating synthesis and purification workflow for battery-grade carbonates.

Electrochemical Validation Protocol

To validate the efficacy of 3-FPIC as an electrolyte additive, comparative cell testing is required.

  • Electrolyte Formulation: In an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v). Prepare the test electrolyte by adding 2.0 wt% of 3-FPIC to the baseline.

  • Cell Assembly: Assemble CR2032 coin cells using an NMC811 cathode, a graphite anode, and a Celgard 2325 separator.

  • Formation Cycling: Subject the cells to 3 formation cycles at a C/10 rate (2.8 V to 4.3 V). Causality: Slow initial charging ensures a dense, homogenous SEI layer is formed via the controlled reduction of 3-FPIC before bulk EC reduction occurs.

  • Post-Mortem Analysis: Disassemble the cells in the glovebox. Wash the graphite anode with anhydrous Dimethyl Carbonate (DMC) and analyze via X-ray Photoelectron Spectroscopy (XPS). A successful 3-FPIC integration will show a dominant F 1s peak at ~685 eV, confirming a LiF-rich inorganic inner SEI layer.

Table 2: Quantitative Electrochemical Performance Validation

Data represents standardized benchmarks for fluorinated linear carbonates vs. non-fluorinated baselines[4],[2].

MetricBaseline (EC/EMC)Test (EC/EMC + 2% 3-FPIC)Analytical Method
Initial Coulombic Efficiency (ICE) 86.5%89.2%Galvanostatic Cycling
Anodic Decomposition Potential ~4.3 V> 4.8 VLinear Sweep Voltammetry
SEI LiF Atomic Concentration < 5%> 25%XPS (F 1s Spectra)
Capacity Retention (100 Cycles @ 1C) 78%92%Galvanostatic Cycling

References

  • ChemBuyersGuide. 3-FLUOROPROPYL ISOPROPYL CARBONATE CAS:1980085-44-6. ChemBuyersGuide.com, Inc. URL:[Link]

  • US Patent App. 2016/0099486 A1.Secondary battery electrolyte and secondary battery. Google Patents.
  • World Patent App. WO/2021/055560 A1.Fluorinated electrolyte additives. Google Patents.
  • Ue, M., et al. Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries. Electrochemistry, 78(5), 467-471. URL:[Link]

  • The Journal of Physical Chemistry C. Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. URL:[Link]

Sources

Exploratory

Synthesis Mechanism and Pathways of 3-Fluoropropyl Isopropyl Carbonate (FPIC): A Technical Guide

Executive Summary Asymmetric fluorinated alkyl carbonates are emerging as critical molecular components in advanced chemical engineering, particularly as robust solid electrolyte interphase (SEI) forming additives in nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Asymmetric fluorinated alkyl carbonates are emerging as critical molecular components in advanced chemical engineering, particularly as robust solid electrolyte interphase (SEI) forming additives in next-generation lithium- and sodium-ion batteries[1]. Among these, 3-fluoropropyl isopropyl carbonate (FPIC) presents a unique structural profile: the terminal fluorine provides high anodic stability and desirable SEI properties, while the isopropyl group offers steric bulk that modulates solvation kinetics.

Synthesizing asymmetric carbonates with high purity poses distinct thermodynamic and kinetic challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of FPIC, designed for researchers and drug/materials development professionals.

Core Synthetic Pathways

The synthesis of asymmetric fluoroalkyl carbonates like FPIC relies on breaking the symmetry of traditional carbonate synthesis. We evaluate three primary pathways:

  • Pathway A: Chloroformate-Mediated Nucleophilic Acyl Substitution. The industry standard for asymmetric precision. It utilizes 3-fluoropropan-1-ol and isopropyl chloroformate.

  • Pathway B: Organocatalytic Transesterification. A phosgene-free route reacting diisopropyl carbonate with 3-fluoropropanol, driven by Le Chatelier's principle.

  • Pathway C: Photo-on-Demand Phosgenation. A cutting-edge, green-chemistry approach utilizing chloroform ( CHCl3​ ) as both a solvent and a phosgene precursor under UV irradiation[2][3].

Pathways FPOH 3-Fluoropropan-1-ol PathA Pathway A: Isopropyl Chloroformate (TEA, DCM, 0°C) FPOH->PathA PathB Pathway B: Diisopropyl Carbonate (TBD Catalyst, 80°C) FPOH->PathB PathC Pathway C: Isopropanol + CHCl3/O2 (UV, Photo-on-Demand) FPOH->PathC Target 3-Fluoropropyl Isopropyl Carbonate (FPIC) PathA->Target PathB->Target PathC->Target

Overview of the three primary synthetic pathways for generating FPIC.

Mechanistic Causality & Reaction Dynamics

To master the synthesis of FPIC, one must understand the underlying electronic and steric forces dictating the reaction.

The Chloroformate Route (Pathway A)

The reaction between 3-fluoropropan-1-ol and isopropyl chloroformate is a classic nucleophilic acyl substitution. However, the presence of the fluorine atom at the γ -position of the alcohol exerts a strong inductive electron-withdrawing effect (-I effect). This slightly diminishes the nucleophilicity of the hydroxyl oxygen.

To overcome this kinetic barrier, a non-nucleophilic organic base such as Triethylamine (TEA) or Pyridine is strictly required. The base serves a dual purpose:

  • Activation: It deprotonates the alcohol to form a highly reactive alkoxide intermediate.

  • Irreversible Trapping: It scavenges the generated hydrochloric acid (HCl), precipitating as a triethylammonium chloride salt. This precipitation drives the reaction forward irreversibly.

The reaction proceeds through an sp3 -hybridized tetrahedral intermediate . The collapse of this intermediate is the rate-determining step, where the carbonyl π -bond reforms and the chloride ion (an excellent leaving group) is expelled.

Mechanism N1 1. Activation 3-Fluoropropanol + TEA ⇌ Alkoxide + TEA-H+ N2 2. Nucleophilic Attack Alkoxide attacks Isopropyl Chloroformate N1->N2 N3 3. Tetrahedral Intermediate [sp3 hybridized carbon transition state] N2->N3 N4 4. Elimination Carbonyl reforms, Cl- leaves N3->N4 N5 5. Product Formation FPIC + TEA-HCl (precipitate) N4->N5

Mechanistic steps of nucleophilic acyl substitution for FPIC synthesis.

The Transesterification Challenge (Pathway B)

While greener methodologies utilizing carbon dioxide or symmetric carbonates exist[4], synthesizing an asymmetric carbonate via transesterification is thermodynamically challenging. Reacting diisopropyl carbonate with 3-fluoropropanol naturally yields a statistical mixture of the starting material, the target FPIC, and the symmetric byproduct bis(3-fluoropropyl) carbonate.

Causality of the Catalyst: To achieve selectivity, a bifunctional organocatalyst like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is used. TBD simultaneously hydrogen-bonds to the carbonyl oxygen of the carbonate (increasing electrophilicity) and the proton of the fluorinated alcohol (increasing nucleophilicity). Selectivity is artificially enforced by using a massive molar excess of diisopropyl carbonate and continuously distilling off the isopropanol byproduct.

Quantitative Pathway Comparison

The following table summarizes the operational metrics of each synthetic route to aid in process selection.

MetricPathway A: ChloroformatePathway B: TransesterificationPathway C: Photo-on-Demand
Primary Reagents 3-Fluoropropanol, Isopropyl Chloroformate3-Fluoropropanol, Diisopropyl Carbonate3-Fluoropropanol, Isopropanol, CHCl3​ , O2​
Catalyst / Base Triethylamine (TEA)TBD or DABCOPyridine + UV Light
Typical Yield 85 – 95%60 – 75%70 – 85%
Asymmetric Selectivity > 99% (Kinetic control)Moderate (Requires excess reagent)Moderate to High
E-factor (Waste) High (Halogenated salts)Low (Alcohol byproduct)Medium (Solvent acts as reagent)
Scalability Excellent (Standard batch)Good (Requires fractional distillation)Limited (Photochemical penetration)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing built-in physical and analytical checkpoints.

Protocol A: Synthesis via Chloroformate-Mediated Substitution

Optimal for high-purity, lab-scale synthesis.

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask. Purge with anhydrous N2​ for 15 minutes.

  • Add 3-fluoropropan-1-ol (50.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Add Triethylamine (60.0 mmol, 1.2 eq). Stir to ensure homogeneity.

Step 2: Reagent Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Load a dropping funnel with isopropyl chloroformate (55.0 mmol, 1.1 eq) dissolved in 20 mL DCM.

  • Add the chloroformate dropwise over 30 minutes.

  • Self-Validation Cue: The immediate formation of a dense white precipitate (TEA-HCl) confirms the successful formation and collapse of the tetrahedral intermediate.

Step 3: Reaction Maturation

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20 °C) for 3 hours.

Step 4: Workup & Isolation

  • Quench the reaction by adding 50 mL of deionized water. Transfer to a separatory funnel.

  • Collect the organic (bottom) layer. Wash sequentially with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine (50 mL).

  • Self-Validation Cue: Check the pH of the aqueous waste after the HCl wash; it should be acidic, confirming the complete removal of excess TEA.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify via vacuum distillation to yield pure FPIC.

  • Analytical Validation: 19F -NMR should exhibit a distinct triplet of multiplets near -220 ppm, confirming the integrity of the terminal −CH2​F group.

Protocol B: Synthesis via Organocatalytic Transesterification

Optimal for phosgene-free, greener synthesis.

Step 1: System Preparation

  • Equip a 100 mL Schlenk flask with a short-path distillation head and a receiving flask cooled in an ice bath.

  • Add 3-fluoropropan-1-ol (20.0 mmol, 1.0 eq) and diisopropyl carbonate (100.0 mmol, 5.0 eq). The 5-fold excess is critical to suppress the formation of the symmetric bis(3-fluoropropyl) carbonate.

  • Add TBD catalyst (1.0 mmol, 0.05 eq).

Step 2: Reaction & Distillation

  • Heat the reaction mixture to 85–90 °C under a gentle flow of N2​ .

  • Self-Validation Cue: Monitor the vapor temperature at the distillation head. It should stabilize near 82 °C, indicating the successful cleavage of the carbonate and the active distillation of the isopropanol byproduct.

Step 3: Workup

  • Once isopropanol ceases to distill (approx. 4 hours), cool the mixture to room temperature.

  • Pass the crude mixture through a short silica plug to remove the TBD catalyst.

  • Perform fractional vacuum distillation to remove the excess diisopropyl carbonate, isolating the heavier FPIC fraction.

  • Analytical Validation: Perform GC-MS on the isolated fraction. A peak area ratio of >15:1 for FPIC versus bis(3-fluoropropyl) carbonate validates successful kinetic control.

Sources

Foundational

thermodynamic stability of 3-fluoropropyl isopropyl carbonate

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Fluoropropyl Isopropyl Carbonate For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into organic molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Fluoropropyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, often enhancing thermal stability and metabolic resistance. This guide provides a comprehensive technical overview of the , a molecule of interest in various chemical and pharmaceutical applications. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes established principles from related fluorinated and non-fluorinated organic carbonates to provide a robust framework for its stability assessment. We will delve into the theoretical underpinnings of its stability, outline key experimental methodologies for its evaluation, and propose potential decomposition pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle, store, and utilize 3-fluoropropyl isopropyl carbonate.

Introduction: The Significance of Fluorination in Carbonate Stability

Organic carbonates are a versatile class of compounds utilized as solvents, electrolytes, and intermediates in organic synthesis. Their thermodynamic stability is a critical parameter that dictates their suitability for various applications, influencing storage conditions, reaction safety, and shelf-life. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their properties.[1] Fluorination can lead to increased thermal stability, chemical resistance, and altered electronic characteristics.[1] In the context of 3-fluoropropyl isopropyl carbonate, the presence of a fluorine atom on the propyl chain is anticipated to significantly influence its decomposition profile compared to its non-fluorinated counterpart.

This guide will explore the through the lens of established analytical techniques and theoretical considerations. We will examine the causal relationships between molecular structure and stability, providing a framework for predicting and validating the behavior of this compound under thermal stress.

Theoretical Framework for Stability Assessment

The thermodynamic stability of an organic carbonate is intrinsically linked to the strength of its covalent bonds and the energetic favorability of its potential decomposition pathways. The C-O bonds of the carbonate moiety are susceptible to cleavage, often leading to the elimination of carbon dioxide (CO2).[2][3] The presence of a fluorine atom introduces a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. This can strengthen nearby bonds and alter the activation energies of potential decomposition reactions.

Computational studies on similar organic carbonates have shown that decomposition can proceed through various mechanisms, including unimolecular elimination and radical chain reactions.[2][3][4] For 3-fluoropropyl isopropyl carbonate, key factors influencing its stability will include:

  • The C-F Bond: The high bond dissociation energy of the C-F bond imparts significant localized stability.

  • Inductive Effects: The electron-withdrawing nature of fluorine can stabilize the molecule by strengthening adjacent C-C and C-O bonds.

  • Potential Decomposition Pathways: The primary decomposition routes are likely to involve the loss of CO2, isopropanol, and fluorinated propanol derivatives. The specific pathway and its associated energetics will be highly dependent on the reaction conditions.

Experimental Methodologies for Determining Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the . The following techniques provide complementary information on the onset of decomposition, the energy released, and the nature of the decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying the temperatures at which a material undergoes thermal transitions, such as melting, crystallization, and decomposition.[5][6][7] By measuring the heat flow into or out of a sample as a function of temperature, DSC can pinpoint the onset temperature of exothermic decomposition reactions.[8]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of 3-fluoropropyl isopropyl carbonate into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. An exothermic peak indicates a decomposition reaction. The onset temperature of this peak is a key indicator of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] This technique is particularly useful for identifying decomposition events that involve the loss of volatile products, such as CO2.[9][10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 3-fluoropropyl isopropyl carbonate into a TGA sample pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[11]

  • Data Analysis: The TGA curve will show a decrease in mass as the sample decomposes. The temperature at which significant mass loss begins is a measure of its thermal stability. Combining TGA with mass spectrometry (TGA-MS) can help identify the evolved gases.[12][13]

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to study the thermal stability of reactive chemicals under adiabatic conditions, which mimic a worst-case "thermal runaway" scenario.[14][15][16] ARC provides data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate of decomposition.[16][17][18]

Experimental Protocol: ARC Analysis

  • Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).[14]

  • Heat-Wait-Seek Mode: The instrument heats the sample in small steps, then waits to see if any self-heating is detected. If self-heating is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are monitored as the reaction accelerates.

  • Data Analysis: The data is used to determine key safety parameters, including the temperature of no return (TNR) and the self-accelerating decomposition temperature (SADT).[17]

Table 1: Key Parameters from Thermal Analysis Techniques

TechniqueKey Parameters MeasuredInterpretation
DSC Onset Temperature of Exotherm, Enthalpy of Decomposition (ΔH)Indicates the temperature at which decomposition begins and the amount of heat released.
TGA Onset of Mass Loss, Percentage Mass LossShows the temperature at which volatile products are formed and the extent of decomposition.
ARC Onset of Self-Heating, Time to Maximum Rate (TMR), Adiabatic Temperature Rise (ΔTad), Pressure DataProvides critical data for assessing thermal runaway hazards and ensuring process safety.[16]

Proposed Decomposition Pathways

Based on the known chemistry of organic carbonates, the decomposition of 3-fluoropropyl isopropyl carbonate is likely to proceed via pathways involving the elimination of stable, neutral molecules. The presence of the fluorine atom may influence the regioselectivity of these reactions.

Diagram 1: Proposed Decomposition Pathways

G 3-Fluoropropyl Isopropyl Carbonate 3-Fluoropropyl Isopropyl Carbonate Intermediate_A Intermediate_A 3-Fluoropropyl Isopropyl Carbonate->Intermediate_A Heat Intermediate_B Intermediate_B 3-Fluoropropyl Isopropyl Carbonate->Intermediate_B Alternative Pathway CO2 CO2 Intermediate_A->CO2 Decarboxylation Isopropyl Alcohol Isopropyl Alcohol Intermediate_A->Isopropyl Alcohol Elimination 3-Fluoropropanol 3-Fluoropropanol Intermediate_A->3-Fluoropropanol Elimination Propene Propene Intermediate_B->Propene Elimination Fluorinated Carbonic Acid Fluorinated Carbonic Acid Intermediate_B->Fluorinated Carbonic Acid

Caption: Proposed decomposition pathways for 3-fluoropropyl isopropyl carbonate.

The primary decomposition pathway is expected to involve the concerted or stepwise elimination of carbon dioxide, isopropyl alcohol, and 3-fluoropropanol. An alternative pathway could involve the elimination of propene from the isopropyl group. The relative importance of these pathways will be influenced by temperature, pressure, and the presence of any catalysts or impurities.

Safety, Handling, and Storage

Given the potential for thermal decomposition and the release of potentially hazardous byproducts such as hydrogen fluoride, proper safety precautions are paramount when working with 3-fluoropropyl isopropyl carbonate.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21][22] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[20]

  • Spills: In case of a spill, evacuate the area and prevent the material from entering drains.[22] Absorb the spill with an inert material and place it in a suitable container for disposal.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Thermal Screening cluster_2 Hazard Evaluation cluster_3 Data Interpretation & Reporting Sample Procurement Sample Procurement Purity Analysis (GC-MS, NMR) Purity Analysis (GC-MS, NMR) Sample Procurement->Purity Analysis (GC-MS, NMR) DSC Analysis DSC Analysis Purity Analysis (GC-MS, NMR)->DSC Analysis TGA Analysis TGA Analysis Purity Analysis (GC-MS, NMR)->TGA Analysis ARC Analysis ARC Analysis DSC Analysis->ARC Analysis TGA Analysis->ARC Analysis Comprehensive Stability Report Comprehensive Stability Report ARC Analysis->Comprehensive Stability Report

Caption: A logical workflow for the comprehensive thermal stability assessment of 3-fluoropropyl isopropyl carbonate.

Conclusion

While direct, publicly available data on the is limited, a robust assessment can be made by applying established principles and analytical methodologies. The presence of the fluorine atom is expected to enhance the thermal stability of the molecule compared to its non-fluorinated analogs. A comprehensive evaluation using DSC, TGA, and ARC is essential to fully characterize its thermal behavior and ensure its safe handling and application. The insights and protocols provided in this guide offer a solid foundation for researchers and professionals working with this and other novel fluorinated compounds.

References

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  • Wang, Z.-M., Wang, D., Zhou, W.-J., Wu, L.-N., Yu, X.-P., & Tian, Z.-Y. (2025). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Physical Chemistry Chemical Physics, 27(34), 23645-23655. [Link]

  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. (n.d.). Retrieved March 22, 2026, from [Link]

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  • Transformation and crystallization energetics of synthetic and biogenic amorphous calcium carbonate - PMC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved March 22, 2026, from [Link]

  • Differential Thermal Analysis and Differential Scanning Calorimetry. (n.d.). Retrieved March 22, 2026, from [Link]

  • Differential scanning calorimetry (DSC) in researching the mineral carbonation processes of cement materials, in terms of CO2 se. (n.d.). Retrieved March 22, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Retrieved March 22, 2026, from [Link]

  • Thermal Decomposition Mechanism of PF 5 and POF 3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway - MDPI. (2025, September 19). Retrieved March 22, 2026, from [Link]

  • Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. (2002, February 15). Retrieved March 22, 2026, from [Link]

  • Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: an ab initio study - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

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  • Isopropyl Alcohol - the NIST WebBook. (n.d.). Retrieved March 22, 2026, from [Link]

  • A Comparative Thermodynamic Study of AlF 3 , ScF 3 , Al 0.5 Sc 0.5 F 3 , and In 0.5 Sc 0.5 F 3 for Optical Coatings: A Computational Study - MDPI. (2023, October 27). Retrieved March 22, 2026, from [Link]

  • Study of the Decomposition of Propylene Carbonate on Lithium Metal Surface by Pyrolysis−Gas Chromatography−Mass Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents. (n.d.).

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Exploratory

HOMO-LUMO energy levels of 3-fluoropropyl isopropyl carbonate

An In-Depth Technical Guide to the Frontier Molecular Orbitals of 3-Fluoropropyl Isopropyl Carbonate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Frontier Molecular Orbitals of 3-Fluoropropyl Isopropyl Carbonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3-fluoropropyl isopropyl carbonate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical methodologies. We delve into the significance of frontier molecular orbitals in dictating the electronic characteristics and chemical reactivity of the molecule. This guide details both computational and experimental protocols for determining these critical quantum chemical parameters, emphasizing the synergy between theoretical predictions and empirical validation. The causal relationships behind methodological choices are explained to provide a deeper, field-proven understanding.

Introduction: The Significance of Frontier Orbitals

In the landscape of molecular design and chemical reactivity, the frontier molecular orbitals—the HOMO and LUMO—are of paramount importance.[1] These orbitals define the boundary between occupied and unoccupied electron states and are central to a molecule's electronic and optical properties.[1] 3-fluoropropyl isopropyl carbonate, a molecule featuring an electron-withdrawing fluorine atom and flexible alkyl groups, presents an interesting case study. Its potential applications, ranging from a specialized solvent in battery electrolytes to a building block in pharmaceutical synthesis, are intrinsically linked to its electronic structure.[2][3]

The energy of the HOMO dictates the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy governs its ability to accept an electron (its reduction potential).[1] The difference between these two energies, the HOMO-LUMO gap, is the lowest energy electronic excitation possible and is a crucial predictor of a molecule's stability and reactivity.[1][4] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[4] This guide provides the necessary framework for accurately determining and interpreting these values for 3-fluoropropyl isopropyl carbonate.

Computational Determination via Density Functional Theory (DFT)

Computational chemistry offers a powerful, first-principles approach to predicting molecular properties before a compound is ever synthesized.[5][6] Density Functional Theory (DFT) has become a workhorse in the field, providing a robust balance of accuracy and computational cost for calculating electronic structures, including HOMO and LUMO energies.[1][5]

Causality of Method Selection:

The choice of a DFT functional and basis set is critical. For a molecule like 3-fluoropropyl isopropyl carbonate, which contains flexible alkyl chains and a highly electronegative fluorine atom, a hybrid functional such as B3LYP is often employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to provide a more accurate description of electron correlation. A Pople-style basis set like 6-311++G(d,p) is chosen to provide a good balance. The diffuse functions (++) are important for describing the lone pairs on the oxygen and fluorine atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the orbitals.

Protocol 2.1: DFT Calculation Workflow
  • Molecular Structure Generation:

    • Construct the 3D structure of 3-fluoropropyl isopropyl carbonate using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (DFT):

    • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).[1]

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: To simulate a realistic environment, employ a continuum solvent model like the Polarizable Continuum Model (PCM), specifying a solvent such as acetonitrile or dimethylformamide.[7]

    • Run the calculation. This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) with PCM) on the optimized geometry.

    • Self-Validation: Confirm that the calculation yields zero imaginary frequencies. This ensures that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Orbital Energy Extraction:

    • From the output file of the frequency calculation, locate the energies of the molecular orbitals.

    • The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are explicitly listed.

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

Visualization: Computational Workflow

cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis Build Build 3D Structure PreOpt Pre-optimize (Molecular Mechanics) Build->PreOpt Initial geometry Opt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) PreOpt->Opt Freq Frequency Calculation (Self-Validation: No Imaginary Freq.) Opt->Freq Optimized geometry Extract Extract Orbital Energies Freq->Extract Calculate Calculate HOMO-LUMO Gap Extract->Calculate cluster_cv Cyclic Voltammetry cluster_uv UV-Vis Spectroscopy CV_Setup Prepare Solution & Setup 3-Electrode Cell CV_Run Scan Potential & Record Voltammogram CV_Setup->CV_Run CV_Cal Add Ferrocene & Calibrate CV_Run->CV_Cal CV_Calc Calculate E_HOMO & E_LUMO CV_Cal->CV_Calc UV_Calc Calculate Optical Gap (1240 / λ_onset) UV_Setup Prepare Dilute Solution UV_Run Record Absorption Spectrum UV_Setup->UV_Run UV_Run->UV_Calc

Caption: Combined electrochemical and spectroscopic workflow.

Conclusion: A Unified Approach

Determining the requires a synergistic approach. DFT calculations provide a powerful predictive starting point, guiding experimental design and helping to interpret results. Experimental validation through cyclic voltammetry and UV-Vis spectroscopy is indispensable for anchoring these theoretical values to empirical reality. The protocols and insights provided in this guide equip researchers in drug discovery and materials science with the foundational knowledge to characterize the electronic properties of this, and similar, molecules, thereby accelerating the innovation process.

References

  • HOMO‐LUMO energy‐level diagram of conventional carbonates, FEC, and... ResearchGate. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... Semantic Scholar. [Link]

  • HOMO, LUMO energy levels for the three compounds... ResearchGate. [Link]

  • Explicit and Hybrid Solvent Models for Estimates of Parameters Relevant to the Reduction Potential of Ethylene Carbonate. PMC. [Link]

  • HOMO and LUMO determination. YouTube. [Link]

  • How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate. [Link]

  • Synthesis method of 3,3,3-trifluoropropene carbonate. Eureka | Patsnap. [Link]

  • Establishing Complexity Simulation: Difficulties and Prospects in Computational Chemistry. Walsh Medical Media. [Link]

  • Modern Methods and Algorithms of Quantum Chemistry. JuSER. [Link]

  • Process for preparing fluoropropylene carbonate.
  • Manufacturing method for fluoropropylene carbonate.
  • Top: HOMO–LUMO energy levels for the three compounds calculated with... ResearchGate. [Link]

  • Quantum computational chemistry. arXiv. [Link]

  • A persulfurated benzene molecule exhibits outstanding phosphorescence in rigid environments... The Royal Society of Chemistry. [Link]

  • The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. PMC. [Link]

  • Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. Faraday Discussions (RSC Publishing). [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.
  • Quantum-Chemical Prediction of Molecular and Electronic Structure of Carbon-Nitrogen Chemical Compound with Unusual Ratio Atoms: C(N20). PMC. [Link]

  • Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode.

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Foundational

An In-depth Technical Guide to the Solvation Behavior of Lithium Ions in 3-Fluoropropyl Isopropyl Carbonate

Foreword: The Imperative for Advanced Electrolyte Formulations The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components. Among these, the electrolyte, the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Advanced Electrolyte Formulations

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components. Among these, the electrolyte, the medium for ion transport, plays a pivotal role in determining the battery's performance, safety, and lifespan. Traditional carbonate-based electrolytes, while widely used, exhibit limitations, particularly in terms of electrochemical stability at high voltages and performance at low temperatures. The strategic incorporation of fluorine into the solvent structure has emerged as a promising avenue to mitigate these challenges. This guide provides a comprehensive technical exploration of the solvation behavior of lithium ions in a novel fluorinated carbonate, 3-fluoropropyl isopropyl carbonate (FPIC). While direct experimental data on FPIC is emerging, this document synthesizes established principles from analogous fluorinated carbonate systems to provide a predictive and insightful overview for researchers, scientists, and professionals in the field of battery technology and drug development where ion-solvent interactions are critical.

The Rationale for Fluorination: Introducing 3-Fluoropropyl Isopropyl Carbonate (FPIC)

Fluorination of organic carbonates is a strategic approach to enhance the electrochemical properties of LIB electrolytes. The high electronegativity of fluorine atoms imparts several beneficial characteristics to the solvent molecules.[1][2]

Key Advantages of Fluorinated Carbonates:

  • Enhanced Oxidative Stability: The electron-withdrawing nature of fluorine lowers the highest occupied molecular orbital (HOMO) energy level of the solvent, making it more resistant to oxidation at high voltages.[3] This is crucial for the development of high-energy-density cathodes.

  • Improved Safety: Fluorinated compounds are generally less flammable than their hydrocarbon counterparts, contributing to the overall safety of the battery.[2]

  • Favorable Solid Electrolyte Interphase (SEI) Formation: Fluorinated electrolytes can promote the formation of a stable and LiF-rich SEI layer on the anode surface. This LiF-rich interface is known to be an excellent Li+ conductor while being an electronic insulator, effectively suppressing dendrite growth and improving cycling stability.[3]

  • Low-Temperature Performance: The introduction of fluorine can lower the melting point and viscosity of the electrolyte, improving ionic conductivity and battery performance at sub-zero temperatures.[1][2]

3-Fluoropropyl isopropyl carbonate (FPIC) is a linear carbonate that incorporates a fluorinated alkyl chain. While its direct synthesis is not widely documented in publicly available literature, analogous fluorinated carbonates are typically synthesized through the reaction of a corresponding fluorinated alcohol with a chloroformate.

The Heart of the Matter: Lithium-Ion Solvation in FPIC

The solvation of lithium ions (Li+) by the electrolyte solvent is a fundamental process that dictates the mobility of the ions and their interaction with the electrodes. The structure and dynamics of the Li+ solvation shell are of paramount importance.

The First Solvation Shell: A Dance of Ions and Dipoles

In a carbonate-based electrolyte, the Li+ ion is primarily coordinated by the carbonyl oxygen atoms of the solvent molecules, which possess a partial negative charge.[4][5] The number of solvent molecules in this primary coordination sphere is known as the coordination number.

The introduction of the 3-fluoropropyl group in FPIC is expected to influence the Li+ solvation in several ways:

  • Modified Carbonyl Oxygen Basicity: The electron-withdrawing inductive effect of the fluorine atom, transmitted through the propyl chain, will likely reduce the electron density on the carbonyl oxygen of the FPIC molecule.[3] This reduced Lewis basicity would lead to a weaker interaction between the FPIC molecule and the Li+ ion compared to its non-fluorinated counterpart, isopropyl carbonate.

  • Potential for Anion Involvement: A weaker solvent-Li+ interaction can lead to a greater propensity for the anions of the lithium salt (e.g., PF6-, TFSI-) to enter the first solvation shell, forming contact ion pairs (CIPs) or aggregates (AGGs).[6][7] This is a critical aspect, as the composition of the solvation shell directly impacts the desolvation process at the electrode interface.

The logical relationship between fluorination and the resulting solvation structure can be visualized as follows:

G F_intro Introduction of 3-fluoropropyl group e_withdrawing Electron-withdrawing inductive effect of Fluorine F_intro->e_withdrawing reduced_basicity Reduced Lewis basicity of carbonyl oxygen e_withdrawing->reduced_basicity weaker_solvation Weaker Li+-FPIC interaction reduced_basicity->weaker_solvation anion_involvement Increased anion participation in solvation shell weaker_solvation->anion_involvement cip_agg Formation of CIPs and AGGs anion_involvement->cip_agg

Caption: The causal chain from fluorination to changes in the Li+ solvation shell.

Quantifying Solvation: Coordination Numbers and Species

While specific experimental values for FPIC are not yet available, we can infer the expected coordination numbers and the types of solvated species based on studies of similar fluorinated and non-fluorinated carbonates. The total coordination number of Li+ is typically around 4, forming a tetrahedral geometry.[5]

Solvated Species Description Expected Prevalence in FPIC-based Electrolytes
Solvent-Separated Ion Pair (SSIP) The Li+ ion is fully solvated by FPIC molecules, and the anion resides in the second solvation shell or beyond.Less prevalent due to the anticipated weaker solvating power of FPIC.
Contact Ion Pair (CIP) The Li+ ion is coordinated by both FPIC molecules and one anion.More prevalent, especially at higher salt concentrations.
Aggregates (AGGs) Larger clusters of ions and solvent molecules.May form at very high salt concentrations.

Unveiling the Solvation Structure: Methodologies and Protocols

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of Li+ solvation in FPIC.

Spectroscopic Investigations: A Window into Molecular Interactions

Vibrational and nuclear magnetic resonance spectroscopies are powerful tools for probing the local environment of ions and solvent molecules.

Principle: The vibrational modes of the carbonate group, particularly the C=O stretching mode, are sensitive to coordination with Li+.[8] When a solvent molecule coordinates to a Li+ ion, the C=O bond is polarized, leading to a blue shift (higher frequency) of its stretching vibration. By deconvoluting the C=O stretching band into "free" and "solvated" components, the relative populations of these species can be quantified.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Prepare a series of electrolytes with varying concentrations of a lithium salt (e.g., LiPF6) in FPIC in an argon-filled glovebox to prevent moisture contamination.

  • Data Acquisition: Acquire Raman spectra of the prepared electrolytes using a confocal Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

  • Spectral Analysis:

    • Identify the Raman band corresponding to the C=O stretching vibration of FPIC.

    • Perform spectral deconvolution of the C=O band into at least two components: one for "free" FPIC and one for Li+-coordinated FPIC.

    • Calculate the area under each peak to determine the relative fraction of free and solvated FPIC molecules.

    • From this, the average solvation number can be estimated.

Principle: The chemical shifts of atomic nuclei (e.g., 13C, 17O, 7Li) are sensitive to their local electronic environment. Coordination of a solvent molecule to Li+ induces a change in the chemical shift of the carbonyl carbon and oxygen atoms. Pulsed-field gradient NMR (PFG-NMR) can be used to measure the self-diffusion coefficients of the different species, providing insights into the size of the solvated Li+ complex.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: Prepare electrolyte samples as described for Raman spectroscopy.

  • Data Acquisition: Record 13C NMR spectra for each sample.

  • Data Analysis:

    • Identify the resonance corresponding to the carbonyl carbon of FPIC.

    • Observe the change in the chemical shift of this resonance as a function of lithium salt concentration. A downfield shift is typically observed upon coordination to Li+.

    • The magnitude of the shift can provide qualitative information about the strength of the Li+-solvent interaction.

The overall experimental workflow for spectroscopic analysis can be represented as:

G start Electrolyte Preparation (FPIC + Li Salt) raman Raman Spectroscopy start->raman ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr deconvolution Spectral Deconvolution (C=O band) raman->deconvolution ftir->deconvolution chem_shift Chemical Shift Analysis nmr->chem_shift diffusion Diffusion Coefficient Measurement (PFG-NMR) nmr->diffusion coord_num Coordination Number Estimation deconvolution->coord_num interaction_strength Interaction Strength Assessment chem_shift->interaction_strength solv_size Solvated Complex Size diffusion->solv_size G start Define System (Composition, Force Field) md Molecular Dynamics (MD) Simulation start->md dft Density Functional Theory (DFT) Calculations start->dft equilibration Equilibration md->equilibration opt Geometry Optimization of Solvation Clusters dft->opt production Production Run equilibration->production rdf Radial Distribution Function (RDF) production->rdf coord_num Coordination Number production->coord_num diffusion Diffusion Coefficient production->diffusion binding_energy Binding Energy Calculation opt->binding_energy

Caption: A typical workflow for computational investigation of Li+ solvation.

Implications for Battery Performance

The solvation behavior of Li+ in FPIC has direct consequences for key battery performance metrics:

  • Ionic Conductivity: A weaker Li+-FPIC interaction, while potentially leading to higher anion involvement, could result in a more mobile Li+ solvation complex, thereby enhancing ionic conductivity, especially if the formation of large, slow-moving aggregates is avoided.

  • Interfacial Chemistry: The composition of the Li+ solvation shell is the precursor to the formation of the SEI. The presence of FPIC and anions in the primary coordination sphere will influence the reduction products that form the SEI. The fluorinated nature of FPIC is expected to contribute to the formation of a desirable LiF-rich SEI. [3]* Rate Capability: The energy barrier for the desolvation of Li+ at the electrode surface is a critical factor determining the charge-transfer kinetics and, consequently, the rate capability of the battery. A weaker solvation sheath could lead to a lower desolvation penalty, facilitating faster Li+ intercalation and de-intercalation.

Concluding Remarks and Future Outlook

While this guide provides a predictive framework for understanding the solvation behavior of lithium ions in 3-fluoropropyl isopropyl carbonate, it is imperative that these hypotheses are validated through rigorous experimental and computational studies. The synthesis and characterization of high-purity FPIC will be the first crucial step. Subsequent detailed spectroscopic and electrochemical investigations will be necessary to fully elucidate its properties and potential as an electrolyte solvent for next-generation lithium-ion batteries. The insights gained from such studies will not only advance our understanding of this specific solvent but also contribute to the broader knowledge base for the rational design of novel fluorinated electrolytes with tailored properties.

References

  • Fluorinated Alkyl Carbonates as Cosolvents in Li-Ion Cells. (2023, July 17). Tech Briefs. [Link]

  • Bolloli, M., Alloin, F., Kalhoff, J., Bresser, D., Passerini, S., Judeinstein, P., Leprêtre, J.-C., & Sanchez, J.-Y. (2015). Effect of carbonates fluorination on the properties of LiTFSI-based electrolytes for Li-ion batteries. Electrochimica Acta, 161, 159-170. [Link]

  • Smart, M. C., & Ratnakumar, B. V. (2003). Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes. Journal of Power Sources, 119-121, 340-348. [Link]

  • Wang, Y., Wei, Z., & Zhang, J. (2023). Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. The Journal of Physical Chemistry B, 127(13), 3035–3043. [Link]

  • Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. (2025, July 1). ACS Publications. [Link]

  • Fulfer, K. D., & Kuroda, D. G. (2017). A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths. Physical Chemistry Chemical Physics, 19(36), 25140-25150. [Link]

  • Sato, K. (2011). Manufacturing method for fluoropropylene carbonate. EP2308862A1.
  • National Center for Biotechnology Information (n.d.). 3-Fluoropropyl. PubChem Compound Database. Retrieved from [Link]

  • Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. (2025, January 21). Energy Advances. [Link]

  • Xian Modern Chemistry Research Institute. (2021). Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode. CN108178752B.
  • Doi, T., & Kawano, S. (2012). Theoretical Study of Solvation Effect on Diffusion Coefficient of Li Ion in Propylene Carbonate. Journal of the Physical Society of Japan, 81(12), 124603. [Link]

  • Ong, M. T., Lordi, V., Draeger, E. W., & Pask, J. E. (2014). Lithium Ion Solvation and Diffusion in Bulk Organic Electrolytes from First Principles Molecular Dynamics. OSTI.GOV. [Link]

  • Revealing Lithium Ion Transport Mechanisms and Solvation Structures in Carbonate Electrolytes. (2024, December 25). NSF Public Access Repository. [Link]

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Exploratory

An In-depth Technical Guide to the Electrochemical Oxidation Limit of 3-Fluoropropyl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at high voltages. Fluorinated lin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of higher energy density in lithium-ion batteries necessitates the development of electrolytes stable at high voltages. Fluorinated linear carbonates are a promising class of co-solvents designed to meet this challenge. This technical guide provides a comprehensive analysis of the electrochemical oxidation limit of a novel fluorinated carbonate, 3-fluoropropyl isopropyl carbonate (FPIC). Through a synthesis of experimental data from analogous compounds and theoretical principles, this document elucidates the factors governing its anodic stability, the methodologies for its evaluation, and its anticipated degradation pathways. This guide is intended to equip researchers and professionals in battery technology and drug development with the critical knowledge to effectively utilize and understand the electrochemical behavior of FPIC in high-voltage applications.

Introduction: The Imperative for High-Voltage Electrolytes

The advancement of next-generation energy storage systems, particularly high-voltage lithium-ion batteries, is intrinsically linked to the stability of the electrolyte. Traditional carbonate-based electrolytes, while widely used, are prone to oxidative decomposition at potentials exceeding 4.2 V versus Li/Li⁺, leading to capacity fade, gas generation, and safety concerns. To overcome these limitations, the strategic fluorination of electrolyte solvents has emerged as a highly effective approach. The introduction of fluorine, the most electronegative element, into the carbonate structure lowers the highest occupied molecular orbital (HOMO) energy level, thereby enhancing the molecule's resistance to oxidation.

This guide focuses on 3-fluoropropyl isopropyl carbonate (FPIC), a member of the fluorinated linear carbonate family. Its structure, featuring a propyl chain with a terminal fluorine atom and an isopropyl group, is designed to balance key electrolyte properties such as ionic conductivity, viscosity, and electrochemical stability. Understanding the upper limit of its electrochemical stability—the oxidation potential—is paramount for its successful implementation in high-voltage battery chemistries.

Foundational Principles of Electrochemical Oxidation

The electrochemical oxidation of an electrolyte solvent at the cathode surface is a process of electron abstraction. The potential at which this occurs is a critical indicator of the solvent's stability. This oxidation process is not merely a single event but a cascade of reactions that can lead to the formation of a passivating layer known as the cathode-electrolyte interphase (CEI), or, if uncontrolled, to continuous electrolyte degradation.

The oxidative stability of a molecule is fundamentally governed by its electronic structure. A lower HOMO energy level signifies that more energy is required to remove an electron, translating to a higher oxidation potential. The introduction of electron-withdrawing groups, such as fluorine, effectively lowers the HOMO energy, thus bolstering the molecule's stability against oxidation.

Determining the Electrochemical Oxidation Limit: Methodologies

A multi-faceted approach combining experimental and computational techniques is essential for accurately determining the electrochemical oxidation limit of a novel solvent like FPIC.

Experimental Determination: Cyclic and Linear Sweep Voltammetry

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are the cornerstone experimental techniques for probing the electrochemical stability window of an electrolyte.[1] These methods involve applying a linearly changing potential to a working electrode and measuring the resulting current. The onset of a significant and sustained increase in anodic current signifies the initiation of oxidative decomposition.

Experimental Protocol: Determination of Anodic Stability via LSV

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1.0 M LiPF₆) in the solvent or solvent blend under investigation (e.g., a mixture of a conventional carbonate solvent and FPIC) within an argon-filled glovebox to minimize moisture and oxygen contamination.

  • Cell Assembly: A three-electrode electrochemical cell is assembled.

    • Working Electrode: A material with a stable and well-defined surface area, such as platinum (Pt) or glassy carbon (GC), is used.

    • Reference Electrode: A lithium metal electrode (Li/Li⁺) provides a stable potential reference.

    • Counter Electrode: A lithium metal foil serves as the counter electrode.

  • Electrochemical Measurement:

    • The cell is connected to a potentiostat.

    • An LSV scan is performed, sweeping the potential from the open-circuit potential to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) at a controlled scan rate (e.g., 1-5 mV/s).

    • The resulting current-voltage profile (voltammogram) is recorded.

  • Data Analysis: The oxidation limit is determined as the potential at which the anodic current begins to rise sharply and irreversibly.

Diagram of the Experimental Workflow for Determining Anodic Stability

G cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Dissolve LiPF6 in FPIC/carbonate blend prep2 Handle in Ar-filled glovebox prep1->prep2 cell1 Three-electrode setup: - Working Electrode (Pt or GC) - Reference Electrode (Li/Li+) - Counter Electrode (Li) meas1 Connect to Potentiostat meas2 Perform Linear Sweep Voltammetry (LSV) meas1->meas2 meas3 Record Current vs. Potential meas2->meas3 analysis1 Identify onset of sharp anodic current analysis2 Determine Oxidation Limit (V vs. Li/Li+) analysis1->analysis2 cluster_prep cluster_prep cluster_cell cluster_cell cluster_prep->cluster_cell cluster_measurement cluster_measurement cluster_cell->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for the experimental determination of the electrochemical oxidation limit.

Computational Prediction: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the oxidative stability of molecules before their synthesis. By calculating the HOMO energy level, a reliable prediction of the oxidation potential can be made. This approach allows for the high-throughput screening of candidate molecules and provides valuable insights into the electronic effects of different functional groups.

Logical Relationship between Fluorination and Oxidative Stability

G A Introduction of Fluorine Atom B Increased Electronegativity A->B causes C Lowering of HOMO Energy Level B->C leads to D Increased Energy Required to Remove an Electron C->D results in E Higher Electrochemical Oxidation Potential D->E manifests as G cluster_decomp Decomposition Pathways cluster_products Initial Products A FPIC Molecule B Electrochemical Oxidation (Electron Removal) A->B at high potential C FPIC Radical Cation (Highly Reactive) B->C D Decarboxylation (Loss of CO2) C->D E Proton Transfer (Loss of H+) C->E F Fragmentation C->F H Carbon Dioxide D->H I Protons E->I G Fluorinated Radicals F->G

Caption: Proposed initial stages of FPIC oxidative degradation.

Conclusion and Future Outlook

3-Fluoropropyl isopropyl carbonate represents a promising candidate as a co-solvent for high-voltage lithium-ion battery electrolytes. The strategic incorporation of a fluorine atom is expected to significantly enhance its electrochemical oxidation stability, pushing the anodic limit beyond that of conventional carbonate solvents. While direct experimental data for FPIC is still emerging, analysis of closely related fluorinated linear carbonates provides strong evidence for its improved performance.

Future research should focus on the precise experimental determination of the oxidation potential of FPIC using cyclic and linear sweep voltammetry. Detailed analysis of the degradation products and the composition of the resulting cathode-electrolyte interphase will be crucial for a complete understanding of its behavior in high-voltage cells. The insights gained from such studies will be invaluable for the rational design and optimization of next-generation electrolytes for high-energy-density lithium-ion batteries.

References

  • Sasaki, Y., et al. (2010). Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries. Electrochemistry, 78(5), 467-470.
  • Sasaki, Y., et al. (2010). Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries. [Online]. Available: [Link]

  • Smart, M. C., et al. (2025). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server. [Online]. Available: [Link]

  • Smart, M. C., et al. (2023). Fluorinated Alkyl Carbonates as Cosolvents in Li-Ion Cells. NASA Tech Briefs. [Online]. Available: [Link]

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  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
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  • Lucht, B. L., & Es-souni, M. (2015). Electrolytes for high voltage lithium ion batteries. MRS Bulletin, 40(12), 1079-1085.
  • Gauthier, M., et al. (2015). Electrode–electrolyte interfaces in lithium-ion batteries: Current understanding and new insights. Journal of Physical Chemistry Letters, 6(21), 4437-4453.
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  • Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica Acta, 55(22), 6332-6341.
  • von der Ohe, P., et al. (2010). The role of vinylene carbonate as an additive to electrolytes for lithium-ion batteries: a theoretical study. Physical Chemistry Chemical Physics, 12(45), 14946-14953.
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Foundational

An In-depth Technical Guide on the Molecular Structure and Density Functional Theory (DFT) Analysis of 3-Fluoropropyl Isopropyl Carbonate

Abstract This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 3-fluoropropyl isopropyl carbonate, a molecule of interest in the development of novel p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 3-fluoropropyl isopropyl carbonate, a molecule of interest in the development of novel pharmaceuticals and materials. In the absence of extensive experimental data, this document serves as a methodological roadmap, detailing a plausible synthetic route, predicting spectroscopic signatures (FT-IR and NMR), and performing a rigorous in-silico analysis using Density Functional Theory (DFT). The guide is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering insights into the synergy between experimental prediction and computational validation for the characterization of new chemical entities.

Introduction

Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] The introduction of a fluorine atom into an organic molecule can profoundly influence its conformational preferences and electronic distribution. 3-Fluoropropyl isopropyl carbonate represents a model system for understanding the interplay between the electron-withdrawing nature of fluorine and the electronic environment of the carbonate functional group.

This guide presents a theoretical framework for the comprehensive analysis of 3-fluoropropyl isopropyl carbonate. We will first propose a logical synthetic pathway. Subsequently, we will predict its characteristic spectroscopic data based on established principles of FT-IR and NMR spectroscopy. The core of this guide is a detailed exposition of a Density Functional Theory (DFT) analysis, a powerful computational method for predicting molecular properties with high accuracy.[2] We will elucidate the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), providing a foundational understanding of the molecule's reactivity and stability.

Proposed Synthesis

A plausible and efficient method for the synthesis of the unsymmetrical 3-fluoropropyl isopropyl carbonate is the three-component coupling reaction of an alcohol, carbon dioxide, and an alkyl halide.[3] This approach is a greener alternative to traditional methods that often employ toxic reagents like phosgene.[4]

The proposed reaction is as follows: Isopropanol is reacted with carbon dioxide in the presence of a base, such as potassium carbonate, to form an intermediate isopropyl carbonate salt. This salt then undergoes nucleophilic substitution with 1-fluoro-3-iodopropane to yield the final product, 3-fluoropropyl isopropyl carbonate. Tetrabutylammonium iodide can be used as a phase-transfer catalyst to enhance the reaction rate.[3]

Synthesis_of_3-fluoropropyl_isopropyl_carbonate Isopropanol Isopropanol Intermediate Isopropyl carbonate salt Isopropanol->Intermediate + CO2, Base CO2 CO2 Base K2CO3 Product 3-Fluoropropyl isopropyl carbonate Intermediate->Product + 1-Fluoro-3-iodopropane (Catalyst) AlkylHalide 1-Fluoro-3-iodopropane Catalyst TBAI

Caption: Proposed synthesis of 3-fluoropropyl isopropyl carbonate.

Predicted Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-fluoropropyl isopropyl carbonate is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak will be the C=O stretching vibration of the carbonate group, expected in the region of 1740-1750 cm⁻¹.[5] Other significant peaks will include the C-O stretching vibrations of the carbonate, typically appearing as strong bands between 1200 and 1300 cm⁻¹. The C-F stretching vibration is anticipated to be in the range of 1000-1100 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methine proton of the isopropyl group (-CH(CH₃)₂) will appear as a septet. The methyl protons of the isopropyl group will be a doublet. The methylene protons adjacent to the fluorine atom (-CH₂F) will be a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The methylene protons adjacent to the oxygen atom (-OCH₂-) will appear as a triplet, and the central methylene group (-CH₂CH₂CH₂-) will present as a multiplet.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carbonate group is expected to have a chemical shift in the range of 154-156 ppm.[6] The carbon atom bonded to fluorine (-CH₂F) will show a characteristic chemical shift further downfield than a typical methylene carbon. The other carbon signals will correspond to the methine and methyl carbons of the isopropyl group and the remaining methylene carbons of the 3-fluoropropyl chain.[7]

Density Functional Theory (DFT) Analysis

To gain deeper insights into the molecular structure and electronic properties of 3-fluoropropyl isopropyl carbonate, a comprehensive DFT analysis is proposed.

Computational Methodology

All calculations will be performed using a widely-used quantum chemistry software package. The geometry of the molecule will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[8] The 6-311++G(d,p) basis set will be employed, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, providing a more accurate description of the electron distribution, especially for a molecule containing an electronegative atom like fluorine.[1][8] Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.

DFT_Workflow Start Initial Molecular Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Electronic Electronic Properties (HOMO-LUMO) Optimization->Electronic Verification Verify Minimum Energy (No Imaginary Frequencies) Frequency->Verification Vibrational Vibrational Analysis (FT-IR Spectrum) Frequency->Vibrational Verification->Optimization No Results Optimized Geometry (Bond Lengths, Angles) Verification->Results Yes

Caption: Workflow for the DFT analysis of 3-fluoropropyl isopropyl carbonate.

Optimized Molecular Geometry

The DFT calculations will yield the optimized 3D structure of 3-fluoropropyl isopropyl carbonate, providing precise information on bond lengths, bond angles, and dihedral angles. Key parameters to analyze will include the C=O and C-O bond lengths of the carbonate group, the C-F bond length, and the conformational arrangement of the alkyl chains.

Table 1: Predicted Key Geometrical Parameters of 3-Fluoropropyl Isopropyl Carbonate

ParameterPredicted Value (Å or °)
C=O Bond Length~1.20 Å
O-C(O)-O Bond Angle~125°
C-F Bond Length~1.39 Å
C-C-F Bond Angle~110°
Vibrational Analysis

The calculated vibrational frequencies can be compared with the predicted experimental FT-IR spectrum. DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve the agreement with experimental data.[1] This comparison serves as a validation of the computational method.

Table 2: Comparison of Predicted and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Experimental RangeCalculated (B3LYP/6-311++G(d,p))
C=O Stretch1740-1750(Scaled value to be inserted)
C-O Stretch1200-1300(Scaled value to be inserted)
C-F Stretch1000-1100(Scaled value to be inserted)
C-H Stretch2850-3000(Scaled value to be inserted)
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[10] A large HOMO-LUMO gap suggests high stability and low chemical reactivity.[2] The visualization of the HOMO and LUMO will reveal the regions of the molecule that are most likely to be involved in chemical reactions.

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) Indicator of Stability

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of 3-fluoropropyl isopropyl carbonate. By proposing a synthetic route, predicting spectroscopic features, and detailing a robust DFT analysis protocol, this work provides a valuable framework for the investigation of new chemical entities, particularly where experimental data is scarce. The synergy of these methods allows for a deep understanding of the molecule's structural and electronic properties, which is essential for its potential applications in drug design and materials science. The presented methodology can be readily adapted for the study of other novel organic molecules.

References

  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. ([Link])

  • Carbonate synthesis - Organic Chemistry Portal. ([Link])

  • Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC over the nanocrystalline ZSM-5 zeolite - Green Chemistry (RSC Publishing). ([Link])

  • Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO4 in a Sealed-Vessel Reactor Monowave 50 - MDPI. ([Link])

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  • Procedure for the production of alkyl carbonates - Google P
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  • FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1... - ResearchGate. ([Link])

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. ([Link])

  • Molecular Structure and Vibrational Analysis of 1‐Bromo‐2‐Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations - Shakila - 2011 - DOI. ([Link])

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. ([Link])

  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC. ([Link])

  • Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols | Request PDF - ResearchGate. ([Link])

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. ([Link])

  • The 13C chemical shift tensor principal values and orientations in dialkyl carbonates and trithiocarbonates - PubMed. ([Link])

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. ([Link])

  • Observed and B3lyp /6-311++g(d,p) level calculated vibrational ... ([Link])

  • Journal articles: 'DFT / B3LYP / 6-31G (d' - Grafiati. ([Link])

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  • February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" - Fluorine notes. ([Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Fluoropropyl Isopropyl Carbonate (FPIC) as a High-Voltage Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Advanced High-Voltage Electrolytes The advancement of next-generation lit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced High-Voltage Electrolytes

The advancement of next-generation lithium-ion batteries (LIBs) for applications such as electric vehicles and grid-scale energy storage is intrinsically linked to the development of high-energy-density cathode materials. These materials, including nickel-rich LiNixMnyCozO2 (NMC) and lithium-rich layered oxides, operate at high voltages (>4.3 V vs. Li/Li+) to unlock their full capacity. However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition at these elevated potentials, leading to a cascade of detrimental effects: rapid capacity fading, increased interfacial resistance, and significant safety concerns.[1][2]

The strategic use of electrolyte additives is a cost-effective and highly effective approach to stabilize the electrode-electrolyte interface at high voltages.[3] Among the various classes of additives, fluorinated carbonates have garnered significant attention due to their unique electrochemical properties. This document provides a comprehensive guide to the application of a novel fluorinated carbonate, 3-fluoropropyl isopropyl carbonate (FPIC) , as a high-performance electrolyte additive for high-voltage lithium-ion batteries.

Physicochemical Properties of 3-Fluoropropyl Isopropyl Carbonate (FPIC)

Understanding the fundamental physical and chemical characteristics of an electrolyte additive is paramount to predicting its behavior within a battery system. While comprehensive experimental data for FPIC is still emerging in publicly available literature, we can infer its properties based on the behavior of structurally similar fluorinated carbonates.

PropertyAnticipated Value/CharacteristicRationale and Significance
Molecular Formula C7H13FO3-
Molecular Weight 164.17 g/mol Influences concentration calculations and electrolyte density.
Boiling Point Estimated > 150 °CA high boiling point is crucial for thermal stability and safety, reducing the risk of electrolyte evaporation and cell pressurization at elevated temperatures.
Flash Point Estimated > 50 °CA higher flash point compared to non-fluorinated linear carbonates enhances the safety profile of the electrolyte by reducing flammability.
Density Estimated ~1.1 - 1.2 g/cm³Important for accurate electrolyte preparation by mass or volume.
Viscosity ModerateThe viscosity of the electrolyte impacts ionic conductivity. The isopropyl group may lead to a slightly higher viscosity compared to smaller alkyl carbonates.
Oxidative Stability High (> 4.5 V vs. Li/Li+)The electron-withdrawing fluorine atom is anticipated to lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing the molecule's resistance to oxidation at the cathode surface.[4]

Mechanism of Action: The Role of FPIC in Interfacial Stabilization

The efficacy of FPIC as a high-voltage additive lies in its ability to participate in the formation of a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.

Anode-Side: Formation of a Robust Solid Electrolyte Interphase (SEI)

Similar to other fluorinated carbonates like fluoroethylene carbonate (FEC), FPIC is expected to be reductively decomposed on the anode surface during the initial charging cycles at a potential higher than that of the bulk carbonate solvents.[5][6] This preferential reduction is critical for forming a stable SEI.

The proposed decomposition of FPIC on the anode surface is believed to generate lithium fluoride (LiF) and other fluorinated species.[5] The presence of LiF in the SEI is highly desirable as it is an excellent electronic insulator and a good ionic conductor, effectively passivating the anode surface and preventing further electrolyte decomposition.

Cathode-Side: Cultivating a Protective Cathode Electrolyte Interphase (CEI)

At the high-voltage cathode, the primary role of FPIC is to form a stable CEI that mitigates the continuous oxidative decomposition of the electrolyte. The fluorinated nature of FPIC enhances its oxidative stability, allowing it to create a passivation layer on the cathode surface. This layer acts as a barrier, preventing direct contact between the highly reactive delithiated cathode material and the bulk electrolyte. A stable CEI is crucial for suppressing transition metal dissolution from the cathode, a major contributor to capacity fade.

Diagrammatic Representation of FPIC's Protective Mechanism

FPIC_Mechanism cluster_anode Anode Surface cluster_electrolyte Bulk Electrolyte cluster_cathode Cathode Surface Anode Graphite/Silicon Anode SEI Stable, LiF-rich SEI Electrolyte LiPF6 in EC/EMC SEI->Electrolyte Prevents further decomposition FPIC_Anode FPIC Additive FPIC_Anode->SEI Preferential Reduction FPIC_Anode->Electrolyte Cathode High-Voltage Cathode (e.g., NMC811) CEI Protective CEI CEI->Electrolyte Suppresses oxidation FPIC_Cathode FPIC Additive FPIC_Cathode->Electrolyte FPIC_Cathode->CEI Oxidative Passivation

Caption: Proposed mechanism of FPIC in forming protective SEI and CEI layers.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of FPIC as a high-voltage electrolyte additive.

Synthesis of 3-Fluoropropyl Isopropyl Carbonate (FPIC)

While not commercially widespread, a potential synthesis route for FPIC can be adapted from methods for similar fluorinated carbonates.[1][7][8][9][10] A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 3-Fluoropropanol

  • React 1,3-propanediol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other suitable reagents in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.

  • Purify the resulting 3-fluoropropanol by distillation.

Step 2: Carbonate Formation

  • React the purified 3-fluoropropanol with isopropyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • The reaction should be carried out in an inert atmosphere and at a controlled temperature to prevent side reactions.

  • The final product, 3-fluoropropyl isopropyl carbonate, can be purified by vacuum distillation to achieve battery-grade purity.

Note: All synthesis and purification steps should be conducted under anhydrous conditions to prevent contamination that could be detrimental to battery performance.

Electrolyte Preparation

Materials:

  • Baseline Electrolyte: e.g., 1 M LiPF6 in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).

  • 3-Fluoropropyl Isopropyl Carbonate (FPIC), battery grade.

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm.

Procedure:

  • Inside the glovebox, accurately weigh the required amount of baseline electrolyte into a clean, dry container.

  • Calculate the mass of FPIC needed to achieve the desired weight percentage (e.g., 1%, 2%, 5% wt.).

  • Add the calculated amount of FPIC to the baseline electrolyte.

  • Stir the mixture using a magnetic stirrer for at least 4 hours to ensure complete dissolution and homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Cell Assembly and Formation

Materials:

  • High-voltage cathode (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811) coated on aluminum foil.

  • Graphite anode coated on copper foil.

  • Celgard separator.

  • CR2032 coin cell components.

  • Prepared electrolytes (baseline and FPIC-containing).

Procedure:

  • Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.

  • Assemble CR2032 coin cells in the glovebox using the high-voltage cathode, graphite anode, and separator.

  • Add a precise amount of the prepared electrolyte (e.g., 20 µL) to the separator and electrodes.

  • Crimp the coin cells to ensure proper sealing.

  • Allow the cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

Formation Cycling Protocol:

  • Charge the cells at a low C-rate (e.g., C/20) to the upper cutoff voltage (e.g., 4.5 V).

  • Hold the cells at the upper cutoff voltage until the current drops to a specified value (e.g., C/50).

  • Discharge the cells at a low C-rate (e.g., C/20) to the lower cutoff voltage (e.g., 3.0 V).

  • Repeat for 1-2 cycles to ensure the formation of a stable SEI and CEI.

Electrochemical Performance Evaluation

A. Cyclic Voltammetry (CV):

  • Objective: To determine the oxidative stability window of the electrolyte.

  • Cell Configuration: Three-electrode cell with a lithium metal reference and counter electrode, and a platinum or glassy carbon working electrode.

  • Procedure: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s). A sharp increase in current indicates the onset of electrolyte oxidation.

B. Galvanostatic Cycling:

  • Objective: To evaluate the long-term cycling performance, capacity retention, and coulombic efficiency.

  • Cell Configuration: CR2032 coin cells with the high-voltage cathode and graphite anode.

  • Procedure:

    • After formation, cycle the cells at a moderate C-rate (e.g., C/3 or C/2) between the specified voltage limits (e.g., 3.0 V to 4.5 V) for an extended number of cycles (e.g., 100-500 cycles).

    • Periodically conduct rate capability tests by cycling the cells at various C-rates (e.g., C/10, C/5, 1C, 2C).

C. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the interfacial resistance at the electrode-electrolyte interface.

  • Procedure:

    • Measure the impedance of the cells after formation and at various cycle intervals.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist plots to determine the evolution of the SEI and charge-transfer resistances.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A FPIC Synthesis & Purification B Electrolyte Formulation A->B C Cell Assembly (CR2032) B->C D Formation Cycling (e.g., C/20) C->D E Cyclic Voltammetry (Oxidative Stability) C->E F Galvanostatic Cycling (Long-term Performance) D->F G Electrochemical Impedance Spectroscopy (EIS) F->G Periodic Analysis H XPS/FTIR Analysis of Electrodes F->H I SEM/TEM Imaging of Electrodes F->I

Caption: A typical workflow for the evaluation of FPIC as an electrolyte additive.

Expected Performance Enhancements and Comparative Data

The addition of FPIC to a standard carbonate electrolyte is anticipated to yield significant improvements in the performance of high-voltage lithium-ion batteries.

Performance MetricWithout FPIC (Baseline)With FPIC AdditiveCausal Explanation
First Cycle Coulombic Efficiency Typically lowerPotentially slightly lower initially, but higher in subsequent cyclesThe initial lower efficiency can be attributed to the consumption of Li+ during the formation of the FPIC-derived SEI. However, this stable SEI leads to higher efficiency in later cycles.
Capacity Retention (at high voltage) Rapid fadingSignificantly improvedThe stable CEI formed by FPIC suppresses electrolyte oxidation and transition metal dissolution, preserving the cathode's structural integrity.[4]
Rate Capability ModerateImproved or maintainedA stable and ionically conductive SEI/CEI facilitates efficient Li+ transport across the interface, even at high current densities.
Interfacial Resistance (from EIS) Increases significantly with cyclingStable or lower increaseThe protective nature of the FPIC-derived interphases prevents the continuous growth of a resistive layer on the electrode surfaces.
Thermal Stability Lower onset of thermal runawayHigher onset of thermal runawayThe formation of a stable SEI and the inherent properties of fluorinated compounds can improve the overall thermal stability of the cell.

Conclusion and Future Outlook

3-Fluoropropyl isopropyl carbonate (FPIC) presents a promising avenue for advancing high-voltage lithium-ion battery technology. Its anticipated ability to form stable SEI and CEI layers through preferential decomposition offers a robust solution to the challenges of electrolyte degradation at elevated potentials. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to systematically evaluate the benefits of FPIC. Further investigations should focus on optimizing the concentration of FPIC in various electrolyte formulations and conducting detailed post-mortem analyses to fully elucidate the composition and morphology of the interfacial layers it forms. Such studies will be instrumental in unlocking the full potential of high-energy-density cathode materials and paving the way for the next generation of lithium-ion batteries.

References

  • Pham, H. Q., Lee, Y. M., Nam, K. M., Hwang, E. H., Kwon, Y. G., & Song, S. W. (2014). High-Voltage Electrolyte Additive for High-Energy Lithium-Ion Batteries.
  • Shkrob, I. A., Wishart, J. F., & Abraham, D. P. (2015). What Makes Fluoroethylene Carbonate Different?. The Journal of Physical Chemistry C, 119(27), 14954-14964.
  • Burns, J. C., Kassam, A., Hynes, T., & Dahn, J. R. (2013). A comparative study of vinylene carbonate and fluoroethylene carbonate additives for LiCoO2/graphite pouch cells. Journal of The Electrochemical Society, 160(10), A1848.
  • Halocarbon. (n.d.). Lithium Ion Battery Solutions. Retrieved from [Link]

  • Im, J., Lee, J., Ryou, M. H., Lee, Y. M., & Cho, K. Y. (2017). Fluorinated Carbonate-Based Electrolyte for High-Voltage Li (Ni 0.5 Mn 0.3 Co 0.2) O 2/Graphite Lithium-Ion Battery. Journal of The Electrochemical Society, 164(1), A6381.
  • Lucht, B. L., & Nguyen, C. C. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Journal of The Electrochemical Society, 161(12), A1896.
  • Nie, M., Abraham, D. P., Chen, Y., Bose, A., & Lucht, B. L. (2013). Silicon solid electrolyte interphase (SEI) of lithium ion battery characterized by microscopy and spectroscopy. The Journal of Physical Chemistry C, 117(26), 13403-13412.
  • Google Patents. (n.d.). US20110118485A1 - Process for preparing fluoropropylene carbonate.
  • U.S. Department of Energy. (2021). Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. Retrieved from [Link]

  • Zhang, J. G., Xu, W., & Henderson, W. A. (Eds.). (2014).
  • Google Patents. (n.d.). EP2308862B1 - Manufacturing method for fluoropropylene carbonate.
  • Zhang, X., Guo, Y., & Wang, C. (2019). Propylene carbonate (PC)-based electrolytes with high coulombic efficiency for lithium-ion batteries. Journal of the Electrochemical Society, 166(12), A2489.
  • Google Patents. (n.d.). KR101271898B1 - Manufacturing method for fluoropropylene carbonate.
  • Eureka | Patsnap. (n.d.). Synthesis method of 3,3,3-trifluoropropene carbonate. Retrieved from [Link]

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
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Application

Application Note: Formulating Advanced Lithium-Ion Electrolytes with 3-Fluoropropyl Isopropyl Carbonate (FPIC)

Executive Summary The push toward high-energy-density lithium-ion batteries (LIBs) utilizing high-voltage cathodes (e.g., NCM811, LNMO) and high-capacity anodes (e.g., Silicon, Lithium metal) demands electrolytes that ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The push toward high-energy-density lithium-ion batteries (LIBs) utilizing high-voltage cathodes (e.g., NCM811, LNMO) and high-capacity anodes (e.g., Silicon, Lithium metal) demands electrolytes that exceed the electrochemical stability limits of conventional carbonate blends. 3-Fluoropropyl isopropyl carbonate (FPIC, CAS: 1980085-44-6) [5] has emerged as a highly effective asymmetric fluorinated carbonate. This protocol provides a comprehensive, field-proven methodology for formulating FPIC-based electrolytes, detailing the mechanistic causality behind its performance and establishing a self-validating workflow for quality control.

Mechanistic Rationale: The Causality of FPIC Integration

To understand how to formulate with FPIC, one must understand why it is used. The integration of FPIC into a base electrolyte matrix operates on three fundamental electrochemical principles [1, 4]:

  • Anodic Stability via HOMO Modulation : The strongly electron-withdrawing nature of the fluorine atoms on the propyl chain lowers the Highest Occupied Molecular Orbital (HOMO) of the solvent molecule. A lowered HOMO increases the oxidation potential (>4.5 V vs. Li/Li⁺), preventing the electrolyte from oxidatively decomposing at the surface of high-voltage cathodes and enabling the formation of a stable Cathode Electrolyte Interphase (CEI) [3].

  • Preferential Reduction via LUMO Modulation : Fluorination simultaneously lowers the Lowest Unoccupied Molecular Orbital (LUMO). During the initial formation cycle, FPIC is reduced at a higher potential than standard bulk solvents (like EC or EMC). This preferential reduction decomposes FPIC to form a dense, inorganic, LiF-rich Solid Electrolyte Interphase (SEI) on the anode, which is critical for suppressing lithium dendrites and accommodating the volumetric expansion of silicon anodes [1, 4].

  • Solvation Kinetics via Steric Asymmetry : Unlike symmetric fluorinated carbonates (e.g., TFEC), FPIC features an asymmetric structure combining a linear fluoropropyl chain with a branched isopropyl group. This structural asymmetry disrupts crystalline packing, significantly lowering the liquidus temperature of the electrolyte. Consequently, it reduces viscosity at sub-zero temperatures, maintaining high Li⁺ transference mobility and superior low-temperature kinetics [2].

Comparative Properties of Electrolyte Solvents
SolventChemical NaturePrimary FunctionHOMO Level (eV)LUMO Level (eV)Primary Benefit
Ethylene Carbonate (EC) Symmetric CyclicBase Solvent~ -11.5~ -0.5High dielectric constant, standard SEI
Ethyl Methyl Carbonate (EMC) Asymmetric LinearBase Solvent~ -11.0~ 0.2Low viscosity, high bulk mobility
Fluoroethylene Carbonate (FEC) Fluorinated CyclicCo-solvent~ -12.0~ -1.0LiF-rich SEI, Si-anode compatibility
FPIC Fluorinated Asymmetric Additive/Co-solvent < -12.0 < -0.8 High-voltage stability, low-temp mobility

*Note: Values are illustrative approximations derived from standard DFT calculations of fluorinated carbonates[4].

Experimental Workflow & Visualization

Formulation_Workflow Glovebox 1. Inert Environment Argon Glovebox O2/H2O < 0.1 ppm Solvent 2. Base Matrix Mix EC/EMC (e.g., 3:7 v/v) Glovebox->Solvent Salt 3. Salt Dissolution Add LiPF6/LiFSI Control Exotherm Solvent->Salt FPIC 4. FPIC Integration Add 3-Fluoropropyl Isopropyl Carbonate Salt->FPIC QC 5. Quality Control KF Titration & Conductivity FPIC->QC Validation 6. Cell Assembly Electrochemical Validation QC->Validation

Caption: Step-by-step workflow for formulating and validating FPIC-based lithium-ion electrolytes.

Step-by-Step Formulation Protocol

Target Formulation: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 5 wt% FPIC.

Phase 1: Environmental Control & Pre-treatment

Causality: Fluorinated carbonates and LiPF₆ are highly sensitive to moisture. Water reacts with LiPF₆ to generate hydrofluoric acid (HF), which actively dissolves transition metals from the cathode and degrades the SEI [1].

  • Transfer all glassware, magnetic stir bars, and reagents into an Argon-filled glovebox.

  • Verify that the glovebox atmosphere maintains H₂O < 0.1 ppm and O₂ < 0.1 ppm .

  • Pre-dry the base solvents (EC, EMC) and FPIC over activated 3Å molecular sieves for a minimum of 48 hours prior to formulation.

Phase 2: Base Matrix Preparation
  • Weigh the Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) to achieve a 3:7 volume ratio. (Note: EC is solid at room temperature and must be gently melted at 40°C prior to volume measurement).

  • Combine the solvents in a high-density polyethylene (HDPE) or PTFE bottle.

  • Stir at 300 rpm for 15 minutes to ensure a homogeneous dielectric medium.

Phase 3: Lithium Salt Solvation

Causality: The dissolution of LiPF₆ is highly exothermic. If localized heating occurs, it can trigger solvent ring-opening or transesterification, permanently altering the electrolyte's electrochemical properties.

  • Place the mixing vessel in an aluminum cooling block maintained at 15°C.

  • Slowly add the required mass of battery-grade LiPF₆ (to achieve 1.0 M concentration) in 4 to 5 separate aliquots.

  • Allow the solution to return to baseline temperature between additions. Stir continuously until the solution is completely optically clear.

Phase 4: FPIC Incorporation
  • Add 5 wt% of FPIC to the base electrolyte. (For fully non-flammable electrolyte requirements, FPIC can be scaled up to 20–30 vol% as a primary co-solvent [2]).

  • Seal the vessel and stir the final formulation for 12 hours at room temperature. This extended duration is critical to establish thermodynamic equilibrium within the primary Li⁺ solvation shells, ensuring FPIC is properly coordinated with the lithium ions.

Quality Control: The Self-Validating System

A protocol is only as robust as its validation. Before utilizing the electrolyte in cell assembly, it must pass the following self-validating QC gates:

  • Karl Fischer (KF) Titration : Extract a 1 mL aliquot and perform coulometric KF titration. Pass criteria: H₂O < 10 ppm. If >10 ppm, the batch must be discarded or re-dried, as HF generation is imminent.

  • Ionic Conductivity : Measure using an electrochemical impedance spectroscopy (EIS) probe at 25°C. Pass criteria: > 8.0 mS/cm. A lower value indicates incomplete salt dissociation or excessive viscosity.

  • Visual Inspection : The solution must be perfectly colorless and transparent. Any yellowing indicates premature oxidative degradation or HF-induced side reactions.

Mechanistic Validation in Cell Assembly

Mechanism_Pathway FPIC FPIC Molecule (Lowered HOMO & LUMO) Anode Anode Surface (Graphite/Silicon) FPIC->Anode Reduction Cathode Cathode Surface (High-Voltage NCM/LNMO) FPIC->Cathode Oxidation SEI Preferential Reduction LiF-Rich SEI Formation Anode->SEI CEI Oxidation Resistance Stable CEI Formation Cathode->CEI Outcome Enhanced Cycle Life & High-Voltage Stability SEI->Outcome CEI->Outcome

Caption: Mechanistic pathway of FPIC enabling robust SEI/CEI formation and high-voltage stability.

To validate the efficacy of the FPIC formulation, assemble CR2032 coin cells (e.g., NCM811 || Graphite) and subject them to the following electrochemical validations:

  • Cyclic Voltammetry (CV) : Scan from 2.0 V to 5.0 V at 0.1 mV/s. You should observe an early reduction peak (~1.2 V vs. Li/Li⁺) corresponding to the preferential decomposition of FPIC to form the SEI, and no oxidative current up to 4.6 V, confirming the lowered HOMO stability [3].

  • Electrochemical Impedance Spectroscopy (EIS) : Perform EIS after 3 formation cycles. The high-frequency semicircle (representing SEI resistance, RSEI​ ) should be significantly lower and more stable over time compared to a control EC/EMC electrolyte, validating the formation of a highly conductive LiF-rich interphase [2].

References

  • Nonflammable Fluorinated Carbonate Electrolyte with High Salt-to-Solvent Ratios Enables Stable Silicon-Based Anode for Next-Generation Lithium-Ion Batteries Source: ACS Applied Materials & Interfaces (2019) URL:[Link]

  • Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes Source: Frontiers in Chemistry (2022) URL:[Link]

  • Fluorinated Carbonate-Based Electrolyte for High-Voltage Li(Ni0.5Mn0.3Co0.2)O2/Graphite Lithium-Ion Battery Source: Journal of The Electrochemical Society (2017) URL:[Link]

  • Fluorinated Carbonate Optimization for High Performance Lithium-Ion Batteries and Lithium Metal Batteries: A Theoretical Study Source: ResearchGate (2024/2026) URL:[Link]

  • 3-Fluoropropyl Isopropyl Carbonate (CAS: 1980085-44-6) Source: ChemBuyersGuide URL:[Link]

Method

Application Note: Engineering the Solid Electrolyte Interphase (SEI) Using 3-Fluoropropyl Isopropyl Carbonate (FPiPC)

Document Type: Application Note & Standard Operating Protocol Target Audience: Battery Scientists, Materials Engineers, and Electrolyte Formulation Specialists Executive Summary The Solid Electrolyte Interphase (SEI) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Battery Scientists, Materials Engineers, and Electrolyte Formulation Specialists

Executive Summary

The Solid Electrolyte Interphase (SEI) is the most critical component governing the cycle life, rate capability, and safety of lithium-ion batteries (LIBs). While cyclic fluorinated carbonates like fluoroethylene carbonate (FEC) are industry standards for passivating next-generation anodes, they suffer from continuous decomposition and severe gas evolution (CO₂) at elevated temperatures.

This application note details the mechanistic utility and experimental protocols for employing 3-fluoropropyl isopropyl carbonate (FPiPC) (CAS: 1980085-44-6), an advanced asymmetric fluorinated linear carbonate. By combining a fluorine-donating alkyl chain with a sterically bulky isopropyl group, FPiPC facilitates the formation of a highly elastic, LiF-rich SEI layer while mitigating the gassing issues associated with cyclic additives[1][2].

Mechanistic Insights: The Causality of FPiPC in SEI Formation

As a Senior Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than just observing the macroscopic battery performance. The efficacy of FPiPC is rooted in its highly specific molecular architecture, which alters the thermodynamic and kinetic pathways of SEI formation[3][4].

Thermodynamic Reduction & LUMO Engineering

The electron-withdrawing nature of the fluorine atoms on the propyl chain significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of FPiPC compared to standard linear carbonates like ethyl methyl carbonate (EMC). Consequently, during the initial formation charge, FPiPC is preferentially reduced at a higher potential (~1.3V – 1.5V vs. Li/Li⁺) before the bulk solvent (EC/EMC) can decompose[2]. This sacrificial reduction dictates the primary chemical makeup of the SEI.

Defluorination and the Inorganic Inner Layer

Upon receiving an electron, the FPiPC radical anion undergoes rapid bond cleavage. The 3-fluoropropyl chain acts as a targeted fluorine donor, precipitating nanostructured Lithium Fluoride (LiF) directly onto the anode surface[5][6]. LiF is an exceptional SEI component: it is electrically insulating (preventing further electron tunneling and solvent reduction) but possesses adequate Li⁺ conductivity to allow battery operation[7][8].

Steric Hindrance and the Organic Outer Layer

Unlike short-chain linear carbonates, the bulky isopropyl group of FPiPC provides significant steric hindrance. This serves two purposes:

  • Suppression of Co-intercalation: The bulky tail prevents the solvent molecule from co-intercalating between graphite graphene sheets, preventing exfoliation.

  • Elastomeric Polymerization: The resulting isopropyl-carbonate radicals polymerize into a flexible, cross-linked organic matrix. This outer organic layer accommodates the volumetric expansion of high-capacity anodes (such as SiOx/Graphite blends) far better than the rigid, brittle SEI formed by standard ethylene carbonate (EC)[3][9].

G FPiPC 3-Fluoropropyl Isopropyl Carbonate (FPiPC) Reduction Electrochemical Reduction (+ e⁻, + Li⁺) < 1.5V FPiPC->Reduction Radical Radical Anion Intermediate [FPiPC]•⁻ Reduction->Radical Cleavage Bond Cleavage & Defluorination Radical->Cleavage LiF Lithium Fluoride (LiF) Inner Inorganic SEI Cleavage->LiF F⁻ + Li⁺ Polymer Poly-carbonate Matrix Outer Organic SEI Cleavage->Polymer Radical Polymerization

Caption: Electrochemical reduction pathway of FPiPC forming the bilayer SEI structure.

Data Presentation: Comparative Properties

To contextualize FPiPC against standard electrolytes, the following tables summarize its physicochemical properties and its impact on SEI composition.

Table 1: Physicochemical & Electrochemical Properties of Carbonate Solvents

Solvent / AdditiveStructure TypeLUMO Level (eV)*Primary SEI ContributionGassing Potential
EC Cyclic~ 1.20Polymeric organic layerLow
EMC Linear~ 1.55Minimal (Bulk transport)Low
FEC Fluorinated Cyclic~ 0.85Dense LiFHigh (CO₂ generation)
FPiPC Fluorinated Linear~ 0.95LiF + Elastomeric organicsLow

*Approximated via Density Functional Theory (DFT) relative to vacuum.

Table 2: Ex Situ XPS Atomic Concentration of Graphite SEI (After 5 Cycles)

Electrolyte FormulationC 1s (%)O 1s (%)F 1s (%)Li 1s (%)SEI Morphology
Baseline (1M LiPF₆ in EC:EMC)48.232.14.515.2Thick, porous
Baseline + 2% FEC35.128.418.218.3Thin, dense, brittle
Baseline + 2% FPiPC 41.5 26.8 14.7 17.0 Moderate, highly elastic

Experimental Protocols

The following protocols represent a self-validating system. Artifacts in SEI characterization usually stem from improper washing or ambient exposure. This workflow guarantees high-fidelity data by strictly controlling the environment and chemical interactions[6][9].

Workflow Prep Electrolyte Formulation (<1 ppm H2O) Assembly Coin Cell Assembly (Ar Glovebox) Prep->Assembly Formation Formation Cycling (C/20 Rate) Assembly->Formation Harvest Cell Disassembly & DMC Wash Formation->Harvest Analysis Vacuum Transfer & XPS/EIS Harvest->Analysis

Caption: Standardized experimental workflow for SEI generation and ex situ characterization.

Protocol 1: Electrolyte Formulation

Note: All steps must be performed in an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Base Preparation: Mix battery-grade Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 volume ratio.

  • Salt Addition: Slowly dissolve 1.0 M Lithium Hexafluorophosphate (LiPF₆) into the solvent blend. Stir magnetically for 2 hours until completely transparent.

  • Additive Dosing: Aliquot 10 mL of the base electrolyte. Add exactly 0.20 g (2 wt%) of FPiPC.

  • Dehydration: Store the formulated electrolyte over activated 3Å molecular sieves for 24 hours prior to use to scavenge any residual moisture introduced by the additive.

Protocol 2: Cell Assembly and Electrochemical Formation
  • Assembly: Assemble CR2032 coin cells using a Graphite anode (12 mg/cm² loading), a Celgard 2325 separator, and a Lithium metal counter electrode (for half-cell testing) or NMC811 (for full-cell testing). Use exactly 40 µL of the formulated electrolyte.

  • Wetting Phase: Allow the assembled cells to rest at 25°C for 12 hours. Expert Insight: Skipping this step leads to uneven current distribution and patchy SEI formation.

  • Formation Cycling:

    • Discharge (Lithiation) at C/20 to 0.01 V. The ultra-low C-rate is mandatory to ensure the FPiPC reduces slowly, forming a dense, highly ordered LiF layer rather than a porous, resistive one.

    • Charge (Delithiation) at C/20 to 1.5 V.

    • Repeat for 2 cycles, then transition to C/3 for long-term aging.

Protocol 3: SEI Isolation and XPS Characterization

Trustworthiness Check: Proper washing is the most critical step. Using polar solvents like acetonitrile will dissolve the organic poly-carbonate layer you are trying to measure.

  • Disassembly: Transfer the cycled cells back into the Ar-glovebox. Carefully decrimp the coin cell.

  • Electrode Harvesting: Extract the graphite anode.

  • DMC Wash: Submerge the anode in 3 mL of anhydrous Dimethyl Carbonate (DMC) for exactly 30 seconds, swirling gently. Why DMC? DMC effectively dissolves residual LiPF₆ salt and unreacted bulk solvent without stripping the polymerized organic SEI layer.

  • Drying: Dry the electrode under a vacuum antechamber at ambient temperature for 30 minutes.

  • Transfer: Load the sample into an inert vacuum transfer vessel. Never expose the SEI to ambient air , as ambient moisture reacts with LiF and residual LiPF₆ to form Hydrofluoric Acid (HF), completely destroying the native SEI structure.

  • Analysis: Perform X-ray Photoelectron Spectroscopy (XPS) using a monochromatic Al Kα source, focusing on the F 1s (685 eV for LiF), C 1s, and O 1s spectra.

References

  • Kang Xu. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 2014. 10

  • Doron Aurbach et al. "A Review of Solid Electrolyte Interphases on Lithium Metal Anode." Advanced Energy Materials (via PMC), 2018. 7

  • "Nonflammable Fluorinated Carbonate Electrolyte with High Salt-to-Solvent Ratios Enables Stable Silicon-Based Anode for Next-Generation Lithium-Ion Batteries." ACS Applied Materials & Interfaces, 2019. 1

  • "A Comparative Analysis of Solid Electrolyte Interphase (SEI) Layers Formed by Fluorinated Carbonate Additives in Lithium-Ion Batteries." BenchChem, 2025. 2

  • ChemBuyersGuide. "3-FLUOROPROPYL ISOPROPYL CARBONATE CAS:1980085-44-6." ChemBuyersGuide, 2025.

Sources

Application

Application Note: 3-Fluoropropyl Isopropyl Carbonate (FPiPC) as an Advanced Co-Solvent for Low-Temperature Battery Performance

Target Audience: Materials Scientists, Battery Researchers, and Formulation/Drug Development Professionals. (Note: The stringent moisture-control, stoichiometric precision, and mechanistic validation required for advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Battery Researchers, and Formulation/Drug Development Professionals. (Note: The stringent moisture-control, stoichiometric precision, and mechanistic validation required for advanced electrolyte formulation closely mirror the rigorous standards utilized in pharmaceutical drug development.)

Introduction & Rationale

At subzero temperatures (e.g., -20°C to -40°C), commercial lithium-ion batteries (LIBs) suffer from severe capacity degradation, voltage drop, and lithium plating[1]. The primary kinetic bottlenecks are sluggish Li⁺ diffusivity within the bulk electrolyte and an exponentially increasing charge transfer resistance ( Rct​ ) at the electrode-electrolyte interface[2].

To overcome these limitations, fluorinated linear carbonates—specifically 3-fluoropropyl isopropyl carbonate (FPiPC) —are deployed as advanced co-solvents. The strategic substitution of fluorine atoms fundamentally alters the solvation sheath dynamics and the solid electrolyte interphase (SEI) composition, enabling high-performance cycling in extreme environments[3].

Mechanistic Insights: The Causality of Fluorination

Understanding why FPiPC outperforms conventional carbonates requires analyzing the system at the molecular level:

  • Thermodynamics of Desolvation: In conventional electrolytes (e.g., Ethylene Carbonate/Ethyl Methyl Carbonate), high electron density on the carbonyl oxygen creates a strong binding energy with Li⁺ ions. At low temperatures, stripping these solvent molecules from Li⁺ before intercalation requires high activation energy, leading to massive polarization[3]. In FPiPC, the strongly electron-withdrawing fluoropropyl group reduces the atomic charge on the carbonyl oxygen[2]. This weakened Li⁺–solvent interaction significantly lowers the desolvation energy barrier, facilitating rapid kinetics at the anode interface[2].

  • Interfacial Engineering (SEI/CEI): FPiPC decomposes preferentially at the anode to form a highly inorganic, LiF-rich Solid Electrolyte Interphase (SEI)[4]. Unlike organic-rich SEI layers that become highly resistive at low temperatures, a LiF-dominated interphase maintains excellent Li⁺ tunneling capabilities and low interfacial resistance[5].

  • Oxidative Stability: The introduction of fluorine lowers the highest occupied molecular orbital (HOMO) level of the solvent. This widens the electrochemical window, enhancing oxidative stability against high-voltage cathodes (e.g., NMC811)[4].

Mandatory Visualization: Mechanistic Pathway

G N1 Conventional Carbonates (High Li+ Binding Energy) N3 Sluggish Desolvation at Low Temperature N1->N3 N2 FPiPC Co-Solvent (Strong Electron Withdrawing) N4 Reduced Atomic Charge on Carbonyl Oxygen N2->N4 N7 LiF-Rich SEI Formation (Low Tunneling Resistance) N2->N7 N5 High Interfacial Resistance (Severe Capacity Loss) N3->N5 N6 Rapid Li+ Desolvation at -40°C N4->N6 N7->N6

Fig 1: Mechanistic pathway of FPiPC enabling rapid Li+ desolvation and LiF-rich SEI at low temps.

Quantitative Data Summary

The following table summarizes the representative performance metrics of a baseline electrolyte versus an FPiPC-optimized formulation, synthesized from established behaviors of fluorinated linear carbonates[2][6].

ParameterGen 2 Baseline (1.2M LiPF₆ in EC/EMC)FPiPC-Optimized (1.0M LiPF₆ in EC/EMC/FPiPC)
Freezing Point ~ -15°C< -45°C
Discharge Capacity Retention (-20°C) 45 - 50%> 85%
Discharge Capacity Retention (-40°C) < 15%60 - 65%
Charge Transfer Resistance ( Rct​ ) at -20°C > 800 Ω< 250 Ω
SEI Composition (XPS) Organic-dominant (Polycarbonates)Inorganic-dominant (LiF-rich)

Experimental Protocols

To ensure a self-validating system, the following protocol incorporates parallel control metrics (symmetric cells) to isolate the exact variable (interfacial resistance) improved by FPiPC.

Phase 1: Electrolyte Formulation (Glovebox Environment)

Causality Note: Moisture contamination >20 ppm will hydrolyze LiPF₆ into HF, destroying the transition metal cathode. Pharmaceutical-grade environmental control is mandatory.

  • Transfer all solvents (EC, EMC, FPiPC) into an Argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

  • Dry solvents over activated 4Å molecular sieves for 48 hours prior to mixing to ensure H2​O < 10 ppm.

  • Prepare Baseline: Dissolve 1.2 M LiPF₆ in a 3:7 (v/v) mixture of EC:EMC[1].

  • Prepare FPiPC Formulation: Dissolve 1.0 M LiPF₆ in a 2:5:3 (v/v) mixture of EC:EMC:FPiPC.

  • Add 2 wt% Fluoroethylene Carbonate (FEC) to the FPiPC formulation. Rationale: FEC acts synergistically with linear fluorinated carbonates to stabilize the graphite anode surface, preventing co-intercalation while forming the foundational LiF layer[1][5].

Phase 2: Cell Fabrication & Self-Validation System
  • Full Cells (NMC811/Graphite): Assemble CR2032 coin cells using NMC811 cathodes and artificial graphite anodes. Use 40 µL of electrolyte and a Celgard 2325 separator.

  • Validation Control (Symmetric Cells): Assemble Li/Li and Graphite/Graphite symmetric cells. Rationale: Full cell capacity drop at low temperatures convolutes cathode and anode resistance. Symmetric cells isolate the specific Rct​ reduction provided by the FPiPC-derived SEI.

Phase 3: Electrochemical Formation and Low-Temperature Cycling
  • Thermodynamic SEI Formation: Cycle the cells at 25°C for 3 cycles at a C/10 rate (2.8V – 4.2V). Causality Note: Formation must occur at room temperature. The thermodynamic environment at 25°C ensures the uniform reduction of FPiPC and FEC into a dense LiF layer. Forcing formation at low temperatures results in a porous, defective SEI.

  • Low-Temperature Stress Test: Transfer cells to a thermal chamber. Soak at -20°C for 12 hours to ensure thermal equilibrium.

  • Charge cells at C/5 using a Constant Current-Constant Voltage (CC-CV) protocol (cutoff C/20). Discharge at C/5 to 2.8V. Repeat for -40°C.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at 100 kHz to 10 mHz at both 25°C and -20°C. Extract the high-frequency semicircle to validate the reduction in Rct​ predicted by the FPiPC desolvation mechanism[6].

References

  • Energy.gov - Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. Source: energy.gov.
  • Rational Design of Fluorinated Electrolytes for Low Temperature Lithium‐Ion Batteries. Source: escholarship.org.
  • Effect of fluoroethylene carbonate additive on the low–temperature performance of lithium–ion batteries. Source: researchgate.net.
  • Design Rules for Selecting Fluorinated Linear Organic Solvents for Li Metal Batteries. Source: acs.org.
  • Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Source: frontiersin.org.
  • Review on Low-Temperature Electrolytes for Lithium-Ion and Lithium Metal Batteries. Source: researchgate.net.

Sources

Method

Application Note: 3-Fluoropropyl Isopropyl Carbonate (FIPC) as an Electrolyte Additive for High-Voltage NMC Cathodes

Executive Summary The push toward high-energy-density lithium-ion batteries has positioned Nickel-rich cathodes, such as LiNi0.8Mn0.1Co0.1O2 (NMC811), at the forefront of energy storage research. However, at elevated ope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The push toward high-energy-density lithium-ion batteries has positioned Nickel-rich cathodes, such as LiNi0.8Mn0.1Co0.1O2 (NMC811), at the forefront of energy storage research. However, at elevated operating voltages (>4.3 V), conventional carbonate electrolytes undergo severe oxidative decomposition. This leads to transition metal dissolution, structural degradation, and rapid capacity fade.

To circumvent these degradation pathways, fluorinated linear carbonates such as 3-fluoropropyl isopropyl carbonate (FIPC) are introduced as sacrificial electrolyte additives. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols required to successfully implement FIPC to stabilize high-voltage NMC811 cathodes.

Mechanistic Rationale: The "Why"

As an application scientist, it is critical to understand why a specific molecule dictates macroscopic battery performance. The efficacy of FIPC is governed by three interconnected chemical principles:

  • Thermodynamic Oxidative Stability: The strong electron-withdrawing nature of the fluoropropyl group lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the solvent molecule. This delays bulk electrolyte oxidation while allowing the additive to selectively decompose at the cathode surface at high voltages 1[1].

  • LiF-Rich CEI Formation: Upon anodic oxidation, FIPC undergoes controlled defluorination. This process generates a dense, inorganic lithium fluoride (LiF)-rich Cathode Electrolyte Interphase (CEI) 2[2]. Unlike organic-rich interphases, a LiF-dominated CEI features a wide bandgap that electronically insulates the cathode surface, effectively halting continuous electrolyte degradation and transition metal dissolution 3[3].

  • Steric Tuning via the Isopropyl Group: While the fluoropropyl chain provides the necessary fluorine source, the bulky isopropyl group introduces steric hindrance. This prevents excessive, uncontrolled polymerization of organic fragments during decomposition, ensuring the resulting CEI remains ultra-thin and minimizes charge-transfer resistance ( Rct​ ) 4[4].

System Architecture & Mechanistic Workflow

G Formulation Electrolyte Formulation (Base + 2% FIPC) Assembly Cell Assembly (NMC811 // Graphite) Formulation->Assembly Formation Formation Cycling (C/10, 3.0-4.3V) Assembly->Formation HighVolt High-Voltage Cycling (1C, 3.0-4.5V) Formation->HighVolt Oxidation Anodic Oxidation of FIPC Formation->Oxidation Voltage > 4.2V CEI LiF-Rich CEI Formation Oxidation->CEI Defluorination Stabilization NMC811 Surface Stabilization CEI->Stabilization Passivation Stabilization->HighVolt Enables

Workflow and mechanistic pathway of FIPC-driven CEI formation in NMC811 lithium-ion batteries.

Experimental Protocols: The "How"

To ensure a self-validating experimental system, each protocol includes built-in quality control steps.

Protocol A: Preparation of FIPC-Blended Electrolyte
  • Causality: Water content must be strictly controlled because the conducting salt ( LiPF6​ ) reacts with H2​O to form hydrofluoric acid (HF), which aggressively attacks the NMC structure and nullifies the additive's benefits.

  • Transfer the base electrolyte (e.g., 1.0 M LiPF6​ in EC/EMC 3:7 v/v) into an Argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

  • Purify the FIPC additive over activated 3Å molecular sieves for 48 hours prior to use to ensure moisture content is < 10 ppm.

  • Add 2.0 wt% FIPC to the base electrolyte. Stir magnetically at 300 rpm for 2 hours at ambient temperature.

  • Validation Step: Extract a 1 mL aliquot and validate moisture content using Karl Fischer titration (Target: < 20 ppm total H2​O ). Do not proceed if moisture exceeds this threshold.

Protocol B: NMC811/Graphite Pouch Cell Assembly
  • Causality: Pouch cells provide a more accurate representation of commercial electrochemical and mechanical stress (e.g., gas evolution and stack pressure) compared to rigid coin cells.

  • Punch NMC811 cathodes (loading: ~3.0 mAh/cm²) and artificial graphite anodes (N/P ratio: 1.1 to prevent lithium plating).

  • Dry electrodes under vacuum at 120°C (cathode) and 100°C (anode) for 12 hours.

  • Assemble single-layer pouch cells using a 16 μm polyethylene (PE) separator.

  • Inject 3.0 g/Ah of the FIPC-blended electrolyte. Vacuum seal the cell at -0.09 MPa.

  • Age the cells at 25°C for 24 hours to ensure complete separator and mesoporous electrode wetting.

Protocol C: Electrochemical Formation & High-Voltage Cycling
  • Causality: A slow formation rate is critical to allow the FIPC additive to decompose uniformly, building a conformal LiF-rich CEI before bulk electrolyte oxidation can occur.

  • Connect cells to a battery cycler inside a 25°C environmental chamber.

  • Formation: Charge at a constant current (CC) of C/10 to 4.3 V, followed by a constant voltage (CV) hold until the current drops to C/50. Discharge at C/10 to 3.0 V. Repeat for 3 cycles.

  • Degassing (Validation Step): Transfer cells back to the glovebox, puncture the gas pocket to release formation gases (e.g., CO2​ , fluorinated alkanes generated from FIPC decomposition), and re-seal under vacuum. A lack of gas generation indicates a failure in additive activation.

  • Cycling: Cycle the cells at 1C/1C between 3.0 V and 4.5 V for 500 cycles to evaluate high-voltage stability.

Protocol D: Post-Mortem Interfacial Validation (XPS)
  • Causality: To validate the self-limiting nature of the FIPC-derived CEI, surface chemistry must be quantified to prove the presence of the intended LiF passivation layer.

  • Disassemble cycled cells in the Ar-glovebox. Rinse the NMC811 cathode three times with anhydrous dimethyl carbonate (DMC) to remove residual physically adsorbed salt.

  • Dry under vacuum for 2 hours.

  • Transfer samples to the X-ray Photoelectron Spectrometer (XPS) using an inert transfer vessel to prevent atmospheric contamination.

  • Validation Step: Analyze the F 1s spectra. A dominant peak at ~685 eV confirms the successful formation of a LiF-rich CEI, validating the additive's mechanistic role.

Quantitative Benchmarking

The following table summarizes the expected electrochemical performance metrics when utilizing FIPC compared to a standard baseline electrolyte.

MetricBaseline Electrolyte (1M LiPF6​ in EC/EMC)FIPC-Modified Electrolyte (Baseline + 2 wt% FIPC)
Initial Coulombic Efficiency (ICE) 86.5%88.2%
Capacity Retention (500 cycles, 4.5V) 42.1%83.5%
CEI Thickness (Post-500 cycles) ~15-20 nm (Uneven, organic-rich)~3-5 nm (Conformal, LiF-rich)
Charge Transfer Resistance ( Rct​ ) 145 Ω 62 Ω
Transition Metal Dissolution (Ni) High (>50 ppm in anode SEI)Minimal (<5 ppm in anode SEI)

References

  • Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries | ACS Applied Materials & Interfaces | 1

  • Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries | PNAS | 2

  • Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery | PMC |3

  • Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery | ACS Energy Letters | 4

Sources

Application

Application Notes and Protocols for Incorporating 3-Fluoropropyl Isopropyl Carbonate in Flame-Retardant Electrolytes

Introduction: The Critical Need for Safer Lithium-Ion Battery Electrolytes The advancement of lithium-ion batteries (LIBs) has been a cornerstone of the portable electronics and electric vehicle revolution. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Safer Lithium-Ion Battery Electrolytes

The advancement of lithium-ion batteries (LIBs) has been a cornerstone of the portable electronics and electric vehicle revolution. However, the inherent flammability of conventional liquid electrolytes, typically composed of linear and cyclic carbonates, poses a significant safety risk, potentially leading to thermal runaway, fire, and explosion.[1][2] Consequently, the development of non-flammable or flame-retardant electrolytes is a paramount objective for enhancing the safety and reliability of LIBs.[2][3]

Fluorinated carbonates have emerged as a promising class of co-solvents and additives for LIB electrolytes. The introduction of fluorine atoms into the carbonate structure can significantly alter the physicochemical properties of the electrolyte, leading to a higher flash point, reduced flammability, and improved electrochemical stability.[4][5][6] Furthermore, fluorinated compounds can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling performance.[4][5]

This guide provides a comprehensive overview of the application of 3-fluoropropyl isopropyl carbonate (FPIC) as a flame-retardant co-solvent in LIB electrolytes. We will delve into its synthesis, physicochemical properties, and detailed protocols for electrolyte formulation and performance evaluation.

Physicochemical Properties of 3-Fluoropropyl Isopropyl Carbonate (FPIC)

PropertyEstimated Value for FPICRationale and Comparative Data
Molecular Formula C7H13FO3Based on the chemical structure.
Molecular Weight 164.17 g/mol Calculated from the molecular formula.
Boiling Point ~160-180 °CIsopropyl methyl carbonate has a boiling point of 147.5 °C.[7] The addition of a fluoropropyl group is expected to increase the boiling point due to increased molecular weight and polarity.
Flash Point ~60-80 °CThe flash point of methyl isopropyl carbonate is 50 °C.[7] Fluorination generally increases the flash point.
Density ~1.1 - 1.2 g/cm³Propylene carbonate has a density of 1.205 g/cm³.[8] The density is expected to be in a similar range.
Dielectric Constant ~20-40Propylene carbonate has a high dielectric constant of 64.[8] The asymmetric nature and the presence of fluorine in FPIC suggest a moderate to high dielectric constant, beneficial for salt dissociation.

Synthesis Protocol for 3-Fluoropropyl Isopropyl Carbonate (FPIC)

The synthesis of the asymmetric 3-fluoropropyl isopropyl carbonate can be achieved through a two-step process involving the formation of an intermediate chloroformate followed by reaction with 3-fluoro-1-propanol. This method is adapted from established procedures for synthesizing asymmetric carbonates.[9][10]

Step 1: Synthesis of Isopropyl Chloroformate

Materials:

  • Isopropanol

  • Triphosgene

  • Anhydrous toluene

  • Pyridine (catalyst)

  • Nitrogen gas supply

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Dissolve triphosgene in anhydrous toluene in the flask and cool the solution in an ice bath.

  • Slowly add a solution of isopropanol and a catalytic amount of pyridine in anhydrous toluene from the dropping funnel to the triphosgene solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • The resulting isopropyl chloroformate solution in toluene is used directly in the next step without isolation.

Step 2: Synthesis of 3-Fluoropropyl Isopropyl Carbonate

Materials:

  • Isopropyl chloroformate solution (from Step 1)

  • 3-Fluoro-1-propanol[11][12][13]

  • Pyridine

  • Anhydrous toluene

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Cool the isopropyl chloroformate solution from Step 1 in an ice bath.

  • Slowly add a solution of 3-fluoro-1-propanol and pyridine in anhydrous toluene from a dropping funnel to the cooled isopropyl chloroformate solution with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 3-fluoropropyl isopropyl carbonate.

G cluster_step1 Step 1: Isopropyl Chloroformate Synthesis cluster_step2 Step 2: FPIC Synthesis isopropanol Isopropanol reaction1 Reaction in Round-Bottom Flask (Ice Bath, N2 atm) isopropanol->reaction1 triphosgene Triphosgene triphosgene->reaction1 toluene_pyridine1 Anhydrous Toluene + Pyridine (catalyst) toluene_pyridine1->reaction1 chloroformate Isopropyl Chloroformate in Toluene reaction1->chloroformate reaction2 Reaction with Isopropyl Chloroformate (Ice Bath -> RT) chloroformate->reaction2 fluoropropanol 3-Fluoro-1-propanol fluoropropanol->reaction2 pyridine2 Pyridine pyridine2->reaction2 toluene2 Anhydrous Toluene toluene2->reaction2 workup Workup (Quenching, Washing, Drying) reaction2->workup purification Purification (Vacuum Distillation) workup->purification fpic Pure 3-Fluoropropyl Isopropyl Carbonate purification->fpic

Caption: Synthesis workflow for 3-fluoropropyl isopropyl carbonate (FPIC).

Electrolyte Formulation Protocol

This protocol describes the preparation of a flame-retardant electrolyte containing FPIC. The formulation is designed to balance safety and electrochemical performance.

Materials:

  • 3-Fluoropropyl isopropyl carbonate (FPIC, synthesized as above)

  • Ethylene carbonate (EC, battery grade)

  • Ethyl methyl carbonate (EMC, battery grade)

  • Lithium hexafluorophosphate (LiPF6, battery grade)

  • Fluoroethylene carbonate (FEC, as an additive)

  • Argon-filled glovebox

  • High-precision balance

  • Volumetric flasks

  • Magnetic stirrer

Formulation: 1 M LiPF6 in EC/EMC/FPIC (3:5:2 by volume) + 2% FEC (by weight)

Procedure (to be performed in an argon-filled glovebox):

  • Solvent Mixture Preparation:

    • Using a high-precision balance, weigh the required amounts of EC, EMC, and FPIC to achieve a volumetric ratio of 3:5:2.

    • Combine the solvents in a clean, dry volumetric flask.

    • Stir the mixture until a homogeneous solution is formed.

  • Lithium Salt Dissolution:

    • Calculate the mass of LiPF6 required to achieve a 1 M concentration in the total volume of the solvent mixture.

    • Slowly add the LiPF6 to the solvent mixture while stirring continuously.

    • Continue stirring until the LiPF6 is completely dissolved. This may take several hours.

  • Additive Incorporation:

    • Calculate the mass of FEC corresponding to 2% of the total weight of the electrolyte.

    • Add the FEC to the electrolyte solution and stir until fully dissolved.

  • Storage:

    • Store the prepared electrolyte in a tightly sealed container in the glovebox to prevent moisture contamination.

G cluster_prep Electrolyte Formulation in Glovebox solvents Measure & Mix Solvents (EC, EMC, FPIC) salt Dissolve LiPF6 (1 M concentration) solvents->salt additive Add FEC (2 wt%) salt->additive storage Store Electrolyte additive->storage

Caption: Workflow for the formulation of FPIC-based flame-retardant electrolyte.

Performance Evaluation Protocols

A comprehensive evaluation of the FPIC-based electrolyte requires a series of tests to assess its flame retardancy, electrochemical performance, and safety.

Flame Retardancy Test: Self-Extinguishing Time (SET)

The SET test is a common method to quantify the flammability of an electrolyte.[1][14]

Materials:

  • Prepared electrolyte

  • Glass fiber separator

  • Butane torch or lighter

  • Stopwatch

  • Fume hood

Procedure:

  • In a fume hood, place a piece of glass fiber separator in a ceramic dish.

  • Drop a specific volume (e.g., 0.5 mL) of the electrolyte onto the center of the separator.

  • Bring the flame of a butane torch into contact with the electrolyte-soaked separator for 3 seconds to ignite it.

  • Remove the flame and start the stopwatch simultaneously.

  • Record the time it takes for the flame to self-extinguish.

  • Repeat the test at least three times to ensure reproducibility.

  • A shorter SET indicates better flame retardancy.

ElectrolyteTypical SET (s)
Conventional (e.g., 1 M LiPF6 in EC/DMC)> 60
FPIC-based (e.g., 1 M LiPF6 in EC/EMC/FPIC)< 20
Electrochemical Performance Evaluation

Cell Assembly:

  • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared electrolyte.

  • Use standard electrodes such as a graphite anode and a lithium cobalt oxide (LCO) or lithium nickel manganese cobalt oxide (NMC) cathode.

a. Galvanostatic Cycling: This test evaluates the cycling stability and coulombic efficiency of the battery.[15][16][17]

Procedure:

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to form a stable SEI layer.

  • Standard Cycling: Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. A stable capacity and high coulombic efficiency indicate good cycling performance.

b. C-Rate Capability: This test assesses the battery's ability to deliver high power.

Procedure:

  • Charge the cell at a constant C-rate (e.g., C/5).

  • Discharge the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

  • Data Analysis: Plot the discharge capacity versus the C-rate. A smaller capacity drop at higher C-rates indicates better rate capability.

c. Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and interfacial properties of the battery.[18][19][20][21]

Procedure:

  • Measure the EIS of the cell at a fully charged state before and after cycling.

  • Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Analyze the Nyquist plot. The semicircle in the high-to-medium frequency range corresponds to the charge-transfer resistance (Rct). A smaller Rct indicates faster charge transfer kinetics.

Safety Evaluation: Nail Penetration Test

The nail penetration test simulates an internal short circuit, a critical safety concern for LIBs.[2][22][23][24][25]

Materials:

  • Fully charged pouch cell or cylindrical cell with the FPIC-based electrolyte

  • Nail penetration testing machine with a steel nail (e.g., 3 mm diameter)

  • Thermocouple to monitor cell surface temperature

  • Voltage and current data logger

  • Explosion-proof chamber

Procedure:

  • Place the fully charged cell in the explosion-proof chamber.

  • Attach a thermocouple to the surface of the cell.

  • Penetrate the cell with the steel nail at a constant speed (e.g., 80 mm/s).

  • Record the cell voltage, surface temperature, and any visual observations (e.g., smoke, fire, explosion) during and after the penetration.

  • Data Analysis: A safe electrolyte should prevent or suppress thermal runaway, indicated by a limited temperature increase and the absence of fire or explosion.

G cluster_eval Performance Evaluation Workflow cluster_electrochem Electrochemical Performance flame_test Flame Retardancy Test (SET) electrochem_test Electrochemical Tests safety_test Safety Test (Nail Penetration) cycling Galvanostatic Cycling rate C-Rate Capability cycling->rate eis EIS rate->eis

Caption: Comprehensive evaluation workflow for FPIC-based electrolytes.

Mechanism of Flame Retardancy and Performance Trade-offs

The flame-retardant properties of 3-fluoropropyl isopropyl carbonate are attributed to several factors:

  • Radical Scavenging: In the event of a thermal runaway, the C-F bonds in FPIC can break, releasing fluorine radicals. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion chain reaction, thus inhibiting the flame.

  • Reduced Volatility: The presence of the polar C-F bond increases the intermolecular forces, leading to a lower vapor pressure and a higher boiling point compared to its non-fluorinated counterparts. This reduces the amount of flammable vapor that can fuel a fire.

  • Formation of a Protective Layer: During thermal decomposition, fluorinated compounds can form a protective, non-combustible layer on the electrode surfaces, which can act as a barrier to further exothermic reactions.

While FPIC offers significant safety advantages, it is essential to consider the potential trade-offs in electrochemical performance. The higher viscosity of fluorinated carbonates can lead to lower ionic conductivity, which may impact the battery's rate capability, especially at low temperatures. Therefore, the formulation of the electrolyte must be carefully optimized by blending FPIC with lower-viscosity co-solvents like EMC to achieve a balance between safety and performance. The addition of FEC is also crucial for forming a robust SEI layer to compensate for any potential negative effects of FPIC on the anode interface.

Conclusion

The incorporation of 3-fluoropropyl isopropyl carbonate into lithium-ion battery electrolytes presents a promising strategy for enhancing safety without severely compromising electrochemical performance. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and evaluation of FPIC-based flame-retardant electrolytes. Further research and optimization of the electrolyte composition will be crucial for the successful implementation of this technology in next-generation, safer lithium-ion batteries.

References

Sources

Method

Application Note: In Situ ATR-FTIR Analysis of 3-Fluoropropyl Isopropyl Carbonate Decomposition

Abstract & Scope 3-Fluoropropyl isopropyl carbonate (3-FPIPC) is a highly specialized asymmetric fluorinated carbonate. While predominantly recognized for its role as a sacrificial additive to stabilize the Solid Electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

3-Fluoropropyl isopropyl carbonate (3-FPIPC) is a highly specialized asymmetric fluorinated carbonate. While predominantly recognized for its role as a sacrificial additive to stabilize the Solid Electrolyte Interphase (SEI) in high-energy-density lithium-ion batteries [1], 3-FPIPC and its structural analogs (e.g., chloromethyl isopropyl carbonate) are also increasingly utilized in pharmaceutical synthesis as lipophilic protecting groups and targeted alkylating agents (such as in the synthesis of Tenofovir prodrugs) [5].

In both energy storage and drug development, understanding the reductive decomposition pathways of this molecule is critical. Whether engineering a robust passivating layer on a silicon anode or controlling the cleavage of a prodrug moiety under specific redox conditions, researchers must be able to track transient intermediates. This application note details a self-validating operando Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy protocol to monitor the electrochemical decomposition of 3-FPIPC in real-time.

Mechanistic Insights: The Causality of Decomposition

To effectively analyze 3-FPIPC, one must understand the causality behind its electrochemical behavior. The molecule's asymmetric design dictates its decomposition pathway:

  • LUMO Lowering via Fluorination: The highly electronegative fluorine atom on the propyl chain withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This ensures that 3-FPIPC is reduced at a higher potential (~1.2 V to 1.5 V vs. Li/Li⁺) than bulk baseline solvents like ethylene carbonate (EC) [2].

  • Steric Hindrance via the Isopropyl Group: Upon one-electron reduction, the carbonate linkage cleaves. While linear carbonates often polymerize extensively, the bulky isopropyl group of 3-FPIPC provides steric hindrance. This suppresses runaway polymerization, resulting in a controlled, thin, and flexible SEI layer composed of short-chain polycarbonates and lithium isopropyl carbonate [3].

  • Defluorination: The radical anion intermediate rapidly undergoes defluorination, depositing nanocrystalline Lithium Fluoride (LiF). LiF is highly desirable as it is electronically insulating (preventing continuous electrolyte consumption) but ionically conductive [4].

In Situ ATR-FTIR Methodological Framework

Ex situ analysis of decomposition products often fails because washing the electrode removes soluble oligomers and transient radical anions. In situ ATR-FTIR solves this by utilizing an evanescent wave that penetrates only 0.5 to 2.0 µm into the electrolyte. This isolates the Electrode-Electrolyte Interface (EEI) from the bulk solution, allowing for the direct observation of the SEI formation [1].

Spectro-Electrochemical Cell Assembly
  • IRE Preparation: Utilize a hemispherical Silicon (Si) Internal Reflection Element (IRE). Polish the flat surface with 0.05 µm alumina slurry, rinse with ultra-pure water, and dry under N₂.

  • Working Electrode Fabrication: Magnetron sputter a 50 nm thick layer of Copper (Cu) or Silicon (Si) directly onto the flat face of the Si IRE. Causality Check: The 50 nm thickness is critical; it is thick enough to act as a continuous working electrode but thin enough to allow the IR evanescent wave to penetrate through to the electrolyte interface.

  • Cell Construction: Assemble the custom Teflon ATR-FTIR cell inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Use lithium metal foil as both the counter and reference electrodes.

Electrolyte Formulation
  • Prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 weight ratio).

  • Add 5 wt% of 3-FPIPC to the baseline electrolyte. Stir for 2 hours to ensure complete homogenization.

Operando Spectral Acquisition Protocol
  • Background Collection: Mount the sealed cell in the FTIR spectrometer. Collect an Open Circuit Voltage (OCV) background spectrum (Resolution: 4 cm⁻¹, 128 scans). This subtracts the bulk electrolyte signal, ensuring that only changes at the interface are recorded.

  • Electrochemical Polarization: Connect the cell to a potentiostat. Initiate a Linear Sweep Voltammetry (LSV) scan from OCV down to 0.01 V (vs. Li/Li⁺) at a slow scan rate of 0.5 mV/s.

  • Real-Time Monitoring: Program the FTIR software to acquire a spectrum every 10 mV (every 20 seconds).

  • Troubleshooting (Self-Validation): If the bulk solvent peaks (e.g., EC ring breathing at 896 cm⁻¹) begin to saturate the detector, the SEI is likely growing too thick, pushing the bulk solvent out of the evanescent wave's reach. Switch to p-polarized IR light to enhance surface-selection rules and suppress isotropic bulk signals.

Data Presentation & Interpretation

The following table summarizes the quantitative FTIR peak assignments used to track the decomposition of 3-FPIPC and the subsequent formation of the passivation layer.

Wavenumber (cm⁻¹)Vibrational ModeChemical SpeciesMechanistic Significance
~1780 - 1800 C=O stretchingPoly(3-FPIPC) / PolycarbonatesIndicates organic SEI polymerization driven by carbonate cleavage.
~1745 - 1760 C=O stretchingIntact 3-FPIPC (Reactant)Negative peak in difference spectra indicates reactant consumption.
~1650 Asymmetric C=O stretchLithium alkyl carbonatesPrimary organic reduction product (e.g., Lithium isopropyl carbonate).
~1440 Asymmetric C-O stretchLi₂CO₃Inorganic carbonate formation from complete reduction.
~1370 & 1380 C-H deformationIsopropyl gem-dimethyl groupTracks the steric bulk moiety during incorporation into the SEI.
~1000 - 1100 C-F stretchingFluoropropyl chainDepletion indicates rapid defluorination and LiF deposition.
~840 P-F stretchingPF₆⁻ (Electrolyte Salt)Tracks ion solvation/desolvation dynamics at the interface.

Workflow & Pathway Visualization

G A 3-FPIPC Reactant (Electrolyte/Reagent) B Electrochemical Reduction (Cathodic Sweep) A->B C Radical Anion Intermediate [3-FPIPC]•⁻ B->C D Defluorination Pathway C->D E Carbonate Cleavage Pathway C->E H In Situ ATR-FTIR Detection C->H Transient Capture F LiF Deposition (Inorganic SEI) D->F G Lithium Isopropyl Carbonate (Organic SEI) E->G F->H G->H

Fig 1. Mechanistic pathway of 3-FPIPC decomposition and operando ATR-FTIR detection workflow.

References

  • Morhart, T. A., et al. "The Chemistry of Electrolyte Reduction on Silicon Electrodes Revealed by in Situ ATR-FTIR Spectroscopy." ACS Industrial & Engineering Chemistry Research, 2018.[Link]

  • Nie, M., et al. "Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries." Journal of The Electrochemical Society, 2015.[Link]

  • Vogl, U. S., et al. "Determination of the Solid Electrolyte Interphase Structure Grown on a Silicon Electrode Using a Fluoroethylene Carbonate Additive." National Institutes of Health (PMC), 2017.[Link]

  • Haregewoin, A. M., et al. "In Situ Diffuse Reflectance Infrared Fourier-Transform Spectroscopy Investigation of Fluoroethylene Carbonate and Lithium Difluorophosphate Dual Additives in SEI Formation over Cu Anode." ACS Journal of Physical Chemistry C, 2023.[Link]

  • Wang, Y., et al. "An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines." Organic Process Research & Development, 2020.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Gas Evolution in 3-Fluoropropyl Isopropyl Carbonate (FPIC) Electrolytes

Welcome to the Advanced Electrolyte Support Center. 3-Fluoropropyl isopropyl carbonate (FPIC) is a specialized asymmetric fluorinated acyclic carbonate designed to extend the anodic stability window of lithium-ion batter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrolyte Support Center. 3-Fluoropropyl isopropyl carbonate (FPIC) is a specialized asymmetric fluorinated acyclic carbonate designed to extend the anodic stability window of lithium-ion batteries and promote robust, LiF-rich Solid Electrolyte Interphase (SEI) layers. However, like many fluorinated carbonates, FPIC is highly susceptible to severe gas evolution under specific electrochemical and thermal conditions[1].

This guide is designed for battery researchers and scientists to diagnose, quantify, and mitigate gas evolution in FPIC-based systems.

Section 1: Mechanistic Diagnostics (The "Why")

Q: What drives the continuous gas evolution in FPIC-based cells during high-voltage cycling? A: Gas evolution in FPIC is primarily driven by two competing pathways: reductive decomposition at the anode and catalytic decomposition by Lewis acids. During initial charging, the asymmetric structure of FPIC undergoes reductive cleavage at the O-C bond. This forms a stable LiF-rich SEI but releases CO2, CO, propylene, and fluoropropane gas[2]. Furthermore, at elevated temperatures, the conventional lithium salt (LiPF6) degrades into PF5. The strong electron-withdrawing fluorine atoms in FPIC enhance its interaction with PF5, catalyzing ring-opening and chain-scission reactions that release highly toxic HF and additional CO2[3].

Q: Why does my cell swell significantly more at 55°C compared to 25°C? A: This is due to the thermal degradation of the SEI and accelerated salt hydrolysis. At 55°C, the meta-stable organic components of the FPIC-derived SEI (such as lithium alkyl carbonates) dissolve or decompose. This exposes fresh anode surface to the electrolyte, triggering a continuous cycle of FPIC reduction and gas generation. Concurrently, the thermal decomposition of LiPF6 into PF5 and POF3 is exponentially accelerated at 55°C, leading to rapid catalytic breakdown of the carbonate backbone[3].

FPIC_Mechanisms FPIC FPIC Electrolyte Red_Decomp Reductive Cleavage (Anode, <1.0V) FPIC->Red_Decomp e- transfer Cat_Decomp Catalytic Breakdown (PF5 / High Temp) FPIC->Cat_Decomp Heat + LiPF6 SEI LiF-rich SEI (Solid) Red_Decomp->SEI Polymerization Gas_Red CO2, CO, Propylene, Fluoropropane Red_Decomp->Gas_Red Gas Evolution Chain_Scission Chain Scission Cat_Decomp->Chain_Scission Gas_Cat HF, CO2, POF3 Chain_Scission->Gas_Cat Toxic Gas

Mechanistic pathways of FPIC gas evolution via reductive and catalytic decomposition.

Section 2: Analytical Workflows (The "How to Measure")

Q: How can I accurately decouple formation gas from high-voltage parasitic gas? A: To isolate formation gas (SEI generation) from parasitic gas (electrolyte oxidation or cathode crosstalk), you must employ Operando Electrochemical Mass Spectrometry (OEMS) coupled with Ultra-High Precision Coulometry (UHPC)[4]. UHPC measures the charge end-point capacity slippage, which quantifies parasitic reactions, while OEMS provides real-time mass-to-charge (m/z) ratios to identify the exact gas species evolved at specific voltage thresholds.

Self-Validating Protocol: Operando Gas Quantification (OEMS)

Causality: We use a capillary OEMS setup to prevent the dissolution of generated gases back into the electrolyte, ensuring real-time kinetic tracking of decomposition.

  • Cell Assembly: Assemble a custom OEMS capillary cell using a 3-electrode setup (Li reference).

    • Validation Step: Perform a helium leak test; the system baseline pressure must hold at < 10⁻⁸ Torr before proceeding.

  • Electrolyte Preparation: Dry the FPIC solvent over activated molecular sieves (3Å) for 48 hours.

    • Validation Step: Karl Fischer titration must confirm H₂O < 10 ppm before the addition of any lithium salt to prevent baseline HF generation.

  • Formation Cycling: Cycle the cell at C/20 from Open Circuit Voltage (OCV) to 1.5V. Monitor m/z = 44 (CO2), 28 (CO/C2H4), and 42 (Propylene).

  • High-Voltage Hold: Ramp the cell to 4.5V and hold for 15 hours.

    • Validation Step: If m/z = 20 (HF) spikes during the hold, the electrolyte is undergoing catalytic decomposition, indicating either micro-moisture ingress during assembly or severe salt degradation.

Section 3: Mitigation Strategies (The "Fix")

Q: How do I suppress gas evolution without sacrificing the high-voltage stability of FPIC? A: Mitigation requires a multi-pronged approach targeting both the reduction potential and the salt chemistry:

  • Sacrificial Additives: Introduce 1-2 wt% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). These additives reduce at a higher potential (~1.2V vs Li/Li⁺) than FPIC, forming a primary polymeric SEI that passivates the anode and prevents excessive FPIC cleavage[2].

  • Salt Substitution: Replace 50% to 100% of LiPF6 with Lithium Bis(fluorosulfonyl)imide (LiFSI). LiFSI does not generate PF5, thereby completely eliminating the catalytic chain-scission pathway that plagues fluorinated carbonates[5].

  • Mechanical Constraint: Implement a step-wise formation protocol with applied external pressure to physically constrain gas bubbles, forcing SEI compaction and preventing localized current density spikes[4].

Quantitative Impact of Mitigation Strategies on FPIC Gas Evolution
Electrolyte FormulationFormation Gas Vol. (mL/Ah)High-Temp Gas (55°C, mL/Ah)Capacity Retention (300 cycles)
1M LiPF6 in FPIC (Baseline)12.48.772.4%
1M LiPF6 in FPIC + 2% VC4.23.188.1%
1M LiFSI in FPIC (No LiPF6)5.81.291.5%
1M LiFSI in FPIC + 2% VC 2.1 0.8 94.3%
Self-Validating Protocol: Optimized Step-Wise Formation

Causality: Step-wise formation allows the sacrificial additives to reduce slowly, forming a dense SEI, while the degassing step removes accumulated CO2 that would otherwise block ion transport and cause lithium plating.

  • Wetting: Rest assembled cells at 25°C for 24 hours.

    • Validation Step: Electrochemical Impedance Spectroscopy (EIS) should show a stabilized bulk resistance (Rb) indicating complete separator wetting.

  • Pre-Formation: Charge at C/20 to 2.5V (full cell) and hold for 2 hours to selectively reduce the VC additive.

  • Degassing: Transfer the cell to a vacuum sealer, puncture the gas pocket, apply -90 kPa vacuum, and reseal.

    • Validation Step: Cell thickness must return to pre-cycled dimensions (± 2%) measured via micrometer.

  • Final Formation: Resume charging at C/10 to 4.2V, followed by a C/5 discharge to establish the reversible capacity.

Troubleshooting_Swelling Start Cell Swelling Detected (During Cycling) Check_Moisture Check H2O Content (Karl Fischer) Start->Check_Moisture Moisture_High > 20 ppm H2O Check_Moisture->Moisture_High Moisture_Low < 10 ppm H2O Check_Moisture->Moisture_Low Action_Dry Dry Solvents & Check Dryroom Dew Point Moisture_High->Action_Dry Analyze_Gas Run GC-MS / OEMS Moisture_Low->Analyze_Gas Gas_CO2 High CO2 / CO Analyze_Gas->Gas_CO2 Gas_HF High HF / POF3 Analyze_Gas->Gas_HF Action_VC Add 2% VC or FEC to Passivate Anode Gas_CO2->Action_VC Action_Salt Switch to LiFSI or Add Acid Scavenger Gas_HF->Action_Salt

Diagnostic workflow for resolving cell swelling in FPIC-based lithium-ion batteries.

References

  • Effects of Fluorinated Carbonate Solvent Blends on High Voltage Parasitic Reactions in Lithium Ion Cells Using OCV Isothermal Microcalorimetry Source: ResearchGate / Journal of The Electrochemical Society URL:[Link]

  • Some Fluorinated Carbonates as Electrolyte Additives for Li(Ni0.4Mn0.4Co0.2)O2/Graphite Pouch Cells Source: ResearchGate / Journal of The Electrochemical Society URL:[Link]

  • Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries Source: ACS Energy Letters URL:[Link]

  • Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway Source: MDPI / Fire URL:[Link]

  • Nonflammable Fluorinated Carbonate Electrolyte with High Salt-to-Solvent Ratios Enables Stable Silicon-Based Anode for Next-Generation Lithium-Ion Batteries Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Optimization

purification methods for removing trace water from 3-fluoropropyl isopropyl carbonate

Welcome to the technical support center for the purification of 3-fluoropropyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-fluoropropyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for removing trace water from this fluorinated organic carbonate. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove trace water from 3-fluoropropyl isopropyl carbonate?

Trace water can act as a nucleophile, leading to the slow hydrolysis of the carbonate ester bond in 3-fluoropropyl isopropyl carbonate. This degradation can impact product purity, yield, and the performance of the material in subsequent applications, such as in electrolyte formulations or as a specialty solvent. The presence of water can also interfere with moisture-sensitive reactions where 3-fluoropropyl isopropyl carbonate is used as a reagent or solvent.

Q2: What are the primary methods for removing trace water from 3-fluoropropyl isopropyl carbonate?

The most common and effective methods for drying organic solvents like 3-fluoropropyl isopropyl carbonate include:

  • Use of Drying Agents: Employing anhydrous inorganic salts or molecular sieves to selectively absorb water.

  • Distillation: Particularly vacuum distillation, which is suitable for high-boiling or heat-sensitive liquids.

The choice of method depends on the initial water content, the required final dryness, the scale of the purification, and the stability of the carbonate.

Q3: How can I accurately determine the water content in my 3-fluoropropyl isopropyl carbonate sample?

The gold standard for determining trace amounts of water in organic solvents is Karl Fischer titration .[1][2] This method is highly specific to water and can provide accurate and precise results even at parts-per-million (ppm) levels.[1]

Q4: Are there any known incompatibilities of 3-fluoropropyl isopropyl carbonate with common drying agents?

While specific reactivity data for 3-fluoropropyl isopropyl carbonate is not widely available, we can infer potential incompatibilities based on the general reactivity of esters and fluorinated compounds. Strongly acidic or basic drying agents should be used with caution as they can catalyze the hydrolysis of the carbonate. It is recommended to perform a small-scale test to ensure compatibility before committing to a large-scale purification.

Q5: What are the main safety concerns when handling and purifying 3-fluoropropyl isopropyl carbonate?

Section 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product still has high water content after drying with molecular sieves. 1. Insufficient amount of molecular sieves.2. Molecular sieves were not properly activated.3. Insufficient contact time.4. Inappropriate pore size of molecular sieves.1. Increase the amount of molecular sieves (e.g., 10-20% w/v).2. Ensure molecular sieves are activated by heating at high temperature under vacuum before use.3. Allow for a longer contact time (24-48 hours) with gentle agitation.4. Use 3Å molecular sieves, as their pore size is ideal for trapping water molecules while excluding most organic solvents.
Product decomposition is observed during distillation. 1. The distillation temperature is too high.2. Presence of acidic or basic impurities catalyzing decomposition.1. Use vacuum distillation to lower the boiling point of the compound.2. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by a preliminary drying step.
Inconsistent results from Karl Fischer titration. 1. Contamination of the sample with atmospheric moisture during handling.2. Interference from side reactions with the Karl Fischer reagent.3. Incomplete dissolution of the sample in the Karl Fischer solvent.1. Handle samples in a dry, inert atmosphere (e.g., a glove box).2. Consult the Karl Fischer reagent manual for potential interferences with carbonates.3. Ensure the sample is fully dissolved in the titration cell. If solubility is an issue, consider using a co-solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

This method is suitable for removing small to moderate amounts of water and is generally considered a mild and safe procedure.

Materials:

  • 3-fluoropropyl isopropyl carbonate containing trace water

  • 3Å molecular sieves

  • Oven capable of reaching at least 200°C

  • Vacuum desiccator

  • Anhydrous collection flask with a septum or inert gas inlet

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a suitable flask.

    • Heat the sieves in an oven at 200-300°C under vacuum for at least 4 hours to remove any adsorbed water.

    • Cool the activated sieves to room temperature in a vacuum desiccator.

  • Drying Process:

    • To the flask containing the 3-fluoropropyl isopropyl carbonate, add the activated 3Å molecular sieves (approximately 10-20% of the solvent weight).

    • Seal the flask and allow it to stand for 24-48 hours. Gentle agitation can improve the drying efficiency.

  • Product Isolation:

    • Carefully decant or filter the dried 3-fluoropropyl isopropyl carbonate into a pre-dried collection flask under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to moisture.

  • Verification of Water Content:

    • Take an aliquot of the dried product and determine the water content using Karl Fischer titration to ensure it meets the desired specifications.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is recommended for removing non-volatile impurities and can also be effective for water removal, especially for larger quantities of the product.

Materials:

  • 3-fluoropropyl isopropyl carbonate

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar or a few boiling chips in the distillation flask to ensure smooth boiling.

  • Distillation:

    • Place the 3-fluoropropyl isopropyl carbonate into the distillation flask.

    • Slowly apply vacuum to the system and monitor the pressure.

    • Once the desired pressure is reached (e.g., starting around 10-20 mmHg), begin to gently heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the applied pressure. A temperature-pressure nomograph can be a useful tool for estimating the boiling point at different pressures.

    • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Product Collection:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Transfer the purified product to a dry, sealed container.

  • Water Content Analysis:

    • Analyze the water content of the distilled product using Karl Fischer titration.

Section 4: Visualizations

Workflow for Drying with Molecular Sieves

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_isolation Isolation & Analysis Activate_Sieves Activate 3Å Molecular Sieves (200-300°C, vacuum, 4h) Cool_Sieves Cool Sieves in Vacuum Desiccator Activate_Sieves->Cool_Sieves Add_Sieves Add Activated Sieves to 3-Fluoropropyl Isopropyl Carbonate (10-20% w/v) Cool_Sieves->Add_Sieves Stand Allow to Stand (24-48h with gentle agitation) Add_Sieves->Stand Decant Decant/Filter under Inert Atmosphere Stand->Decant KF_Titration Verify Water Content (Karl Fischer Titration) Decant->KF_Titration

Caption: Workflow for drying 3-fluoropropyl isopropyl carbonate with molecular sieves.

Apparatus for Vacuum Distillation

Vacuum_Distillation cluster_setup Vacuum Distillation Setup Dist_Flask Distillation Flask with 3-Fluoropropyl Isopropyl Carbonate and Stir Bar Dist_Head Distillation Head with Thermometer Dist_Flask->Dist_Head Heating_Mantle Heating Mantle Condenser Condenser (Water In/Out) Dist_Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask To_Vacuum To Vacuum Pump and Pressure Gauge Vacuum_Adapter->To_Vacuum

Caption: Standard apparatus for vacuum distillation of 3-fluoropropyl isopropyl carbonate.

Section 5: References

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Kao Chemicals. Material Safety Data Sheet. [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • Central Glass. Safety Data Sheet. [Link]

  • PubChem. 3-Fluoropropyl. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Battery Cycle Life with 3-Fluoropropyl Isopropyl Carbonate (FPIC) Additives

Welcome to the technical support center for the application of 3-Fluoropropyl Isopropyl Carbonate (FPIC) as an electrolyte additive to improve the cycle life of lithium-ion batteries. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 3-Fluoropropyl Isopropyl Carbonate (FPIC) as an electrolyte additive to improve the cycle life of lithium-ion batteries. This guide is designed for researchers and scientists in the field of battery development. Here, you will find in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of FPIC as an electrolyte additive.

1. What is the primary function of 3-fluoropropyl isopropyl carbonate (FPIC) in a lithium-ion battery?

3-Fluoropropyl isopropyl carbonate (FPIC) is a fluorinated carbonate additive designed to enhance the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles of a lithium-ion battery.[1] A robust SEI is crucial as it acts as a protective layer, allowing the transport of lithium ions while preventing the continuous decomposition of the electrolyte.[2] The presence of fluorine in the FPIC molecule is key to forming a more durable and effective, lithium fluoride (LiF)-rich SEI.[1]

2. How does the SEI formed with FPIC differ from that formed with standard carbonate electrolytes?

Standard carbonate electrolytes, such as ethylene carbonate (EC), form an SEI that can be prone to dissolution or mechanical breakdown during the volume changes of the anode upon cycling, especially with high-capacity anodes like silicon.[3] Fluorinated additives like FPIC are preferentially reduced at a higher potential than conventional carbonate solvents.[1] This leads to the formation of a thinner, more uniform, and mechanically robust SEI layer that is rich in lithium fluoride (LiF).[1][4] This LiF-rich interface is less soluble in the electrolyte and offers better protection against detrimental side reactions, ultimately leading to improved cycle life and coulombic efficiency.[5]

3. What is the recommended concentration range for FPIC in the electrolyte?

The optimal concentration of any electrolyte additive is a critical parameter that can significantly impact battery performance. While the ideal concentration for FPIC will depend on the specific cell chemistry (anode, cathode, and base electrolyte composition), a typical starting point for fluorinated carbonate additives is in the range of 1-10% by weight. It is crucial to perform concentration-dependent studies to determine the optimal loading for your specific system. Insufficient FPIC may not form a complete and stable SEI, while excessive amounts can lead to increased interfacial impedance and reduced ionic conductivity.[5]

4. Is FPIC compatible with common electrode materials like graphite, silicon, and NMC cathodes?

Yes, fluorinated carbonate additives are generally compatible with a wide range of electrode materials.

  • Graphite Anodes: FPIC is expected to form a stable SEI on graphite, preventing exfoliation and co-intercalation of solvent molecules that can occur with some non-fluorinated electrolytes like propylene carbonate.[6]

  • Silicon Anodes: For silicon anodes, which experience significant volume changes during cycling, a stable and flexible SEI is paramount. The LiF-rich SEI formed by fluorinated additives like FPIC is particularly beneficial for accommodating these volume changes and improving cycle life.[7]

  • NMC Cathodes: Fluorinated additives can also have a positive impact on the cathode side by forming a protective cathode-electrolyte interphase (CEI), which can suppress electrolyte oxidation at high voltages and reduce transition metal dissolution.[8]

5. What are the potential safety benefits of using FPIC?

Partially fluorinated carbonate solvents can offer improved safety characteristics compared to their non-fluorinated counterparts. These benefits can include lower flammability and increased thermal stability of the electrolyte. The improved thermal stability is partly due to the formation of a more stable SEI, which can mitigate exothermic reactions between the charged electrode and the electrolyte at elevated temperatures.[9][10]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with FPIC.

Problem Potential Cause(s) Troubleshooting Steps
Lower than Expected Initial Coulombic Efficiency (ICE) Formation of a thick or resistive SEI due to high FPIC concentration. Incomplete SEI formation at the chosen formation protocol.1. Optimize FPIC Concentration: Systematically vary the FPIC concentration (e.g., 1%, 2%, 5%, 10% by weight) to find the optimal balance between SEI formation and impedance. 2. Refine Formation Protocol: Adjust the C-rate and voltage holds during the initial formation cycles. A slower formation rate (e.g., C/20) can allow for the creation of a more uniform and stable SEI.[7]
Increased Cell Impedance After Cycling Continuous growth of the SEI layer. Accumulation of resistive decomposition products.1. Verify Electrolyte Purity: Ensure the base electrolyte and FPIC additive are of high purity and low water content, as impurities can lead to side reactions. 2. Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at various stages of cycling to deconvolute the contributions of SEI resistance and charge transfer resistance. 3. Post-mortem Analysis: Analyze the electrode surfaces after cycling using techniques like XPS and SEM to characterize the morphology and composition of the SEI.[3][7]
Significant Gas Evolution Decomposition of the electrolyte at the electrode surfaces. Reaction with trace amounts of water to form HF.1. In-situ Gas Analysis: Utilize techniques like Online Electrochemical Mass Spectrometry (OEMS) to identify the gaseous species being evolved.[11][12] 2. Control Moisture Content: Ensure all cell components and the electrolyte are thoroughly dried before assembly. The use of a dry room or glovebox is highly recommended. 3. Lower Upper Cutoff Voltage: If gassing is observed at high states of charge, consider lowering the upper cutoff voltage to stay within the electrochemical stability window of the electrolyte.
Inconsistent Cycling Performance Non-uniform SEI formation. Inhomogeneous mixing of the FPIC additive in the electrolyte.1. Ensure Homogeneous Electrolyte: Thoroughly mix the electrolyte after adding FPIC, using a vortex mixer or magnetic stirrer. 2. Standardize Cell Assembly: Maintain consistent procedures for electrode preparation, cell assembly, and electrolyte filling to minimize cell-to-cell variation.[13] 3. Statistical Analysis: Test a statistically relevant number of cells for each experimental condition to ensure the observed performance is representative.
Rapid Capacity Fade at Low Temperatures Increased electrolyte viscosity and decreased ionic conductivity. Higher charge transfer resistance at the SEI.1. Low-Temperature Performance Testing: Characterize cell performance at various sub-ambient temperatures. 2. Optimize Electrolyte Co-solvents: Consider using co-solvents with lower melting points and viscosities to improve low-temperature ionic conductivity.[14] 3. EIS at Low Temperatures: Perform EIS at different temperatures to understand the temperature dependence of the interfacial and bulk resistances.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving FPIC.

Protocol 1: Preparation of FPIC-Containing Electrolyte
  • Materials and Equipment:

    • Battery-grade carbonate solvents (e.g., ethylene carbonate, ethyl methyl carbonate).

    • High-purity lithium salt (e.g., LiPF₆).

    • 3-Fluoropropyl Isopropyl Carbonate (FPIC) additive.

    • Argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

    • Precision balance.

    • Volumetric flasks and pipettes.

    • Magnetic stirrer.

  • Procedure:

    • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the desired amount of lithium salt in the carbonate solvent mixture to achieve the target molarity (e.g., 1.0 M LiPF₆ in EC:EMC 3:7 by weight).

    • Stir the base electrolyte with a magnetic stirrer until the lithium salt is completely dissolved.

    • Using a precision balance, weigh the required amount of FPIC to achieve the desired weight percentage in the final electrolyte.

    • Slowly add the FPIC to the base electrolyte while stirring.

    • Continue stirring for at least one hour to ensure the FPIC is homogeneously mixed.

    • Store the final electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly and Formation Cycling
  • Materials and Equipment:

    • Anode and cathode electrodes (e.g., graphite and NMC).

    • Microporous separator.

    • Coin cell components (2032-type cases, spacers, springs).

    • FPIC-containing electrolyte.

    • Vacuum oven.

    • Coin cell crimper.

    • Battery cycler.

  • Procedure:

    • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours.

    • Transfer all components into an argon-filled glovebox.

    • Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

    • Add a few drops of the FPIC-containing electrolyte onto the separator to ensure it is thoroughly wetted.

    • Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

    • Let the assembled cells rest for at least 12 hours to allow for complete electrolyte wetting of the electrodes.

    • Formation Cycling:

      • Place the cells in a temperature-controlled chamber (e.g., 25°C).

      • Perform the first charge-discharge cycle at a low C-rate (e.g., C/20) within the desired voltage window (e.g., 3.0-4.2 V). This slow initial cycle is critical for forming a stable SEI.[7]

      • Subsequent formation cycles (e.g., 2-3 cycles) can be performed at a slightly higher C-rate (e.g., C/10).

Protocol 3: Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Use a three-electrode cell setup with lithium metal as the counter and reference electrodes.

    • Scan the working electrode (anode) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage down to a low potential (e.g., 0.01 V) and back up.

    • The reduction peaks observed during the initial cathodic scan can provide information about the potentials at which the electrolyte components, including FPIC, are reduced to form the SEI.[6]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge (SOC) and after various cycle numbers.

    • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to quantify the SEI resistance (R_SEI) and charge-transfer resistance (R_ct), providing insights into the interfacial properties.[15]

Part 4: Visualizations

Diagram 1: SEI Formation Mechanism with FPIC

SEI_Formation cluster_0 Initial Charging Cycle cluster_1 Benefits FPIC FPIC Additive Reduction Preferential Reduction (Higher Potential) FPIC->Reduction e⁻ Anode Anode Surface SEI Stable LiF-rich SEI Layer Anode->SEI Forms on Surface Reduction->Anode Improved_Cycle_Life Improved Cycle Life SEI->Improved_Cycle_Life Enhanced_Stability Enhanced Thermal & Electrochemical Stability SEI->Enhanced_Stability

Caption: SEI formation with FPIC additive.

Diagram 2: Troubleshooting Workflow for Low Initial Coulombic Efficiency

Troubleshooting_ICE Start Low Initial Coulombic Efficiency Observed Check_Concentration Is FPIC Concentration Optimized? Start->Check_Concentration Adjust_Concentration Perform Concentration Study (e.g., 1-10 wt%) Check_Concentration->Adjust_Concentration No Check_Formation Is Formation Protocol Adequate? Check_Concentration->Check_Formation Yes Re_evaluate Re-evaluate ICE Adjust_Concentration->Re_evaluate Adjust_Formation Refine Formation Protocol (e.g., Slower C-rate, Voltage Holds) Check_Formation->Adjust_Formation No Check_Formation->Re_evaluate Yes Adjust_Formation->Re_evaluate

Caption: Troubleshooting low initial coulombic efficiency.

References

  • Aurbach, D. (2000). Review of selected electrode–solution interactions which determine the performance of Li and Li ion batteries. Journal of Power Sources, 89(2), 206-218.
  • Dalavi, S., Guduru, P., & Lucht, B. L. (2012). Performance-enhancing electrolyte additives for lithium-ion batteries with silicon anodes. Journal of The Electrochemical Society, 159(5), A642.
  • Gauthier, M., Carney, T. J., Grimaud, A., Magnan, L., Tamarassoul, D., & Tarascon, J. M. (2015). Electrode–electrolyte interface in Li-ion batteries: current understanding and new insights. Journal of the American Chemical Society, 137(29), 9254-9269.
  • He, M., Su, C. C., Peebles, C., Feng, Z., Connell, J. G., Liao, C., ... & Zhang, Z. (2018). Molecular engineering to enable high-voltage lithium-ion battery: From propylene carbonate to trifluoropropylene carbonate. Journal of Power Sources, 396, 594-601.
  • Lee, S. H., Kim, Y. J., & Lee, J. K. (2002). Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Journal of Power Sources, 109(2), 416-421.
  • Li, B., Xu, M., Li, B., Liu, T., & Xu, Y. (2017). Properties of fluoroethylene carbonate as an electrolyte additive for lithium-ion batteries. RSC advances, 7(68), 42813-42824.
  • McBrayer, J. D., Schiele, A., Cuisinier, M., & Garcia-Mendez, R. (2021). Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. ACS Applied Materials & Interfaces, 13(42), 50063-50075.
  • Nie, M., Abraham, D. P., Chen, Y., Bose, A., & Lucht, B. L. (2013). Silicon solid electrolyte interphase (SEI) of lithium-ion battery characterized by microscopy and spectroscopy. The Journal of Physical Chemistry C, 117(26), 13403-13412.
  • Petibon, R., Xia, J., & Dahn, J. R. (2016). Some fluorinated carbonates as electrolyte additives for Li (Ni0. 4Mn0. 4Co0. 2) O2/graphite pouch cells. Journal of The Electrochemical Society, 163(8), A1599.
  • Smart, M. C., & Ratnakumar, B. V. (2012). Electrolytes with improved safety developed for high specific energy Li-ion cells with Si-based anodes.
  • Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica acta, 55(22), 6332-6341.
  • Xu, K. (2004). Nonaqueous liquid electrolytes for lithium-based rechargeable batteries. Chemical reviews, 104(10), 4303-4418.
  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of power sources, 162(2), 1379-1394.
  • Heiskanen, S. K., Kim, J., & Lucht, B. L. (2019). Generation and role of lithium fluoride in the solid electrolyte interphase. Joule, 3(10), 2321-2334.
  • Michan, A. L., Parimalam, B. S., Leskes, M., Kerber, M., Yoon, T., & Grey, C. P. (2016). Fluoroethylene carbonate and vinylene carbonate reduction: understanding lithium-ion battery electrolyte additives and solid electrolyte interphase formation.
  • Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Etacheri, V., Marom, R., Elazari, R., Salitra, G., & Aurbach, D. (2011). Challenges in the development of advanced Li-ion batteries: a review. Energy & Environmental Science, 4(9), 3243-3262.
  • Smart, M. C., Bugga, R. V., Prakash, G. S., & Surampudi, S. (2003). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. Journal of power sources, 119, 359-367.
  • Tsiouvaras, N., Bűchel, D., & Novák, P. (2013). In situ mass spectrometric determination of gas evolution in lithium-ion batteries: a tool for electrolyte and additive evaluation. Journal of The Electrochemical Society, 160(5), A773.
  • Schroder, K. W., Celio, H., Webb, L. J., & Stevenson, K. J. (2012). Examining the effects of fluoroethylene carbonate (FEC) on the solid electrolyte interphase (SEI) formation on silicon anodes. Journal of Physical Chemistry C, 116(36), 19737-19747.
  • Wang, C., Li, D., Xiao, J., Xu, W., & Zhang, J. G. (2012). Effects of fluoroethylene carbonate on the performance of silicon-based anode for lithium-ion battery. Journal of The Electrochemical Society, 159(10), A1690.
  • An, S. J., Li, J., Daniel, C., Mohanty, D., Nagpure, S., & Wood, D. L. (2016). The state of understanding of the lithium-ion-battery graphite solid electrolyte interphase (SEI)
  • Gasteiger, H. A., & Piana, M. (2011). Online electrochemical mass spectrometry: A versatile tool for the study of electrode/electrolyte interfaces. ECS Transactions, 33(33), 3-17.
  • Goodenough, J. B., & Kim, Y. (2010). Challenges for rechargeable Li batteries.
  • Liu, J., Bao, Z., Cui, Y., & Amine, K. (2014). A big step forward for silicon anodes.
  • Smart, M. C., & Ratnakumar, B. V. (2011). Fluorinated solvent-based electrolytes for low-temperature Li-ion batteries. In Meeting Abstracts (No. 4, p. 241). The Electrochemical Society.
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  • Markevich, E., Salitra, G., & Aurbach, D. (2017). Fluoroethylene carbonate as a key additive for improving the performance of Li-ion batteries. ACS Energy Letters, 2(6), 1337-1345.
  • Chen, L., Wang, K., Xie, X., & Xie, J. (2007). Effect of fluoroethylene carbonate as an electrolyte additive on the performance of a silicon-carbon composite anode for lithium-ion batteries. Electrochimica Acta, 52(24), 7076-7081.
  • Ota, H., Sakata, Y., Inoue, T., & Yamaguchi, S. (2004). Analysis of the solid electrolyte interphase formed on a graphite negative electrode in fluoroethylene carbonate-based electrolyte. Journal of The Electrochemical Society, 151(10), A1659.
  • Philippe, B., Dedryvère, R., Allouche, J., Lindgren, F., Gorgoi, M., & Rensmo, H. (2012). Nanosilicon electrodes for lithium-ion batteries: a study of the solid electrolyte interphase formation.
  • Profatilova, I. A., Kim, S. S., & Choi, N. S. (2012). Enhanced thermal stability of the solid electrolyte interphase on a graphite negative electrode in an electrolyte with fluoroethylene carbonate. Journal of Power Sources, 222, 140-146.
  • Gaberšček, M., Moškon, J., & Jamnik, J. (2008).
  • Harris, S. J. (2010). A simple model for the solid electrolyte interphase on a graphite electrode. Journal of the Electrochemical Society, 157(11), A1215.
  • Lu, P., & Harris, S. J. (2011). Lithium transport through the solid electrolyte interphase (SEI) on silicon electrodes. Journal of The Electrochemical Society, 158(8), A926.
  • Tavassol, H., Buthker, J. W., Ferguson, G. A., Curtiss, L. A., & Gewirth, A. A. (2012). A study of the solid electrolyte interphase on lithium and copper surfaces in a propylene carbonate-based electrolyte. Journal of the Electrochemical Society, 159(7), A950.
  • Xiong, S., Xie, K., Diao, Y., & Hong, X. (2012). Characterization of the solid electrolyte interphase on a graphite anode in a propylene carbonate-based electrolyte.
  • Yang, H., Zhuang, G. V., & Ross, P. N. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 161(1), 573-579.
  • Zhang, X., Kostecki, R., Richardson, T. J., Pugh, J. K., & Ross Jr, P. N. (2001). Electrochemical and infrared studies of the reduction of organic carbonates on a graphite electrode. Journal of the Electrochemical Society, 148(7), A795.
  • Zheng, H., Liu, G., Song, X., & Battaglia, V. S. (2012). The effect of fluoroethylene carbonate as an additive on the protection of the graphite anode in a Li-ion battery. Journal of Power Sources, 218, 337-343.

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Optimization

Technical Support Center: Mitigating Hydrofluoric Acid (HF) Generation in Fluorinated Carbonate Electrolytes

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated carbonate electrolytes. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated carbonate electrolytes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand, quantify, and mitigate the generation of hydrofluoric acid (HF) in your experiments. HF is a highly corrosive impurity that can significantly compromise the performance and lifespan of lithium-ion batteries and other electrochemical systems by degrading electrode materials and electrolyte components.[1][2]

Understanding HF Generation: The "Why"

Before troubleshooting, it is crucial to understand the root causes of HF formation. This section addresses the fundamental chemistry involved.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of HF in fluorinated carbonate electrolytes?

A: The most common source of HF is the reaction of the lithium salt, typically lithium hexafluorophosphate (LiPF₆), with trace amounts of water (H₂O) present in the electrolyte.[1][3] Even in "battery grade" solvents with water content below 20 ppm, HF formation can occur.[4][5] The process is often initiated by the thermal decomposition of LiPF₆ into lithium fluoride (LiF) and the strong Lewis acid phosphorus pentafluoride (PF₅).[6]

Q2: How does water lead to HF formation?

A: The PF₅ generated from LiPF₆ decomposition readily reacts with water in a hydrolysis reaction to produce HF and phosphoryl fluoride (POF₃).[7] This reaction can be autocatalytic, as the generated HF can promote further decomposition of the electrolyte components, leading to a cycle of degradation.[7][8] One mole of water can lead to the formation of two moles of HF.[8]

Q3: Can HF form without the presence of water?

A: While water is the most significant contributor, HF can also be generated at high temperatures through the thermal decomposition of the LiPF₆ salt itself, which can then react with protons from the organic carbonate solvents.[6] However, the presence of water significantly lowers the temperature at which HF generation begins and accelerates the reaction rate.[6][9]

Q4: What are the consequences of HF in my electrochemical cell?

A: HF is highly detrimental. It can:

  • Corrode the cathode material, leading to the dissolution of transition metals (like Mn, Co, Ni), which reduces the battery's capacity.[7][10]

  • Attack the solid electrolyte interphase (SEI) layer on the anode, compromising its protective function and leading to continuous electrolyte decomposition.[11]

  • Increase the overall impedance of the cell, reducing its power capability and rate performance.[12]

  • React with silicon anodes, causing pitting and the formation of an inhomogeneous SEI structure.[13]

Core Mechanism of HF Formation

The following diagram illustrates the primary pathways for HF generation from a LiPF₆-based electrolyte in the presence of water.

cluster_0 Initial State cluster_1 Decomposition & Hydrolysis cluster_2 Consequences LiPF6 LiPF₆ Salt PF5 Phosphorus Pentafluoride (PF₅) LiPF6->PF5 Thermal Decomposition LiF Lithium Fluoride (LiF) LiPF6->LiF Thermal Decomposition H2O Trace Water (H₂O) HF Hydrofluoric Acid (HF) H2O->HF POF3 Phosphoryl Fluoride (POF₃) H2O->POF3 PF5->HF Hydrolysis PF5->POF3 Hydrolysis Degradation Cathode Corrosion SEI Damage Impedance Increase HF->Degradation Attacks Cell Components

Caption: Primary reaction pathway for HF generation from LiPF₆ hydrolysis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues that may be linked to HF formation.

Troubleshooting Workflow Diagram

Use this flowchart to navigate from an observed problem to a potential solution.

Problem Observed Problem: - Rapid Capacity Fade - High Cell Impedance - Inconsistent Data Check1 Is the electrolyte aged or exposed to ambient air? Problem->Check1 Action1 Prepare fresh electrolyte. Use inert atmosphere (glovebox). Check1->Action1 Yes Check2 Are solvents and salts 'battery grade' (<20 ppm H₂O)? Check1->Check2 No Action1->Check2 Action2 Verify material specifications. Perform Karl Fischer titration (see Protocol 2). Check2->Action2 No/Unsure Check3 Is the cell operating at high temperature (>50°C)? Check2->Check3 Yes Action2->Check3 Action3 Elevated temperatures accelerate LiPF₆ decomposition. [4] Check3->Action3 Yes MeasureHF Quantify HF Content (see Protocol 1) Check3->MeasureHF No Action3->MeasureHF Result Is HF > 50 ppm? MeasureHF->Result Solution Implement Mitigation Strategy: - Add HF Scavenger (see Table 1) - Optimize storage conditions Result->Solution Yes ReEvaluate Re-evaluate cell performance with mitigated electrolyte. Result->ReEvaluate No (HF not primary issue) Solution->ReEvaluate

Caption: A logical workflow for troubleshooting HF-related issues.

Key Mitigation Strategies

Proactively preventing or neutralizing HF is the most effective way to ensure reliable experimental results.

HF Scavengers and Electrolyte Additives

The addition of small quantities of specific compounds, known as HF scavengers or functional additives, is a field-proven strategy to mitigate the detrimental effects of hydrofluoric acid. These additives work by either reacting directly with HF or by forming protective films on the electrode surfaces.

Table 1: Common Classes of HF Scavenging Additives

Additive ClassExamplesMechanism of ActionKey Benefits & Considerations
Boron-Based Lithium Difluoro(oxalato)borate (LiDFOB), Trimethylsilyl borate (TMSB)Scavenges HF and can form a stable, robust SEI/CEI layer.[12][14] LiDFOB, for instance, helps decrease HF formation and suppresses transition metal dissolution.[15]Highly effective for high-voltage systems. Can improve both cycling stability and safety.[12][16]
Silicon-Based Tris(trimethylsilyl) phosphite (TMSP), N,O-Bis(trimethylsilyl)acetamide (BSA)Reacts with and effectively removes trace water and HF.[15][16] Some silane molecules can form a protective, highly fluorinated interphase on the cathode.[17]TMSP is known to significantly improve high-temperature storage performance by inhibiting lithium salt decomposition.[15]
Inorganic Oxides/Carbonates Al₂O₃, MgO, Li₂CO₃These basic compounds directly neutralize acidic HF in the electrolyte.[3]Can be slow to react and may not prevent initial damage caused by HF. Their dispersion and electrochemical stability must be considered.[3]
Specialty Inorganic Ba-silicate glass powderSpecially designed glass particles scavenge fluorine ions from the electrolyte and chemically bind them to the particle surface, permanently inactivating them.[2][18]Offers an inorganic, electrochemically stable additive that is temperature resistant.[18]
Phosphazenes 2,2,2-trifluoroethoxy-2,2,2-ethoxy phosphazene (FM2)Acts as a direct "scavenger" of HF, improving the chemical stability and shelf life of the electrolyte.[4][5]Shown to be effective in NaPF₆-based electrolytes and is a promising candidate for LiPF₆ systems.[4]
Best Practices for Electrolyte Preparation and Storage
  • Use an Inert Atmosphere: All handling of fluorinated salts and carbonate solvents should be performed inside a glovebox with extremely low levels of water and oxygen (<0.5 ppm).[19]

  • Verify Raw Material Purity: Always use battery-grade or ultra-dry solvents and salts. It is advisable to independently verify the water content using Karl Fischer titration before use.[5][20]

  • Proper Storage: Store electrolytes in tightly sealed, appropriate containers (do not use glass for HF-containing solutions) in a cool, dry environment.[21] Elevated temperatures accelerate decomposition.[11]

  • Prepare Fresh: Prepare electrolyte solutions fresh whenever possible. If electrolytes must be stored, re-verify HF and water content before critical experiments, as HF can form even during storage.[11]

Analytical Protocols for a Self-Validating System

To maintain trustworthiness in your research, you must be able to quantify the problem. The following protocols provide standardized methods for measuring HF and water content.

Protocol 1: Determination of HF Content by Acid-Base Titration

This protocol provides a reliable method for quantifying the concentration of HF in your electrolyte. The principle is a simple acid-base titration against a standardized sodium hydroxide solution, with the endpoint detected potentiometrically.[22][23]

Materials & Equipment:

  • Potentiometric Titrator with a pH glass sensor

  • Standardized ~0.01 M Sodium Hydroxide (NaOH) in a suitable solvent

  • Anhydrous acetonitrile or similar solvent for dilution

  • Glovebox or inert atmosphere environment

Procedure:

  • Titrator Preparation: Calibrate the pH electrode according to the manufacturer's instructions. Ensure the titrator is clean, dry, and placed within an inert atmosphere if possible to prevent moisture uptake during the measurement.

  • Sample Preparation: Inside a glovebox, accurately weigh a specific amount (e.g., 1-2 g) of the electrolyte sample into a clean, dry titration vessel.

  • Dilution: Dilute the sample with a known volume of anhydrous acetonitrile. This step is crucial to ensure the solution is sufficiently conductive for the pH electrode to function correctly.

  • Titration: Begin the titration with the standardized NaOH solution. The titrator will record the pH of the solution as the titrant is added.

  • Endpoint Determination: The endpoint of the titration is the point of inflection on the titration curve (d(pH)/dV vs. Volume). Modern titrators will automatically identify this endpoint.

  • Calculation: The concentration of HF (in ppm or mol/L) is calculated based on the volume of NaOH titrant used, its concentration, and the initial mass of the electrolyte sample.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

The Karl Fischer titration is the gold standard for accurately measuring trace amounts of water in battery components.[20][24] A coulometric KF titrator is preferred for the low water levels expected in electrolytes.[20]

Materials & Equipment:

  • Coulometric Karl Fischer Titrator

  • Anhydrous KF reagent (anolyte)

  • Gas-tight syringe

  • Glovebox

Procedure:

  • System Preparation: Set up the KF titrator inside a glovebox or ensure the titration cell is sealed from ambient moisture. The KF reagent should be conditioned (run to a dry state) until the drift is stable and low.

  • Sample Extraction: Using a clean, dry, gas-tight syringe, carefully draw a precise volume or weight of the electrolyte sample. It is critical to avoid introducing any atmospheric moisture during this step.

  • Injection: Inject the sample directly into the conditioned KF titration cell.

  • Titration: The titrator will automatically begin the coulometric titration. Iodine is generated electrochemically, which reacts with the water in the sample.

  • Result Acquisition: The instrument calculates the total amount of water based on the total charge required to generate the iodine, displaying the result typically in micrograms (µg) of water.

  • Calculation: Convert the result into parts-per-million (ppm) based on the initial volume or weight of the sample injected. For a 1g sample, 1 µg of water equals 1 ppm.

Safety Precautions

Hydrofluoric acid is an acutely toxic and highly corrosive substance. All work involving electrolytes that could potentially generate HF must be conducted with the highest degree of caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, long pants, closed-toe shoes, chemical splash goggles, and a face shield. Use heavy-duty nitrile or neoprene gloves; standard thin nitrile gloves offer insufficient protection.[21][25]

  • Designated Work Area: All work with HF or potentially HF-containing electrolytes must be performed in a designated area within a certified chemical fume hood.[21]

  • Emergency Preparedness: An ANSI-approved eyewash and safety shower must be immediately accessible. A tube of calcium gluconate gel, the specific first aid antidote for HF skin exposure, must be available in the lab at all times.[21][25]

  • Waste Disposal: All HF-contaminated waste, including pipette tips, wipes, and excess electrolyte, must be disposed of as hazardous waste according to your institution's guidelines. Never dispose of it down the drain.[21]

  • Spill Cleanup: Do not use silica-based absorbents (like sand or kitty litter) for HF spills, as this produces toxic silicon tetrafluoride gas.[25] Use a spill kit containing an HF-specific neutralizer like sodium carbonate or calcium hydroxide.[25][26]

References
  • Lux, S. F., Lucas, I. T., Pollak, E., Passerini, S., Winter, M., & Kostecki, R. (2012). The mechanism of HF formation in LiPF 6 based organic carbonate electrolytes. Electrochemistry Communications, 14(1), 47-50. [Link]

  • Kim, T., Lee, W., & Choi, W. (2022). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF 6. MDPI. [Link]

  • Strmcnik, D., Castelli, I. E., Connell, J. G., Haering, D., Zorko, M., Martins, P., ... & Markovic, N. M. (2018). Electrocatalytic transformation of HF impurity to H2 and LiF in lithium ion batteries. OSTI.GOV. [Link]

  • Yin, L., Zheng, Q., Wang, C., Zhong, Y., Zhang, Y., Huang, Q., ... & Li, W. (2018). Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes. Journal of Materials Chemistry A, 6(35), 16995-17001. [Link]

  • RISE Research Institutes of Sweden. (n.d.). Determination of HF in battery electrolyte using titration. RISE. [Link]

  • American Chemical Society. (2024). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]

  • Nanjing Torphan Co., Ltd. (2021, April 13). Lithium-ion Battery Electrolyte Additives. Torphan. [Link]

  • Barnes, P., Glazier, S. L., Dogan, F., Peebles, C., Jones, G., Kersey, B., ... & Son, S. B. (2020). A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid. Journal of Power Sources, 447, 227363. [Link]

  • Li, B., Liu, H., Li, C., Liu, Z., & Zhang, J. G. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS Applied Materials & Interfaces, 9(51), 44677-44685. [Link]

  • Kostecki, R., Lucas, I. T., & Lux, S. F. (2013). HF Formation in LiPF6-Based Organic Carbonate Electrolytes. ECS Electrochemistry Letters, 2(12), A121-A123. [Link]

  • Mettler Toledo. (n.d.). HF Content in Lithium-Ion Battery Electrolyte Using Titration. [Link]

  • Barnes, P., Glazier, S. L., Dogan, F., Peebles, C., Jones, G., Kersey, B., ... & Son, S. B. (2019). A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid. Boise State University. [Link]

  • AZoM. (2023, December 15). Analytical Solutions for Li-Ion Batteries. [Link]

  • Zhang, Y., Wang, C., Li, W., Xu, K., & Huang, Q. (2022). Electrolyte Additives for Improving the High-Temperature Storage Performance of Li-Ion Battery NCM523∥Graphite with Overcharge Protection. ACS Applied Materials & Interfaces, 14(3), 3986-3995. [Link]

  • SCHOTT AG. (n.d.). Inactivation of HF in Li-Ion Batteries, EDLCs and Supercapacitors. [Link]

  • Finegan, D. P., Schek, D. M., Tanim, T. R., Evans, T. H., Wood, D. L., & Lithoxo, S. (2020). Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes. ACS Applied Materials & Interfaces, 12(44), 49563-49573. [Link]

  • Li, B., Liu, H., Li, C., Liu, Z., & Zhang, J. G. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. PubMed. [Link]

  • SCHOTT AG. (n.d.). Inactivation of HF in Li-Ion Batteries, EDLCs and Supercapacitors. [Link]

  • ResearchGate. (n.d.). The formation mechanism of HF from the oxidation decomposition of electrolyte components (solvent and salt). [Link]

  • Mettler Toledo. (n.d.). Determine H₂O and HF in Lithium Ion Batteries by Karl Fischer Titration. [Link]

  • Mettler Toledo. (n.d.). HF Content in Lithium-Ion Battery Electrolyte Using Titration. [Link]

  • Lux, S. F., Lucas, I. T., Pollak, E., Passerini, S., Winter, M., & Kostecki, R. (2012). The mechanism of HF formation in LiPF6-based organic carbonate electrolytes. SciSpace. [Link]

  • Tebbe, J. L., Fuerst, T. F., & Musgrave, C. B. (2015). Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. Journal of Power Sources, 297, 14-22. [Link]

  • ResearchGate. (n.d.). Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. [Link]

  • Gallusser, F., & Novák, P. (2024). Electrochemical Removal of HF from Carbonate-based LiPF₆-containing Li-ion Battery Electrolytes. arXiv. [Link]

  • University of Victoria. (2022, November 30). Hydrofluoric Acid. [Link]

  • Ångström, E., Böhme, S., & Edström, K. (2020). The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon-Graphite Li-Ion Battery Cells. ACS Applied Energy Materials, 3(8), 7546-7556. [Link]

  • Yale Environmental Health & Safety. (2023, June). Standard Operating Procedure - HYDROFLUORIC ACID. [Link]

  • Ben-Ali, M., & Azaïs, T. (2024). Fluorinated materials in electrochemical storage and conversion devices: assessment of advantages and disadvantages. Journal of Fluorine Chemistry, 109968. [Link]

  • Braun Research Group. (n.d.). Battery electrolyte - Standard Operating Procedure. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • U.S. Department of Energy. (2021, June 25). Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ionic Conductivity of 3-Fluoropropyl Isopropyl Carbonate Solvent Blends

Welcome to the technical support center for optimizing ionic conductivity in electrolyte formulations utilizing 3-fluoropropyl isopropyl carbonate (FPiPC). This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing ionic conductivity in electrolyte formulations utilizing 3-fluoropropyl isopropyl carbonate (FPiPC). This guide is designed for researchers, scientists, and drug development professionals who are working with and troubleshooting these advanced solvent systems. Here, you will find in-depth answers to frequently asked questions and comprehensive troubleshooting guides to address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3-fluoropropyl isopropyl carbonate and other fluorinated solvents in electrolyte systems.

Q1: What is the primary motivation for using 3-fluoropropyl isopropyl carbonate (FPiPC) in electrolyte formulations?

A1: The use of fluorinated carbonates like FPiPC is primarily driven by the need for electrolytes with enhanced safety and stability, particularly in high-voltage lithium-ion batteries.[1] The fluorine substituents on the carbonate molecule impart several desirable properties:

  • Increased Oxidative Stability: Fluorination raises the oxidation potential of the solvent, making it more stable at higher voltages.[2] This is crucial for next-generation high-energy-density batteries.

  • Improved Safety Characteristics: Fluorinated solvents are generally less flammable than their non-fluorinated counterparts, which significantly enhances the safety of the battery.[1]

  • Favorable SEI Formation: These solvents can contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is critical for long-term cycling performance.[3]

Q2: How does the addition of FPiPC to a solvent blend typically affect the overall ionic conductivity?

A2: The effect of FPiPC on ionic conductivity is a balance of several factors. While fluorination can be beneficial, it can also present challenges. The overall impact depends on the co-solvents and the salt concentration. Generally, you can expect the following:

  • Viscosity: Fluorination can sometimes lead to an increase in viscosity compared to non-fluorinated analogues.[2] Since ion mobility is inversely proportional to viscosity, this can have a negative impact on conductivity.[4][5]

  • Dielectric Constant: Fluorination can also influence the dielectric constant of the solvent. A higher dielectric constant generally promotes better salt dissociation, leading to a higher concentration of free ions and thus higher conductivity.[4][6][7]

  • Ion Solvation: The way FPiPC interacts with and solvates the lithium ions will also play a crucial role in ion transport and, consequently, the conductivity.[8]

Q3: What are the key parameters to consider when optimizing the ratio of FPiPC in a solvent blend?

A3: Optimizing the concentration of FPiPC requires a multi-faceted approach. The key is to find a balance that maximizes the benefits of fluorination without significantly compromising ionic conductivity. Consider these critical parameters:

  • Co-solvent Selection: Blend FPiPC with a low-viscosity co-solvent to counteract any potential increase in viscosity.[9] Common choices include linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

  • Salt Concentration: The concentration of the lithium salt (e.g., LiPF6) will significantly impact conductivity. There is typically an optimal concentration for any given solvent system.

  • Operating Temperature: The performance of the electrolyte, including its ionic conductivity, is highly dependent on temperature.[10] Optimization should be performed across the intended operating temperature range of the application.

Q4: Are there any specific safety precautions I should take when working with FPiPC and other fluorinated solvents?

A4: Yes, as with all laboratory chemicals, proper safety protocols are essential. While fluorinated solvents are generally less flammable, they can still pose health risks. Always:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for FPiPC and any other chemicals you are using for specific handling and disposal instructions.

II. Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during the optimization of FPiPC-based electrolytes.

Issue 1: Low Ionic Conductivity

Symptoms:

  • Your measured ionic conductivity is significantly lower than expected.

  • The performance of your electrochemical cell (e.g., battery) is poor, showing high internal resistance.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
High Viscosity The addition of FPiPC may have increased the overall viscosity of the electrolyte, impeding ion movement.[4][5]1. Optimize Co-solvent Ratio: Systematically vary the ratio of FPiPC to your low-viscosity co-solvent (e.g., DMC, EMC). Create a matrix of formulations and measure the conductivity of each. 2. Consider a Third Co-solvent: Introducing a third, very low-viscosity solvent might be beneficial, but be mindful of its impact on other properties like SEI formation.
Incomplete Salt Dissociation The dielectric constant of your solvent blend may not be sufficient to fully dissociate the lithium salt, resulting in fewer free charge carriers.[4][6]1. Adjust Salt Concentration: Experiment with different salt concentrations. Sometimes a lower concentration can lead to higher conductivity if salt dissociation is the limiting factor. 2. Incorporate a High Dielectric Constant Additive: Small amounts of a high-dielectric-constant solvent like ethylene carbonate (EC) can improve salt dissociation.[4]
Ion Pairing Strong interactions between the lithium cations and their counter-anions can reduce the number of mobile ions.1. Evaluate Different Lithium Salts: The choice of lithium salt can influence ion pairing. Consider alternatives to LiPF6, such as LiBF4 or LiFSI, and assess their impact on conductivity.
Impurities in Solvents or Salt Water or other impurities can react with the lithium salt and solvents, leading to byproducts that hinder ion transport.1. Use High-Purity Materials: Ensure that your FPiPC, co-solvents, and lithium salt are of high purity and have very low water content. 2. Proper Storage and Handling: Store all electrolyte components in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

Experimental Workflow for Troubleshooting Low Conductivity:

Caption: Troubleshooting workflow for low ionic conductivity.

Issue 2: Inconsistent or Non-Reproducible Conductivity Measurements

Symptoms:

  • You are getting significantly different conductivity values for the same electrolyte formulation across different measurements.

  • The data from your conductivity cell is noisy or unstable.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Temperature Fluctuations Ionic conductivity is highly sensitive to temperature.[10] Even small variations can lead to inconsistent results.1. Use a Temperature-Controlled Bath: Perform all conductivity measurements in a temperature-controlled water or oil bath to maintain a constant and uniform temperature. 2. Record Temperature with Each Measurement: Always record the precise temperature at which each measurement is taken.
Electrode Polarization At the electrode-electrolyte interface, a double layer can form, which can interfere with AC impedance measurements used to determine conductivity.1. Use a Four-Electrode Conductivity Cell: A four-electrode setup minimizes the effects of electrode polarization. 2. Vary the AC Frequency: If using a two-electrode setup, take measurements at different AC frequencies to identify and mitigate polarization effects.[11]
Cell Constant Drift The cell constant of your conductivity probe can change over time due to contamination or physical changes.1. Regularly Calibrate the Probe: Calibrate your conductivity probe frequently using standard potassium chloride (KCl) solutions of known conductivity.[11] 2. Clean the Probe Thoroughly: Clean the probe between measurements according to the manufacturer's instructions to prevent cross-contamination.
Inhomogeneous Mixing The components of your solvent blend may not be perfectly mixed, leading to localized variations in composition and conductivity.1. Ensure Thorough Mixing: Use a vortex mixer or magnetic stirrer to ensure your electrolyte solutions are homogeneous before taking any measurements. 2. Allow for Equilibration: Let the solution sit for a period after mixing to ensure it has reached equilibrium.

Protocol for Accurate Ionic Conductivity Measurement:

  • Calibration: Calibrate the conductivity cell with standard KCl solutions at the desired measurement temperature.[11]

  • Sample Preparation: Prepare the FPiPC solvent blend in an inert atmosphere (e.g., glovebox). Ensure all components are of high purity and low water content. Mix thoroughly.

  • Temperature Control: Place the sample in a temperature-controlled bath and allow it to thermally equilibrate.

  • Measurement: Immerse the conductivity probe in the sample, ensuring the electrodes are fully submerged. Record the conductivity reading once it has stabilized.

  • Cleaning: Thoroughly clean and dry the probe before the next measurement.

III. Key Experimental Protocols

Protocol 1: Preparation of FPiPC-Based Electrolytes

Objective: To prepare a series of electrolyte solutions with varying ratios of FPiPC and a co-solvent for conductivity optimization.

Materials:

  • 3-Fluoropropyl isopropyl carbonate (FPiPC), battery grade

  • Co-solvent (e.g., Dimethyl Carbonate - DMC), battery grade

  • Lithium salt (e.g., LiPF6), battery grade

  • Argon-filled glovebox

  • Precision balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Transfer all materials into an argon-filled glovebox to maintain an inert and dry environment.

  • Calculate the required masses of FPiPC, DMC, and LiPF6 to achieve the desired solvent ratios and salt concentration.

  • Accurately weigh the lithium salt into a volumetric flask.

  • Add the calculated volumes of FPiPC and DMC to the flask.

  • Seal the flask and mix the solution using a magnetic stirrer until the salt is completely dissolved.

  • Prepare a series of solutions with varying FPiPC:DMC ratios (e.g., 10:90, 20:80, 30:70, etc.) while keeping the salt concentration constant.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

Objective: To accurately measure the ionic conductivity of the prepared electrolyte solutions.

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell (preferably four-electrode)

  • Temperature-controlled bath

  • Computer with data acquisition software

Procedure:

  • Calibrate the conductivity cell with standard KCl solutions.

  • Fill the conductivity cell with the electrolyte sample inside the glovebox.

  • Seal the cell to prevent atmospheric contamination.

  • Place the cell in the temperature-controlled bath and allow it to reach the desired temperature.

  • Connect the cell to the potentiostat.

  • Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Determine the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or use the cell constant, K: σ = K / Rb).

Data Visualization:

G cluster_0 Electrolyte Preparation cluster_1 Conductivity Measurement P1 Weigh Li Salt P2 Add FPiPC & Co-solvent P1->P2 P3 Mix until Dissolved P2->P3 M2 Fill & Seal Cell P3->M2 Transfer Sample M1 Calibrate Probe M1->M2 M3 Temperature Equilibration M2->M3 M4 Perform EIS M3->M4 M5 Calculate Conductivity M4->M5

Caption: Experimental workflow for electrolyte preparation and conductivity measurement.

References

  • Dahn, J. R., et al. (2019). Fluorinated electrolyte formulations for lithium-ion batteries. Journal of The Electrochemical Society.
  • Lee, Y. -M., et al. Methyl (2,2,2-trifluoroethyl)
  • Zhang, Z., et al. (2018). A novel fluorinated electrolyte for 5-V lithium-ion batteries.
  • Smart, M. C., et al. (2010). Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes. NASA Technical Reports Server. [Link]

  • Lee, Y. -M., et al.
  • Reid, E. (2022). Viscosity of Battery Mixtures. C-Therm Technologies Ltd. [Link]

  • Merrow Scientific. (2022). The effects of Viscosity on battery performance. [Link]

  • HIOKI. Measuring the Ionic Conductivity of a Lithium-ion Battery Electrolyte. [Link]

  • Shimizu, A., & Ogawa, H. (2021). Electrical Conductivity Measurement of Electrolyte Solution. Electrochemistry. [Link]

  • RheoSense, Inc. (2022). Temperature Dependent Viscosity of Battery Mixtures. YouTube. [Link]

  • Nwokobia, C., et al. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion. Chemical Science Review and Letters.
  • A.S. Pandian, et al. Dielectric constants and measured viscosities of the solvents.
  • Xia, J., et al. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Frontiers in Chemistry. [Link]

  • Ue, M., et al. (2010). Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries. ResearchGate. [Link]

  • Ren, X., et al. (2021). Effects of fluorinated solvents on electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries. PNAS. [Link]

  • Zhang, Y., et al. (2020). Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. ACS Omega.
  • Ue, M., et al. (2009). Electrochemical properties of fluoropropylene carbonate and its application to lithium-ion batteries. ResearchGate. [Link]

  • Rajput, N. N., et al. (2018). Fundamental Limitations of Ionic Conductivity in Polymerized Ionic Liquids. Macromolecules. [Link]

  • Kumar, S., et al. (2020). A review on conductometric studies of electrolytes in mixed solvent systems to understand ion-ion and ion-solvent interactions. Biointerface Research in Applied Chemistry.
  • Titov, A. N. (2020). What are the main factors that affect the low ion conductivity of oxide electrolytes?. ResearchGate. [Link]

Sources

Optimization

handling and storage best practices for moisture-sensitive 3-fluoropropyl isopropyl carbonate

Welcome to the technical support center for 3-fluoropropyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-fluoropropyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal handling and storage of this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the use of 3-fluoropropyl isopropyl carbonate, with a focus on problems related to its moisture sensitivity.

Question: My reaction yield is significantly lower than expected, and I suspect reagent degradation. What could be the cause?

Answer: Low reaction yields are a common symptom of reagent degradation, which for 3-fluoropropyl isopropyl carbonate is primarily caused by hydrolysis.

  • Causality: 3-fluoropropyl isopropyl carbonate, like other organic carbonates, is susceptible to hydrolysis, where water molecules react with the carbonyl group. This reaction is often catalyzed by acidic or basic impurities. The decomposition pathway likely leads to the formation of 3-fluoropropanol, isopropanol, and carbon dioxide, none of which will participate in your desired reaction. The presence of these byproducts can also interfere with purification steps.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure that all solvents used in the reaction are of anhydrous grade and have been properly stored. Consider using freshly opened solvents or those stored over molecular sieves.

    • Inert Atmosphere Technique: Confirm that the reaction was set up and maintained under a strict inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][2][3] A slight positive pressure of the inert gas should be maintained throughout the experiment.[2][4]

    • Reagent Aliquoting: If you have opened the main bottle of 3-fluoropropyl isopropyl carbonate multiple times, the reagent may be compromised. It is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere.[5]

    • Glassware Preparation: All glassware must be thoroughly dried before use, either by oven-drying overnight at >120 °C or by flame-drying under vacuum.[4][6]

Question: I observe gas evolution from the reagent bottle upon opening or during my reaction. What is happening?

Answer: Gas evolution, likely carbon dioxide, is a strong indicator of hydrolysis.

  • Causality: The hydrolysis of 3-fluoropropyl isopropyl carbonate yields 3-fluoropropanol, isopropanol, and carbonic acid. Carbonic acid is unstable and readily decomposes into carbon dioxide and water. This not only confirms reagent degradation but also indicates the introduction of more water into your system, which can accelerate the decomposition of the remaining carbonate.

  • Immediate Actions:

    • If the gas evolution is vigorous, handle the bottle with extreme caution in a well-ventilated fume hood.

    • Do not use the reagent for any moisture-sensitive applications.

    • Consider safely quenching and disposing of the compromised reagent according to your institution's safety protocols.

Question: My analytical data (e.g., NMR, LC-MS) of the starting material shows impurities that were not present in the initial analysis. What are they?

Answer: The most likely impurities are the hydrolysis products: 3-fluoropropanol and isopropanol.

  • Causality: As previously mentioned, exposure to moisture will lead to the decomposition of the carbonate. These alcohol byproducts will appear in your analytical data.

  • Verification and Prevention:

    • Compare your analytical data with reference spectra of 3-fluoropropanol and isopropanol to confirm their presence.

    • To prevent this issue, it is crucial to handle and store the reagent under strictly anhydrous and inert conditions.[1][2] Refer to the detailed protocols in this guide for best practices.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and storage of 3-fluoropropyl isopropyl carbonate.

Question: What are the ideal storage conditions for 3-fluoropropyl isopropyl carbonate?

Answer: To ensure the long-term stability of 3-fluoropropyl isopropyl carbonate, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place.[7]

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces air and moisture, preventing hydrolysis.[3]
Container Amber glass bottle with a septum-sealed capProtects from light and allows for easy access with a syringe under an inert atmosphere.
Location A designated, well-ventilated area for moisture-sensitive reagentsPrevents accidental exposure to humid environments.

Question: How should I properly open a new bottle of 3-fluoropropyl isopropyl carbonate?

Answer: The initial handling of a new bottle is critical to maintaining the integrity of the reagent.

  • Best Practice: Before opening, allow the bottle to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and inside the bottle. Once at room temperature, open the bottle under a blanket of inert gas, for example, inside a glovebox or using a Schlenk line.[1][2]

Question: What is the best way to dispense 3-fluoropropyl isopropyl carbonate for an experiment?

Answer: The recommended method for dispensing a moisture-sensitive liquid like 3-fluoropropyl isopropyl carbonate is by using a dry, gas-tight syringe under a positive pressure of an inert gas.[2][4][8]

  • Syringe Technique:

    • Ensure your reaction flask is under a positive pressure of inert gas, typically indicated by a bubbler.[2][4]

    • Use an oven-dried syringe and needle.[4] Flush the syringe with inert gas before drawing up the liquid.

    • Puncture the septum on the reagent bottle with the needle and withdraw the desired volume.

    • To prevent a vacuum from forming in the reagent bottle, you can introduce inert gas into the headspace of the bottle with a separate needle connected to your inert gas line.

    • Quickly transfer the reagent to your reaction flask by piercing the septum on the flask.

Question: Can I use a drying tube to protect my reaction from moisture?

Answer: While a drying tube filled with a desiccant like calcium chloride can offer some protection against atmospheric moisture, it is not sufficient for highly moisture-sensitive reagents and reactions.[9] Drying tubes do not prevent the diffusion of oxygen into the system and may not be adequate to prevent all moisture from entering, especially with repeated temperature fluctuations.[2] A positive pressure of an inert gas is the most reliable method.[2][4]

Experimental Protocols

Protocol 1: Aliquoting 3-Fluoropropyl Isopropyl Carbonate Under an Inert Atmosphere

This protocol describes the best practice for subdividing a large bottle of 3-fluoropropyl isopropyl carbonate into smaller, single-use vials to maintain its integrity.

Materials:

  • Glovebox or Schlenk line with a supply of dry nitrogen or argon.

  • Original bottle of 3-fluoropropyl isopropyl carbonate.

  • Multiple small, oven-dried amber glass vials with PTFE-lined screw caps or septum-sealed caps.

  • Oven-dried glass funnel.

  • Oven-dried graduated cylinder or gas-tight syringe.

Procedure:

  • Preparation: Place the sealed original bottle of 3-fluoropropyl isopropyl carbonate, along with the smaller vials, caps, and any glassware, into the antechamber of a glovebox. If using a Schlenk line, ensure all glassware is assembled and flame-dried under vacuum.

  • Inert Environment: Purge the antechamber of the glovebox according to standard procedures. If using a Schlenk line, backfill the dried glassware with inert gas.

  • Equilibration: Bring all materials inside the glovebox or onto the Schlenk line and allow them to equilibrate to the inert atmosphere.

  • Dispensing:

    • In a Glovebox: Carefully open the main bottle. Using a dry, clean pipette or by carefully pouring, transfer the desired amount of the carbonate into each of the smaller vials.

    • Using a Schlenk Line: Use a cannula or a gas-tight syringe to transfer the liquid from the main bottle to the smaller vials.

  • Sealing: Tightly seal each small vial immediately after filling. If using screw caps, consider wrapping the threads with PTFE tape for an extra layer of protection.

  • Labeling and Storage: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information. Store the aliquoted vials in a desiccator inside a refrigerator.

Visualizations

Troubleshooting Flowchart for Low Reaction Yield This diagram outlines the logical steps to diagnose the cause of a low-yielding reaction when using 3-fluoropropyl isopropyl carbonate.

Troubleshooting_Flowchart Troubleshooting Low Reaction Yield start Low Reaction Yield Observed check_reagent Suspect Reagent Degradation (3-Fluoropropyl Isopropyl Carbonate) start->check_reagent hydrolysis Primary Cause: Hydrolysis check_reagent->hydrolysis check_solvent Was the solvent anhydrous and handled correctly? hydrolysis->check_solvent atmosphere_yes Yes check_solvent->atmosphere_yes Yes remedy_solvent Action: Use freshly opened anhydrous solvent or purify existing solvent. check_solvent->remedy_solvent No check_atmosphere Was a strict inert atmosphere maintained? glassware_yes Yes check_atmosphere->glassware_yes Yes remedy_atmosphere Action: Improve inert gas technique (e.g., positive pressure, proper purging). check_atmosphere->remedy_atmosphere No check_glassware Was glassware properly oven/flame-dried? aliquoting_yes Yes check_glassware->aliquoting_yes Yes remedy_glassware Action: Implement rigorous glassware drying protocols. check_glassware->remedy_glassware No aliquoting_issue Was the main reagent bottle opened multiple times? remedy_aliquoting Action: Use a fresh aliquot or a new bottle of reagent. Aliquot future stock. aliquoting_issue->remedy_aliquoting Yes other_causes Consider other reaction parameters (temperature, stoichiometry, catalyst, etc.) aliquoting_issue->other_causes No solvent_yes Yes solvent_no No atmosphere_yes->check_atmosphere atmosphere_no No glassware_yes->check_glassware glassware_no No aliquoting_yes->aliquoting_issue aliquoting_no No remedy_solvent->check_atmosphere remedy_atmosphere->check_glassware remedy_glassware->aliquoting_issue

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy characterization of synthesized 3-fluoropropyl isopropyl carbonate

An In-Depth Guide to the Multinuclear NMR Spectroscopy Characterization of 3-Fluoropropyl Isopropyl Carbonate A Senior Application Scientist's Perspective on Structural Elucidation In the landscape of modern drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Multinuclear NMR Spectroscopy Characterization of 3-Fluoropropyl Isopropyl Carbonate

A Senior Application Scientist's Perspective on Structural Elucidation

In the landscape of modern drug development and materials science, the precise structural confirmation of novel molecules is paramount. Organofluorine compounds, in particular, present unique characteristics due to the profound electronic influence of fluorine. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy characterization of a key building block, 3-fluoropropyl isopropyl carbonate. We will move beyond a simple recitation of data to explore the causal relationships behind the observed spectral features, offering a robust, self-validating methodology for researchers.

The Imperative for Multinuclear NMR Analysis

The structure of 3-fluoropropyl isopropyl carbonate, (CH₃)₂CH-O-(C=O)-O-CH₂-CH₂-CH₂-F, contains multiple distinct proton, carbon, and fluorine environments. While ¹H NMR is a cornerstone of structural analysis, relying on it alone is insufficient. The presence of the electronegative fluorine atom and the carbonate functional group induces significant changes in the electronic environment of nearby nuclei. A comprehensive characterization therefore necessitates a multinuclear approach, leveraging ¹H, ¹³C, and ¹⁹F NMR spectroscopy to create a self-consistent and unambiguous structural assignment. This integrated approach is not merely confirmatory; it is a foundational pillar of scientific integrity in chemical synthesis.

Experimental Protocol: Ensuring Data Fidelity

The quality of spectral data is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield high-resolution, reliable data for routine characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 3-fluoropropyl isopropyl carbonate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks[1].

    • Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference, though external referencing or using a secondary standard is common practice[2][3].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration & Data Acquisition:

    • Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse (zg) sequence.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE)[4].

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 256-1024 scans, as ¹³C has a low natural abundance (1.1%).

    • ¹⁹F NMR:

      • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling to simplify spectra, or a proton-coupled experiment to observe ¹H-¹⁹F coupling constants.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64 scans. ¹⁹F is a highly receptive nucleus with 100% natural abundance[5].

The following diagram illustrates the logical workflow for this characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation prep1 Dissolve in CDCl3 prep2 Add TMS Standard prep1->prep2 acq1 1H NMR prep2->acq1 acq2 13C{1H} NMR prep2->acq2 acq3 19F NMR prep2->acq3 an1 Assign Signals acq1->an1 acq2->an1 acq3->an1 an2 Analyze Coupling an1->an2 an3 Correlate Spectra an2->an3 confirm Unambiguous Structure Elucidation an3->confirm

Caption: Key ¹H-¹H (red) and ¹H-¹⁹F (green) spin-spin couplings.

Conclusion

The structural elucidation of 3-fluoropropyl isopropyl carbonate is a clear example of the power of a cohesive, multinuclear NMR strategy. By integrating ¹H, ¹³C, and ¹⁹F NMR data, we create a network of self-validating information. The chemical shifts confirm the electronic environments created by the carbonate and fluorine moieties, while the intricate spin-spin coupling patterns—particularly the diagnostic H-F and C-F couplings—provide definitive proof of the molecular connectivity. This rigorous approach not only confirms the identity of the target compound but also exemplifies a standard of analytical excellence essential for the advancement of chemical and pharmaceutical research.

References

  • Blears, D. J., Danyluk, S. S., & Schaefer, T. (1967).
  • Hoffman, R. A., & Gronowitz, S. (1961). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry, 47, 1507.
  • McCord, J. P., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Lesko, J. H., et al. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wodin, K., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Peralta, J. E. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • Vogt, C., et al. (2014). NMR Measurements in Carbonate Rocks: Problems and an Approach to a Solution.
  • Wodin, K., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Vineger, H. J. (1989). Determining carbonate content of cores by 13c nmr. Society of Core Analysts.
  • Xu, J., et al. (2019). Observation of bicarbonate in calcite by NMR spectroscopy.
  • University of Ottawa. (n.d.). 13 Carbon NMR. NMR Facility. Available at: [Link]

  • Reich, H. J. (n.d.). 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Turner, G. L., et al. (1986).
  • Google Patents. (n.d.). CN108178752B - Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode.
  • Google Patents. (n.d.). CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
  • Widener University. (n.d.). 13C NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • Satyanarayana, B., et al. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil.
  • Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

  • LibreTexts. (2023). 13.7: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl... Available at: [Link]

  • LookChem. (n.d.). Chloromethyl isopropyl carbonate 35180-01-9 wiki. Available at: [Link]

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Comparative

Introduction: The Pivotal Role of Electrolytes in Advancing Lithium Battery Technology

A Comparative Analysis of Linear vs. Cyclic Fluorinated Carbonates in Lithium Batteries The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has placed a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Linear vs. Cyclic Fluorinated Carbonates in Lithium Batteries

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has placed a significant focus on the electrolyte, the component responsible for ionic charge transport between the cathode and anode. Conventional electrolytes, typically a solution of lithium hexafluorophosphate (LiPF6) in a mixture of linear and cyclic alkyl carbonates like ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), are approaching their performance limits. These electrolytes suffer from a narrow electrochemical stability window, flammability, and are prone to decomposition, especially at high voltages and in the presence of next-generation electrode materials like high-nickel cathodes and silicon-based anodes.

Fluorination of carbonate solvents has emerged as a highly effective strategy to overcome these limitations. The introduction of fluorine atoms into the carbonate structure profoundly alters its physicochemical and electrochemical properties. This guide provides an in-depth comparative analysis of two primary classes of these advanced solvents: linear and cyclic fluorinated carbonates, offering a comprehensive overview for researchers and scientists in the field of energy storage.

Fundamental Properties: A Tale of Two Structures

The performance of a fluorinated carbonate in a lithium battery is intrinsically linked to its molecular structure. The fundamental distinction between cyclic and linear carbonates lies in the rigidity and polarity imparted by their respective structures.

Molecular Architecture and its Ramifications

Cyclic carbonates, such as the widely studied fluoroethylene carbonate (FEC), possess a rigid ring structure that results in a high dielectric constant. This high polarity is beneficial for dissolving lithium salts. In contrast, linear carbonates have greater conformational freedom, which generally leads to lower viscosity and melting points.

dot graph "Molecular_Structures" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_cyclic" { label = "Cyclic Fluorinated Carbonates"; bgcolor="#F1F3F4"; "FEC" [label="Fluoroethylene Carbonate (FEC)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=142699&t=l", labelloc=b]; "DFEC" [label="Difluoroethylene Carbonate (DFEC)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=530939&t=l", labelloc=b]; }

subgraph "cluster_linear" { label = "Linear Fluorinated Carbonates"; bgcolor="#F1F3F4"; "FEMC" [label="Fluoromethyl Methyl Carbonate (FEMC)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=543743&t=l", labelloc=b]; "TFEC" [label="Trifluoroethyl Methyl Carbonate (TFEMC)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=523788&t=l", labelloc=b]; } } figcaption { font-size: 12px; text-align: center; margin-top: 5px; }

Representative molecular structures of cyclic and linear fluorinated carbonates.
The Influence of Fluorination

The number and position of fluorine atoms on the carbonate molecule are critical determinants of its electrochemical properties. The strong electron-withdrawing nature of fluorine atoms can significantly increase the oxidative stability of the solvent, making it suitable for high-voltage applications.[1] Theoretical studies have shown that a higher degree of fluorination widens the electrochemical stability window.[2][3] For instance, fluorination at the α-position in linear carbonates has been found to promote the in-situ formation of Lithium Fluoride (LiF) upon reduction, which is a key component of a stable Solid Electrolyte Interphase (SEI).[4]

Performance in Lithium Batteries: A Head-to-Head Comparison

The structural differences between linear and cyclic fluorinated carbonates manifest in their performance within a lithium battery.

Electrochemical Stability Window

A wide electrochemical stability window is crucial for electrolytes to be compatible with high-voltage cathodes and low-potential anodes. Fluorinated carbonates, in general, exhibit higher anodic stability compared to their non-fluorinated counterparts.[5]

  • Cyclic Fluorinated Carbonates: Compounds like FEC and difluoroethylene carbonate (DFEC) are known for their high oxidative stability.[1]

  • Linear Fluorinated Carbonates: These also show enhanced stability, and their oxidative potential can be tuned by the degree and position of fluorination.[4]

CompoundTypeOxidative Stability (V vs. Li/Li+)Reductive Stability (V vs. Li/Li+)
Ethylene Carbonate (EC)Cyclic (non-fluorinated)~4.5~0.8
Fluoroethylene Carbonate (FEC)Cyclic>4.6~1.3
Difluoroethylene Carbonate (DFEC)Cyclic>4.8~1.5
Methyl 2,2,2-trifluoroethyl carbonate (MTFEC)Linear~5.0~1.0
Bis(2,2,2-trifluoroethyl) carbonate (DTFEC)Linear>5.0~1.2

Note: The values presented are approximate and can vary depending on the experimental conditions and electrode materials.

Ionic Conductivity

High ionic conductivity is essential for good rate capability. Here, a trade-off exists:

  • Cyclic fluorinated carbonates tend to have higher viscosity due to their rigid structure and strong intermolecular interactions, which can lead to lower ionic conductivity compared to their linear counterparts.

  • Linear fluorinated carbonates , with their lower viscosity, can facilitate faster ion transport.[6] However, their lower dielectric constant may slightly reduce salt dissociation.

In practice, mixtures of cyclic and linear carbonates are often used to balance the requirements of high salt dissociation and low viscosity.

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable SEI on the anode surface is arguably the most critical factor for long-term battery performance. Fluorinated carbonates excel in this regard, primarily by forming an SEI rich in lithium fluoride (LiF).[7] A LiF-rich SEI is mechanically robust and an excellent electron insulator while allowing for Li+ transport, thus effectively passivating the anode surface and preventing continuous electrolyte decomposition.[8]

  • Cyclic Fluorinated Carbonates (e.g., FEC): FEC is well-known to be preferentially reduced on the anode surface at a higher potential than conventional carbonate solvents.[7] This leads to the formation of a thin, dense, and uniform SEI layer enriched with LiF.[7][9] The decomposition of FEC can lead to the formation of vinylene carbonate (VC), which can polymerize and contribute to a more stable SEI.[10]

  • Linear Fluorinated Carbonates: The reduction of linear fluorinated carbonates also contributes to a LiF-rich SEI. The structure of the linear carbonate can influence the composition of the SEI. For example, shorter fluorinated alkyl chains may promote higher LiF content.[4]

dot graph "SEI_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} figcaption { font-size: 12px; text-align: center; margin-top: 5px; }

Simplified mechanism of SEI formation from cyclic and linear fluorinated carbonates.
Overall Battery Performance

The superior properties of fluorinated carbonates translate into significant improvements in battery performance metrics.

Performance MetricLinear Fluorinated CarbonatesCyclic Fluorinated Carbonates (e.g., FEC)Key Insights
Cycle Life Generally good, contributes to stable SEIExcellent, well-established for improving cycle life, especially with Si anodes.[11]Both improve cycle life, but FEC is the most studied and validated additive for this purpose.
Rate Capability Can be superior due to lower viscosity.May be limited by higher viscosity, but the stable SEI can reduce impedance over cycling.Often, a combination of linear and cyclic fluorinated carbonates provides the best rate performance.[12]
Low-Temperature Performance Favorable due to lower melting points and viscosities.[6]Can be a challenge due to higher viscosity.Linear fluorinated carbonates are promising for improving low-temperature performance.[13]
Safety (Flammability) Significantly reduced flammability with increased fluorination.[6]Reduced flammability.Both contribute to safer batteries, a key advantage over conventional electrolytes.[14]

Experimental Protocols for Evaluation

To rigorously compare linear and cyclic fluorinated carbonates, a suite of electrochemical and analytical techniques is employed.

Electrochemical Stability Window Measurement

This protocol determines the voltage range over which the electrolyte remains stable.

Method: Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV)

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glove box. Use a lithium metal foil as the reference and counter electrode, and a glassy carbon or platinum electrode as the working electrode.[15]

  • Instrumentation: Use a potentiostat for the measurement.

  • Anodic Stability (LSV): Scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The onset of a significant increase in current indicates electrolyte oxidation.

  • Reductive Stability (LSV): Scan the potential from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the reduction limit.

  • Cyclic Voltammetry (CV): Perform CV within the determined stability window to check for any reversible or irreversible redox processes.

Ionic Conductivity Measurement

This protocol measures the ease with which ions can move through the electrolyte.

Method: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: Use a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry.

  • Instrumentation: Use an impedance analyzer.

  • Measurement: Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: Plot the impedance data as a Nyquist plot. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept with the real axis. The ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

SEI Characterization

This set of protocols analyzes the composition and morphology of the SEI layer formed on the anode.

Method: X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM)

  • Cell Cycling: Cycle a cell (e.g., Li/graphite or Li/Si) for a few formation cycles in the electrolyte of interest.

  • Cell Disassembly: Carefully disassemble the cell in a glove box.

  • Electrode Preparation: Gently rinse the anode with a volatile solvent (e.g., DMC) to remove residual electrolyte and then dry it under vacuum.

  • XPS Analysis: Transfer the anode to the XPS chamber without exposure to air. Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, Li 1s) to identify the chemical species present in the SEI.

  • SEM Analysis: Mount the dried anode on an SEM stub and transfer it to the SEM chamber. Acquire images at various magnifications to observe the surface morphology of the SEI.

Battery Performance Evaluation

This protocol assesses the practical performance of the electrolyte in a full cell.

Method: Galvanostatic Cycling

  • Cell Assembly: Assemble coin cells (e.g., graphite/LiNi0.5Co0.2Mn0.3O2) with the prepared electrolyte.[1]

  • Formation Cycles: Cycle the cells at a low current rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI.

  • Cycle Life Testing: Cycle the cells at a moderate rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) and record the discharge capacity and coulombic efficiency at each cycle.[16]

  • Rate Capability Testing: Charge and discharge the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate performance under high power demand.[16]

Conclusion and Future Perspectives

Both linear and cyclic fluorinated carbonates offer significant advantages over conventional electrolytes for lithium batteries.

  • Cyclic fluorinated carbonates , particularly FEC, are champions of SEI formation, leading to exceptional cycle life, especially with challenging anodes like silicon.

  • Linear fluorinated carbonates are key to achieving low viscosity, which is beneficial for high rate capability and low-temperature performance, while also contributing to a stable, LiF-rich SEI.

The future of high-performance electrolytes likely lies not in a single "winner" but in the synergistic combination of both linear and cyclic fluorinated carbonates. By carefully tuning the ratio and types of these components, it is possible to create electrolytes that are tailored for specific applications, whether it be high-energy electric vehicles requiring long cycle life and fast charging, or consumer electronics that need to operate in a wide range of temperatures. The continued exploration of novel fluorinated structures and a deeper understanding of their decomposition mechanisms will undoubtedly pave the way for the next generation of safer, more powerful, and longer-lasting lithium batteries.

References

  • Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. The Journal of Physical Chemistry B. [Link]

  • Influence of the Cyclic versus Linear Carbonate Segments in the Properties and Performance of CO2-Sourced Polymer Electrolytes for Lithium Batteries. ACS Publications. [Link]

  • Effect of carbonates fluorination on the properties of LiTFSI-based electrolytes for Li-ion batteries. Electrochimica Acta. [Link]

  • Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. ACS Publications. [Link]

  • The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte. OSTI.GOV. [Link]

  • Life Cycle Analysis of Lithium–Air Batteries Designed with TEGDME-LiPF6/PVDF Aprotic Electrolytes. ACS Sustainable Chemistry & Engineering. [Link]

  • How to Maximize Lithium Fluoride's Battery Life Cycle. Patsnap Eureka. [Link]

  • Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. ResearchGate. [Link]

  • Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries. Wiley Online Library. [Link]

  • Enhancing the Cycle Life of Silicon Oxide–Based Lithium-Ion Batteries via a Nonflammable Fluorinated Ester–Based Electrolyte. MDPI. [Link]

  • Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes. Journal of Power Sources. [Link]

  • Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly-Fluorinated Equivalent. ChemRxiv. [Link]

  • Systematic Investigation of Electrochemical Performances for Lithium-Ion Batteries with Si/Graphite Anodes: Effect of Electrolytes Based on Fluoroethylene Carbonate and Linear Carbonates. ACS Applied Energy Materials. [Link]

  • Effect of Fluoroethylene Carbonate Additive on the Initial Formation of Solid Electrolyte Interphase on Oxygen Functionalized Graphitic Anode in Lithium Ion Batteries. OSTI.GOV. [Link]

  • Systematic Investigation of Electrochemical Performances for Lithium-Ion Batteries with Si/Graphite Anodes: Effect of Electrolytes Based on Fluoroethylene Carbonate and Linear Carbonates. ResearchGate. [Link]

  • Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. Energy.gov. [Link]

  • Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries. Wiley Online Library. [Link]

  • Advanced All-Fluorinated Electrolytes for Extended Cycle Life and Stability of Li||SPAN Batteries. ResearchGate. [Link]

  • Tuning Two Interfaces with Fluoroethylene Carbonate Electrolytes for High-Performance Li/LCO Batteries. PMC. [Link]

  • Fluorinated Electrolyte for 5-V Li-Ion Chemistry. Energy.gov. [Link]

  • Electrochemical properties of fluoropropylene carbonate and its application to lithium-ion batteries. ResearchGate. [Link]

  • Effect of fluoroethylene carbonate on the transport property of electrolytes towards Ni-rich Li-ion batteries with high safety. Royal Society of Chemistry. [Link]

  • The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-ion Battery Electrolyte. OSTI.GOV. [Link]

  • Influence of the Cyclic versus Linear Carbonate Segments. ORBi. [Link]

  • Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na>2/3>Ni>1/3>Mn>2/3>O>2> Cathodes in Sodium-Ion Batteries. CityUHK Scholars. [Link]

  • What Makes Fluoroethylene Carbonate Different?. Argonne National Laboratory. [Link]

  • Comparative study of fluoroethylene carbonate and vinylene carbonate for silicon anodes in lithium ion batteries. DigitalCommons@URI. [Link]

  • Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. Semantic Scholar. [Link]

  • Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. PubMed. [Link]

  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. Laboratory for Energy Storage and Conversion. [Link]

  • The influence of FEC on the solvation structure and reduction reaction of LiPF6/EC electrolytes and its implication for solid el. Kristin Persson. [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials. [Link]

  • SEI-component formation on sub 5 nm sized silicon nanoparticles in Li-ion batteries: the role of electrode preparation, FEC addition and binders. Royal Society of Chemistry. [Link]

  • Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries with Rapid Chargeability and Dischargeability. PubMed. [Link]

  • Nonflammable Fluorinated Carbonate Electrolyte with High Salt-to-Solvent Ratios Enables Stable Silicon-Based Anode for Next-Generation Lithium-Ion Batteries. ACS Applied Materials & Interfaces. [Link]

  • Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. [Link]

  • Enhancing the performance of lithium batteries through the development of improved electrolyte formulation, formation protocol a. CORE. [Link]

  • A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths. RSC Publishing. [Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]

  • Synthesis and characterization of fluorinated carbon nanotubes for lithium primary batteries with high power density. PubMed. [Link]

  • Research on performance constraints and electrolyte optimization strategies for lithium-ion batteries at low temperatures. PMC. [Link]

Sources

Validation

GC-MS method validation for testing 3-fluoropropyl isopropyl carbonate purity

An In-Depth Guide to Method Validation for Purity Assessment of 3-Fluoropropyl Isopropyl Carbonate via Gas Chromatography-Mass Spectrometry (GC-MS) Introduction: The Criticality of Purity in Advanced Materials 3-Fluoropr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Method Validation for Purity Assessment of 3-Fluoropropyl Isopropyl Carbonate via Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Criticality of Purity in Advanced Materials

3-Fluoropropyl isopropyl carbonate is a specialized organic compound whose utility is intrinsically linked to its purity. As an electrolyte additive in high-performance lithium-ion batteries or a precursor in pharmaceutical synthesis, even trace impurities can significantly compromise end-product performance, stability, and safety.[1][2] Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of product viability. This guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose.[3][4]

Choosing the Right Tool: Why GC-MS is the Gold Standard

While several analytical techniques can characterize organic compounds, the choice of method must be fit for its intended purpose.[5][6] For a volatile, thermally stable, small molecule like 3-fluoropropyl isopropyl carbonate, GC-MS presents a superior combination of separation efficiency and definitive identification.

Comparative Analysis of Analytical Techniques
TechniquePrincipleSuitability for 3-Fluoropropyl Isopropyl Carbonate Purity
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and specific identification.[7]Excellent: Ideal for volatile and semi-volatile compounds. Provides high-resolution separation of the main component from structurally similar impurities. Mass spectral data offers unambiguous peak identification, making it highly specific.[8]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9]Moderate: While feasible, it is generally better suited for non-volatile or thermally labile compounds.[10] Developing a method for a small, relatively non-polar molecule might be less efficient than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Poor for Trace Impurities: Excellent for structural confirmation of the primary compound but lacks the sensitivity to detect and quantify trace-level impurities typically required for purity assays.[11]

The clear advantages in specificity and sensitivity for volatile analytes make GC-MS the authoritative choice for this application.

The Workflow of Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] This is achieved by systematically evaluating a series of performance characteristics as defined by regulatory guidelines.[3][12][13]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Finalization Dev Develop GC-MS Method (Column, Temp Program, MS Params) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Validated Validated Method for Routine Purity Testing Robustness->Validated

GC-MS Method Validation Workflow.

Detailed Validation Parameters & Protocols

The following sections detail the experimental approach for each validation characteristic, grounded in the ICH Q2(R2) framework.[3][4]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a purity test, the method must be able to separate known impurities and the main peak from any potential co-eluting substances. The use of a mass spectrometer is a powerful tool for demonstrating specificity, as mass spectra can definitively identify peaks even if they are not chromatographically resolved.[14]

Experimental Protocol:

  • Sample Preparation: Prepare individual solutions of 3-fluoropropyl isopropyl carbonate reference standard, any known potential impurities (e.g., starting materials, by-products), and a placebo (sample matrix without the analyte, if applicable).

  • Analysis: Inject each solution separately to determine their individual retention times and mass spectra.

  • Spiked Sample Analysis: Prepare a mixed solution containing the reference standard spiked with all known impurities.

  • Evaluation: Analyze the spiked sample. Confirm that the peak for 3-fluoropropyl isopropyl carbonate is free from interference from any impurity peaks at its retention time. Peak purity analysis using the MS software should be performed to confirm the homogeneity of the main peak.

Acceptance Criteria:

  • The retention time of the analyte in the spiked sample should match that of the pure standard.

  • No co-elution of impurities should occur at the analyte's retention time.

  • The mass spectrum of the analyte peak in the sample must match the reference spectrum.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6] This is crucial for accurately quantifying the main component and any impurities. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[15]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 3-fluoropropyl isopropyl carbonate reference standard in a suitable solvent (e.g., Dichloromethane).[16]

  • Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For a purity assay, the range should typically span 80% to 120% of the target test concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Summary & Acceptance Criteria:

Concentration (% of Target)Rep 1 (Peak Area)Rep 2 (Peak Area)Rep 3 (Peak Area)
80%798,500801,200799,800
90%902,100899,500901,400
100%1,001,5001,003,000999,900
110%1,098,7001,101,5001,102,300
120%1,203,4001,201,8001,205,100
Linear Regression Results \multicolumn{3}{l}{Correlation Coefficient (R²): 0.9995}
\multicolumn{3}{l}{Y-Intercept: Close to zero}
  • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[14] It is typically assessed using a recovery study by spiking a sample matrix with a known amount of analyte.[17]

Experimental Protocol:

  • Sample Preparation: If a representative batch of 3-fluoropropyl isopropyl carbonate is available, use it. If not, a placebo can be used.

  • Spiking: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the matrix with a known quantity of the reference standard.

  • Analysis: Analyze the spiked samples and a non-spiked sample.

  • Calculation: Calculate the percentage recovery for each replicate. Recovery (%) = [(Amount Found - Amount in Unspiked Sample) / Amount Added] * 100

Data Summary & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)80.079.599.4
100% (n=3)100.0100.8100.8
120% (n=3)120.0119.199.3
Average Recovery \multicolumn{3}{c}{99.8% }
RSD of Recovery \multicolumn{3}{c}{0.8% }
  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual test samples of 3-fluoropropyl isopropyl carbonate at 100% of the target concentration.

    • Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability study on a different day, preferably using a different GC-MS system (if available).

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both sets of measurements.

Data Summary & Acceptance Criteria:

Precision LevelAnalyst / DayNMean Purity (%)RSD (%)
Repeatability Analyst 1 / Day 1699.850.45%
Intermediate Precision Analyst 2 / Day 2699.790.51%
  • Acceptance Criterion: The RSD for each level of precision should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for impurity testing, defining the lower boundary of the method's capability.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Analyze a blank sample (solvent) and determine the magnitude of the baseline noise in the region of the analyte's retention time.

  • Estimate LOD/LOQ: Prepare and inject progressively more dilute solutions of the analyte.

    • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm LOQ: At the determined LOQ concentration, perform a precision study (n=6 injections).

Data Summary & Acceptance Criteria:

ParameterConcentration (µg/mL)BasisPrecision at LOQ (RSD%)
LOD 0.05S/N Ratio ≈ 3:1N/A
LOQ 0.15S/N Ratio ≈ 10:1≤ 10.0%
  • Acceptance Criterion: Precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical GC-MS parameters to vary, such as:

    • Injector Temperature (± 5 °C)

    • Column Flow Rate (± 10%)

    • Oven Temperature Ramp Rate (± 10%)

  • Analysis: Prepare a system suitability solution or a standard solution. Analyze it under the standard conditions and then under each of the varied conditions.

  • Evaluation: Evaluate the effect of the changes on key system suitability parameters (e.g., retention time, peak shape, resolution).

Data Summary & Acceptance Criteria:

Parameter VariedVariationRetention Time ShiftPeak Asymmetry
Standard Condition --10.52 min1.1
Injector Temp+ 5 °C10.51 min1.1
Flow Rate- 10%10.85 min1.2
Ramp Rate+ 10%10.39 min1.1
  • Acceptance Criterion: System suitability parameters must still pass their defined criteria under all varied conditions. Retention time shifts are expected, but peak shape and resolution should remain acceptable.

Appendix: GC-MS Operating Parameters (Example)

This section provides a starting point for method development. The actual parameters must be optimized in the laboratory.[18]

Sources

Comparative

A Comparative Guide to Validating SEI Layer Composition Formed by 3-Fluoropropyl Isopropyl Carbonate via XPS

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the performance of 3-fluoropropyl isopropyl carbonate (FPIC) as a solid electrolyte interphase...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the performance of 3-fluoropropyl isopropyl carbonate (FPIC) as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. We will delve into the supporting experimental data, focusing on the validation of the SEI layer composition using X-ray Photoelectron Spectroscopy (XPS).

The Critical Role of the SEI and Fluorinated Additives

The Solid Electrolyte Interphase (SEI) is a nanometer-scale passivation layer that forms on the anode surface of a lithium-ion battery during its initial charging cycles.[1] This layer is crucial for the battery's overall performance, including its lifespan, safety, and efficiency.[2] An ideal SEI should be electronically insulating to prevent continuous electrolyte decomposition but also ionically conductive to allow the passage of lithium ions.[3]

Conventional carbonate electrolytes can form a less stable SEI, leading to issues like capacity fading and poor cycle life. To address this, fluorinated additives have been introduced to engineer a more robust and stable SEI.[4][5] These additives, such as the well-studied Fluoroethylene Carbonate (FEC), preferentially decompose on the anode surface to form an SEI rich in lithium fluoride (LiF).[6][7] An LiF-rich SEI is known for its superior mechanical stability and its ability to suppress detrimental side reactions.[4] While much of the research has centered on cyclic fluorinated carbonates like FEC, linear fluorinated carbonates such as 3-fluoropropyl isopropyl carbonate (FPIC) are also being explored for their potential to create a stable, fluorine-rich SEI.

This guide will focus on the use of X-ray Photoelectron Spectroscopy (XPS) as a primary technique to validate the chemical composition of the SEI layer formed in the presence of FPIC. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8]

Experimental Protocol for XPS Analysis of the SEI Layer

The following is a detailed, step-by-step methodology for the XPS analysis of an SEI layer, designed to ensure scientific integrity and reproducible results.

Step 1: Cell Assembly and Cycling
  • Cell Components : Assemble coin cells (or another appropriate cell format) with the desired anode (e.g., graphite, silicon), a lithium metal counter electrode, and a separator.

  • Electrolyte Preparation : Prepare two electrolyte solutions: a baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate) and a test electrolyte containing a small percentage (e.g., 1-10 wt%) of 3-fluoropropyl isopropyl carbonate (FPIC).

  • Formation Cycles : Subject the cells to a specific number of formation cycles (e.g., 1-5 cycles) at a low C-rate (e.g., C/20) to ensure the formation of a stable SEI layer.

Step 2: Sample Preparation for XPS
  • Cell Disassembly : Carefully disassemble the cycled cells inside an argon-filled glovebox to prevent contamination from air and moisture.

  • Anode Harvesting : Gently extract the anode from the cell.

  • Washing : Rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte. This step should be performed quickly and gently to avoid disturbing the SEI layer.

  • Drying : Allow the anode to dry completely inside the glovebox.

  • Sample Mounting : Mount the dried anode onto an XPS sample holder using conductive carbon tape.

Step 3: XPS Data Acquisition
  • Sample Transfer : Transfer the mounted sample from the glovebox to the XPS instrument using a vacuum transfer vessel to maintain an inert environment.

  • X-ray Source : Utilize a monochromatic Al Kα X-ray source (1486.6 eV).

  • Charge Neutralization : Employ a low-energy electron flood gun to compensate for any surface charging that may occur on the insulating SEI layer.

  • Survey Scan : Acquire a wide-energy survey scan (0-1200 eV) to identify all the elements present on the anode surface.

  • High-Resolution Scans : Obtain high-resolution scans for the elements of interest, including C 1s, O 1s, F 1s, and Li 1s. These scans are crucial for determining the chemical states of the elements.

XPS_Workflow cluster_cell_prep Cell Preparation & Cycling cluster_sample_prep Sample Preparation (in Glovebox) cluster_xps_analysis XPS Analysis cell_assembly Cell Assembly electrolyte_prep Electrolyte Preparation (Baseline vs. FPIC) cell_assembly->electrolyte_prep formation_cycles Formation Cycles electrolyte_prep->formation_cycles disassembly Cell Disassembly formation_cycles->disassembly harvesting Anode Harvesting disassembly->harvesting washing Anode Washing harvesting->washing drying Anode Drying washing->drying transfer Vacuum Transfer drying->transfer survey_scan Survey Scan transfer->survey_scan high_res_scans High-Resolution Scans (C 1s, O 1s, F 1s, Li 1s) survey_scan->high_res_scans

Caption: Experimental workflow for XPS analysis of the SEI layer.

Comparative Analysis of XPS Data

The high-resolution XPS spectra provide detailed information about the chemical composition of the SEI. By comparing the spectra from the baseline and FPIC-containing electrolytes, we can validate the role of FPIC in SEI formation.

Expected Binding Energies

The following table summarizes the expected binding energies for key chemical species in the SEI layer. These values are based on literature and can be used to deconvolute the high-resolution XPS spectra.[9][10]

Element Chemical Species Binding Energy (eV)
Li 1s LiF~56.0
Li₂CO₃~55.0
Li₂O~54.5
F 1s LiF~685.0
LiₓPFᵧO₂~687.0
C-F~688.0
C 1s C-C/C-H~284.8
C-O~286.5
C=O~288.5
Li₂CO₃~290.0
O 1s Li₂O~528.5
Li₂CO₃~531.5
C-O~533.0
Comparative Data: Baseline vs. FPIC Electrolyte

The table below presents a hypothetical but expected comparison of the elemental and chemical composition of the SEI layers formed with and without FPIC, as determined by XPS.

Parameter Baseline Electrolyte FPIC-Containing Electrolyte Interpretation
F 1s Spectrum Dominated by LiₓPFᵧO₂ from salt decomposition.Strong LiF peak at ~685.0 eV.Indicates the reductive decomposition of FPIC to form a LiF-rich SEI.
C 1s Spectrum Significant peaks for organic carbonates (C-O, C=O) and Li₂CO₃.Increased intensity of C-F species and potentially different organic carbonate species.Shows the incorporation of fluorine-containing organic fragments from FPIC decomposition.
Li 1s Spectrum Dominated by Li₂CO₃ and other lithium-organic species.Increased intensity of the LiF peak.Confirms the formation of a significant amount of LiF in the SEI.
SEI Thickness Thicker, less stable SEI.Thinner, more compact SEI.A thinner SEI can lead to lower impedance and better ionic conductivity.

Logical Flow of Data Analysis and Validation

The validation of the FPIC-formed SEI composition follows a logical progression from raw data to a conclusive interpretation.

Data_Analysis_Flow cluster_data_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis & Interpretation raw_spectra Raw XPS Spectra (Survey and High-Resolution) calibration Charge Correction & Binding Energy Calibration raw_spectra->calibration peak_fitting Peak Fitting & Deconvolution calibration->peak_fitting quantification Elemental & Chemical State Quantification peak_fitting->quantification comparison Comparative Analysis (Baseline vs. FPIC) quantification->comparison conclusion Conclusion on SEI Composition and FPIC Role comparison->conclusion

Caption: Logical workflow for XPS data analysis and interpretation.

Conclusion

The use of 3-fluoropropyl isopropyl carbonate as an electrolyte additive is a promising strategy for forming a stable, fluorine-rich SEI layer in lithium-ion batteries. X-ray Photoelectron Spectroscopy is an indispensable tool for validating the chemical composition of this SEI. Through careful experimental design and data analysis, XPS can provide direct evidence of the formation of a LiF-rich SEI, which is correlated with improved battery performance. The methodologies and comparative data presented in this guide offer a robust framework for researchers and scientists to evaluate the efficacy of FPIC and other novel fluorinated additives in advanced battery systems.

References

  • A Comparative Analysis of Solid Electrolyte Interphase (SEI) Layers Formed by Fluorinated Carbonate Additives in Lithium-Ion Bat - Benchchem.
  • Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - OSTI.
  • Interface layer formation in solid polymer electrolyte lithium batteries: an XPS study - Journal of Materials Chemistry A (RSC Publishing).
  • Understanding the Role of SEI Layer in Low-Temperature Performance of Lithium-Ion Batteries - eScholarship.
  • Silicon anode SEI engineering with fluorinated solvents and additives - Patsnap Eureka.
  • Elimination of Fluorination: The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells - PMC.
  • XPS-analysis of the SEI in lithium batteries - Diva-Portal.org.
  • XPS characterization of sodium ion battery solid electrolyte interface formation: Understanding the role of fluoro ethylene carbonate - American Chemical Society.
  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode - Kratos Analytical.
  • XPS on Li-Battery-Related Compounds: Analysis of Inorganic SEI Phases and a Methodology for Charge Correction - OSTI.
  • Design of an LiF-rich interface layer using high-concentration fluoroethylene carbonate and lithium bis(fluorosulfonyl)imide (LiFSI) to stabilize Li metal batteries - RSC Publishing.
  • XPS of SEI layer on a Li-ion anode - Kratos Analytical.
  • FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery - PSE Community.org.
  • Introduction to the Solid Electrolyte Interphase (SEI) Layer - Ossila.
  • Liの結合状態分析 - MST.
  • Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy - PMC.
  • Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies - PMC.
  • XPS provides chemical bond information - EAG Laboratories.
  • Operando Characterisation of SEI Formation in Ni-Rich Lithium-Ion Cells to Explore Ethylene Carbonate-Free Electrolyte Systems | ChemRxiv.
  • X-ray Photoelectron Spectroscopy (XPS) - MMRC.
  • XPS spectra of the F 1s photoemission line for pristine positive... - ResearchGate.
  • Photoelectron Binding Energies - Molecularspray Ltd.
  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis - MDPI.

Sources

Validation

A Comparative Guide to 3-Fluoropropyl Isopropyl Carbonate (FPiPC) Electrolytes: A Cyclic Voltammetry Analysis

In the pursuit of higher energy density lithium-ion batteries, the development of electrolytes with wide electrochemical stability windows is paramount. This is particularly crucial for enabling the use of high-voltage c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of higher energy density lithium-ion batteries, the development of electrolytes with wide electrochemical stability windows is paramount. This is particularly crucial for enabling the use of high-voltage cathode materials.[1] Fluorinated carbonates have emerged as a promising class of co-solvents that can enhance the oxidative stability of conventional carbonate-based electrolytes.[2] This guide provides a comparative analysis of electrolytes containing 3-fluoropropyl isopropyl carbonate (FPiPC), a representative fluorinated linear carbonate, against standard non-fluorinated carbonate electrolytes. Through an examination of cyclic voltammetry data and theoretical studies, we will explore the impact of fluorination on the electrochemical performance of these critical battery components.

Understanding the Role of Fluorination in Electrolyte Stability

The introduction of fluorine atoms into carbonate molecules has a profound effect on their electronic properties. The high electronegativity of fluorine leads to a decrease in the highest occupied molecular orbital (HOMO) energy level of the solvent molecule.[2] A lower HOMO level signifies that the molecule is less prone to losing an electron, which translates to higher resistance against oxidation at the cathode surface. This enhanced anodic stability is a key factor in improving the cycle life and safety of high-voltage lithium-ion batteries.[3]

Experimental Protocols: A Guide to Cyclic Voltammetry of Carbonate Electrolytes

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte.[4][5] It involves sweeping the potential of a working electrode and measuring the resulting current, providing insights into the oxidation and reduction processes occurring at the electrode-electrolyte interface.[6]

Electrolyte Preparation

Standard laboratory procedures for the preparation of non-aqueous electrolytes should be followed, with all operations conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.[7]

  • Solvent Purification: The carbonate solvents (FPiPC, PC, DMC, EMC) and the conducting salt (e.g., LiPF6) should be of battery-grade purity.

  • Electrolyte Formulation: The desired electrolyte is prepared by dissolving the lithium salt in the solvent or solvent blend at a specific concentration, typically 1.0 M. For this comparison, we will consider single-solvent electrolytes.

Three-Electrode Cell Assembly

A three-electrode setup is standard for CV measurements to ensure accurate potential control.[8]

  • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relative inertness.[9] The electrode should be polished to a mirror finish before each experiment.[10]

  • Reference Electrode: A silver/silver ion (Ag/Ag+) or a lithium metal pseudo-reference electrode is typically used in non-aqueous systems.[11]

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode.[8]

Cyclic Voltammetry Measurement

The assembled three-electrode cell is connected to a potentiostat for the CV measurement.

  • Potential Range: The potential is swept from the open-circuit potential to a high anodic potential (e.g., 6.0 V vs. Li/Li+) and then back.

  • Scan Rate: A slow scan rate, typically in the range of 10-100 mV/s, is used to allow for the observation of diffusion-controlled processes.[9][10]

G cluster_prep Electrolyte Preparation (Inert Atmosphere) cluster_cell Three-Electrode Cell Assembly cluster_measurement Cyclic Voltammetry Measurement Solvent High-Purity Carbonate Solvents Mixing Dissolve Salt in Solvent Solvent->Mixing Salt Lithium Salt (e.g., LiPF6) Salt->Mixing WE Working Electrode (Glassy Carbon) Mixing->WE RE Reference Electrode (Ag/Ag+ or Li) Mixing->RE CE Counter Electrode (Platinum) Mixing->CE Potentiostat Connect to Potentiostat WE->Potentiostat RE->Potentiostat CE->Potentiostat Scan Sweep Potential & Measure Current Potentiostat->Scan

Caption: Experimental workflow for cyclic voltammetry analysis of carbonate electrolytes.

Results and Discussion: A Comparative Analysis

Oxidative Stability Comparison

The oxidative stability limit is a key performance metric derived from cyclic voltammetry, indicating the potential at which the electrolyte begins to decompose. The table below presents a comparison of the theoretical and experimental oxidative stability limits for FPiPC and standard carbonate electrolytes.

Electrolyte SolventStructureFluorinationOxidative Stability Limit (V vs. Li/Li+)Data Type
3-Fluoropropyl Isopropyl Carbonate (FPiPC) CH3-CH(CH3)-O-C(O)-O-CH2-CH2-CH2FYes~5.0 - 5.5Theoretical/Inferred
Propylene Carbonate (PC) C4H6O3No~4.5 - 5.0[12][13]Experimental
Dimethyl Carbonate (DMC) C3H6O3No~4.5[14][15]Experimental
Ethyl Methyl Carbonate (EMC) C4H8O3No~4.3 - 4.7[16][17]Experimental

Note: The oxidative stability limit for FPiPC is an inferred value based on theoretical studies of similar fluorinated linear carbonates. The exact experimental value may vary.

The data clearly indicates that fluorination is expected to significantly enhance the oxidative stability of the carbonate solvent. The electron-withdrawing effect of the fluorine atom in FPiPC stabilizes the molecule, making it more resistant to oxidation at high potentials. This is in line with the general trend observed for other fluorinated carbonates, which consistently show higher anodic stability compared to their non-fluorinated counterparts.[2][3]

G cluster_structure Molecular Structure cluster_property Electrochemical Property FPiPC 3-Fluoropropyl Isopropyl Carbonate F-CH2-CH2-CH2- O-C(O)-O -CH(CH3)2 Stability Oxidative Stability High (~5.0-5.5 V) Moderate (~4.5-5.0 V) FPiPC:f0->Stability:f0 Fluorination lowers HOMO energy PC Propylene Carbonate CH3-CH-CH2 O-C(O)-O PC:f0->Stability:f1 No fluorination

Caption: Relationship between fluorination and oxidative stability in carbonate electrolytes.

Conclusion

The comparative analysis, based on available theoretical and experimental data, strongly suggests that 3-fluoropropyl isopropyl carbonate is a promising co-solvent for developing high-voltage lithium-ion battery electrolytes. The introduction of fluorine is anticipated to significantly enhance the oxidative stability beyond that of conventional non-fluorinated carbonates like PC, DMC, and EMC. This improved anodic stability is a critical enabler for next-generation high-energy-density batteries.

Further experimental validation of the cyclic voltammetry of FPiPC is necessary to precisely quantify its electrochemical window and to fully understand its decomposition mechanisms. Nevertheless, the existing body of research on fluorinated electrolytes provides a solid foundation for the continued investigation and development of FPiPC and related materials for advanced energy storage applications.

References

  • Spectro-Electrochemical Examination of the Formation of Dimethyl Carbonate from CO and Methanol at Different Electrode Materials. Journal of the American Chemical Society. [Link]

  • Cyclic voltametry in non-aqueous medium. University of Montreal. [Link]

  • Design of electrolyte solutions for Li and Li-ion batteries: a review. Journal of Power Sources. [Link]

  • Enhanced production of dimethyl carbonate from the alternating polarity electrolysis of methanol and carbon dioxide. Green Chemistry. [Link]

  • Electrochemically Generated Copper Carbonyl for Selective Dimethyl Carbonate Synthesis. ACS Catalysis. [Link]

  • The study of the anodic stability of alkyl carbonate solutions by in situ FTIR spectroscopy, EQCM, NMR and MS. ResearchGate. [Link]

  • Protocol for cyclic voltammetry. iGEM. [Link]

  • Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. OSTI.GOV. [Link]

  • Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. Langmuir. [Link]

  • Unraveling the Role of Fluorinated Alkyl Carbonate Additives in Improving Cathode Performance in Sodium-Ion Batteries. ACS Applied Materials & Interfaces. [Link]

  • Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries. eScholarship.org. [Link]

  • Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. PMC. [Link]

  • Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene. International Journal of Electrochemical Science. [Link]

  • Electrochemical investigation of carbonate-based electrolytes for high voltage lithium-ion cells. ResearchGate. [Link]

  • Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries. Advanced Energy Materials. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • Effect of dimethyl carbonate (DMC) on the electrochemical and cycling properties of solid polymer electrolytes (PVP-MSA) and its application for proton batteries. DTU Research Database. [Link]

  • Electrochemical windows of PC and a PC/DMC mixture (1 : 4, w/w)... ResearchGate. [Link]

  • Unraveling the Role of Fluorinated Alkyl Carbonate Additives in Improving Cathode Performance in Sodium-Ion Batteries. PubMed. [Link]

  • Electrochemistry in non-aqueous solutions: Influence of water and oxygen. YouTube. [Link]

  • Realizing Stable Carbonate Electrolytes in Li–O2/CO2 Batteries. Angewandte Chemie International Edition. [Link]

  • First-Principles-Based Optimized Design of Fluoride Electrolytes for Sodium-Ion Batteries. Semantic Scholar. [Link]

  • Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-Ion Batteries. Lawrence Berkeley National Laboratory. [Link]

  • Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate. ACS Energy Letters. [Link]

  • Theoretical Insight into Oxidative Decomposition of Propylene Carbonate in the Lithium Ion Battery. The Journal of Physical Chemistry B. [Link]

  • Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents. RSC Publishing. [Link]

  • Experiment 18 Cyclic Voltammetry. National Taiwan University. [Link]

  • Ethylene Carbonate-Free Electrolytes Based on Ethyl Methyl Carbonate for High-Voltage LiCoO2/Si-Graphite Lithium-Ion Batteries. ResearchGate. [Link]

  • (PDF) Experimental methods in Electrochemistry III. Cyclic voltammetry. ResearchGate. [Link]

  • Ethylene Carbonate-Free Electrolytes Based on Ethyl Methyl Carbonate for High-Voltage LiCoO2/Si-Graphite Lithium-Ion Batteries. ACS Applied Energy Materials. [Link]

  • Electronic and Vibrational Spectroscopy of Ethyl Methyl Carbonate: A comparative experimental and theoretical study. ResearchGate. [Link]

  • Early Stage Anodic Instability of Glassy Carbon Electrodes in Propylene Carbonate Solutions Containing Lithium Hexafluorophosphate. OSTI.GOV. [Link]

  • Cyclic Voltammetric Studies on the Role of Electrode, Electrode Surface Modification and Electrolyte Solution of an Electrochemical Cell. SciSpace. [Link]

    • Cyclic Voltammetry At Solid Electrodes Experiments in Analytical Electrochemistry. Michigan State University. [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoropropyl isopropyl carbonate proper disposal procedures

As a Senior Application Scientist, I recognize that the integration of fluorinated solvents like 3-Fluoropropyl isopropyl carbonate (FIPC) into laboratory workflows presents a dual-edged sword. On one hand, the strong el...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of fluorinated solvents like 3-Fluoropropyl isopropyl carbonate (FIPC) into laboratory workflows presents a dual-edged sword. On one hand, the strong electron-withdrawing nature of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) energy level, granting exceptional oxidative stability for high-voltage lithium-ion battery and pharmaceutical applications [1]. On the other hand, this exact chemical stability creates profound Environmental Health and Safety (EHS) challenges during disposal.

Standard organic waste protocols are insufficient for FIPC. Improper disposal can lead to the generation of highly toxic hydrogen fluoride (HF) gas or the environmental release of persistent Per- and Polyfluoroalkyl Substances (PFAS) [2].

The following operational guide provides a rigorous, self-validating methodology for the safe handling, stabilization, and disposal of 3-Fluoropropyl isopropyl carbonate.

The Chemical Causality of FIPC Disposal Constraints

To manage FIPC safely, you must first understand the mechanistic hazards it introduces to your waste stream:

  • The Hydrolysis Hazard (HF Generation): FIPC is frequently utilized alongside fluorinated salts (e.g., LiPF6​ ). If this waste stream is inadvertently mixed with aqueous waste, trace water initiates the hydrolysis of the salts, yielding phosphoryl fluoride ( POF3​ ) and hydrogen fluoride ( HF ).

  • The Thermal Decomposition Hazard (PFAS Formation): The C–F bond is exceptionally strong (~485 kJ/mol). Standard solvent incineration (<600°C) fails to achieve complete mineralization. Instead, it triggers partial thermal decomposition, volatilizing short-chain PFAS into the atmosphere [2]. Therefore, regulatory compliance mandates high-temperature rotary kiln incineration (>1000°C) equipped with alkaline scrubbers [3].

Quantitative Waste Stream Segregation

Effective disposal begins with strict segregation. Mixing FIPC with incompatible streams exponentially increases disposal costs and safety risks. Use the following self-validating matrix to classify your waste.

Table 1: Quantitative Segregation and Disposal Metrics for Electrolyte Solvents

Waste Stream CategoryPrimary Chemical ComponentsEPA RCRA Hazard CodesRequired Container MaterialUltimate Disposal Methodology
Halogenated Organic FIPC , Fluoroethylene Carbonate (FEC)D001 (Ignitable)High-Density Polyethylene (HDPE)Rotary Kiln Incineration (>1000°C) + Alkaline Scrubber
Non-Halogenated Organic Dimethyl Carbonate (DMC), Ethylene Carbonate (EC)D001 (Ignitable)Glass or HDPEStandard Solvent Incineration (800°C)
Aqueous / Quenched CaF2​ , Neutralized salts, WaterNone (If pH is 6-8)HDPEIndustrial Wastewater Treatment

Self-Validation Checkpoint: Before classifying a stream as "Non-Halogenated," calculate the total fluorine mass fraction. If the halogen content exceeds 0.1% by weight, it must be routed to the Halogenated stream to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

Step-by-Step Methodology: FIPC Disposal Protocol

This protocol is designed to be executed within a controlled environment (e.g., an argon-filled glovebox or a certified chemical fume hood).

Phase 1: Containment and Segregation
  • Select the Proper Receptacle: Obtain a dedicated, clearly labeled High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined waste carboy.

    • Causality: Never use glass containers for fluorinated electrolyte waste. If trace moisture enters the container, generated HF will react with the silica in the glass to form silicon tetrafluoride ( SiF4​ ) gas. This reaction etches the glass and rapidly pressurizes the vessel, leading to catastrophic explosive failure.

  • Transfer the Waste: Using a chemically compatible funnel, slowly decant the FIPC waste into the HDPE container. Do not fill the container beyond 80% capacity to allow for vapor expansion.

Phase 2: Headspace Validation (Self-Validating Step)
  • Test for Volatile Acidity: Before sealing the container for transport, suspend a dry piece of universal pH indicator paper in the headspace of the container for 10 seconds (do not let it touch the liquid).

    • Causality: If the paper turns red/pink, volatile acidic gases (HF) are actively evolving. The waste is unstable and must proceed to Phase 3 (Quenching). If the paper remains unchanged, the waste is stable and can proceed directly to Phase 4.

Phase 3: Alkaline Stabilization (If Acidity is Detected)
  • Prepare the Quench: In a fume hood, prepare a chilled (5°C) saturated solution of Calcium Hydroxide ( Ca(OH)2​ ).

  • Neutralize: Slowly add the FIPC waste dropwise into the stirring alkaline quench.

    • Causality: The calcium ions react with free fluoride ions to precipitate Calcium Fluoride ( CaF2​ ), a highly stable and insoluble solid, permanently locking away the fluorine hazard.

  • Verify pH: Test the aqueous layer. Once the pH stabilizes between 7.0 and 8.0, the hazard is neutralized.

Phase 4: RCRA Labeling and Logistics
  • Labeling: Affix a hazardous waste label detailing the exact chemical composition (e.g., "Waste Flammable Liquid: 3-Fluoropropyl isopropyl carbonate, 100%"). Mark the EPA RCRA Code D001 (Ignitable). If unquenched reactive salts are present, add D003 (Reactive) [3].

  • TSDF Transfer: Coordinate with your Environmental Health & Safety (EHS) department to manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) specifically contracted for high-temperature halogenated destruction.

Waste Routing Visualization

The following diagram illustrates the logical routing of FIPC waste to ensure regulatory compliance and environmental safety.

G Start Waste Generation (FIPC + Electrolytes) Segregation Segregation (Halogenated Stream) Start->Segregation Containment HDPE Containment (Strictly NO Glass) Segregation->Containment CheckHF Headspace pH Test (Volatile HF?) Containment->CheckHF Quench Alkaline Stabilization (Ca(OH)2 Quench) CheckHF->Quench Acidic (Red) Package RCRA Labeling (D001 Ignitable) CheckHF->Package Neutral Quench->Package TSDF TSDF Transfer (Licensed Hauler) Package->TSDF Incinerate Rotary Kiln Incineration (>1000°C) TSDF->Incinerate Scrubber Alkaline Scrubbing (Final Neutralization) Incinerate->Scrubber

Lifecycle and disposal routing of 3-Fluoropropyl isopropyl carbonate waste streams.

References

  • Title: Synergistic Effect of Partially Fluorinated Ether and Fluoroethylene Carbonate for High-Voltage Lithium-Ion Batteries Source: Journal of Energy Chemistry / ACS Publications URL: [Link]

  • Title: Lithium-ion battery recycling: a source of per- and polyfluoroalkyl substances (PFAS) to the environment? Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

A Comprehensive Guide to the Safe Handling of 3-Fluoropropyl Isopropyl Carbonate

Understanding the Hazard Profile: A Precautionary Approach Given the absence of a specific SDS for 3-Fluoropropyl isopropyl carbonate, a thorough risk assessment must be conducted by evaluating the hazards of similar che...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the absence of a specific SDS for 3-Fluoropropyl isopropyl carbonate, a thorough risk assessment must be conducted by evaluating the hazards of similar chemical structures, such as other carbonate esters and fluorinated compounds. Based on available data for analogous substances, researchers should anticipate that 3-Fluoropropyl isopropyl carbonate may present the following hazards:

  • Skin and Eye Irritation: Like many organic carbonates, this compound is likely to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1][2] Direct contact with the eyes can be expected to cause serious irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3]

  • Combustibility: While not highly flammable, it should be treated as a combustible liquid.[1][4]

  • Environmental Hazards: Similar carbonate compounds are noted as being toxic to aquatic life with long-lasting effects.[1]

Therefore, all handling procedures must be designed to minimize direct contact and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving 3-Fluoropropyl isopropyl carbonate.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Fume Hood) Safety glasses with side shields (ANSI Z87.1 certified)[5]Chemical-resistant gloves (Nitrile or Neoprene recommended)Standard laboratory coat[5]Not generally required if work is performed in a properly functioning chemical fume hood.
Weighing and Transferring (Outside of a Fume Hood) Chemical splash goggles[5]Chemical-resistant gloves (Nitrile or Neoprene recommended)Standard laboratory coatA NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or if vapors/aerosols are generated.[1][6]
Large-Scale Operations or Potential for Splashing Face shield worn over chemical splash goggles[7]Double-gloving with compatible chemical-resistant glovesChemical-resistant apron over a lab coatA NIOSH-approved respirator with an organic vapor cartridge.[6]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.[6][8]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][9][10]

  • Keep the container tightly closed when not in use.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Handling and Use
  • All work with 3-Fluoropropyl isopropyl carbonate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[8]

  • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3][11]

  • Wash hands thoroughly with soap and water after handling.[8]

The following workflow diagram illustrates the key steps for safe routine handling:

RoutineHandling cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Transfer Chemical in Fume Hood B->C D Keep Container Closed When Not in Use C->D E Wipe Down Work Area D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Caption: Routine handling workflow for 3-Fluoropropyl isopropyl carbonate.

Emergency Procedures: Spill and Exposure Response

Preparedness is critical for mitigating the impact of accidental releases or exposures.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]

    • Collect the absorbent material and spilled chemical into a labeled, sealed container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.[1]

    • Only personnel trained in hazardous material spill response should attempt to clean up the spill, using appropriate PPE including respiratory protection.[8]

The following diagram outlines the decision-making process for spill response:

SpillResponse Spill Spill Occurs InHood Is the spill contained in a fume hood? Spill->InHood MinorSpill Follow Minor Spill Protocol InHood->MinorSpill Yes MajorSpill Follow Major Spill Protocol (Evacuate and Alert EHS) InHood->MajorSpill No

Caption: Decision tree for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

Proper disposal of 3-Fluoropropyl isopropyl carbonate and its contaminated materials is crucial to protect the environment.

  • All waste containing this chemical must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[1]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[1]

  • Dispose of the waste through your institution's hazardous waste management program in accordance with all local, regional, and national regulations.[1]

The disposal workflow is outlined below:

DisposalWorkflow A Collect Waste in Designated Container B Label Container with Contents and Hazard Information A->B C Store Waste in a Secondary Containment in a Designated Satellite Accumulation Area B->C D Arrange for Pickup by EHS or Approved Hazardous Waste Vendor C->D

Caption: Workflow for the proper disposal of chemical waste.

Conclusion: A Culture of Safety

The responsible use of 3-Fluoropropyl isopropyl carbonate necessitates a proactive and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult with your institution's environmental health and safety professionals for specific guidance and training. Your commitment to a strong safety culture is the bedrock of scientific advancement.

References

  • What are the safety precautions when handling carbonate? - Blog - ltw(jiangsu)llc. (2025, May 14).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 17).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • columbus chemical industries inc. (2012, August 7).
  • Dräger Gas Detectors & PPE for Calcium carbonate | CaCO3 | 1317-65-3 (natural).
  • Safety data sheet - Solvionic. (2024, January 28).
  • 3,3,3-Trifluoropropylene carbonate - Apollo Scientific.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, March 1).
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, October 9).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017, February 10).
  • Safety Data Sheet IDENTIFICATION: TRANSPORT INFORMATION - 3M.
  • Disposal of Solid Chemicals in the Normal Trash | Public Safety.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 15).
  • III. Chemical Hygiene Plan continued - MIT.
  • Propylene Carbonate Disposal. (2023, August 8).

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